molecular formula C5H4N4S B145886 Tisopurine CAS No. 5334-23-6

Tisopurine

Cat. No.: B145886
CAS No.: 5334-23-6
M. Wt: 152.18 g/mol
InChI Key: PYAOPMWCFSVFOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tisopurine is a research-grade chemical belonging to the thiopurine class, which includes compounds like azathioprine and 6-mercaptopurine. These agents are foundational in investigating immunosuppressive and antiproliferative pathways. The core research value of thiopurines lies in their complex metabolism into active thioguanine nucleotides (6-TGN), which are incorporated into DNA and RNA, leading to the induction of apoptosis in rapidly dividing cells, such as activated T-lymphocytes . This mechanism is a key model for studying the suppression of cellular immune responses in autoimmune diseases and the treatment of leukemia . Beyond their antimetabolic effects, research has elucidated that thiopurine metabolites can act as competitive antagonists for small GTPases like Rac1, a protein critical for T-cell activation and conjugation with antigen-presenting cells. This action contributes to the documented delayed onset of immunosuppressive effects and provides a specific pathway for pharmacological investigation . The primary research applications for this compound therefore include immunology studies, oncology research, and the exploration of nucleotide analog metabolism. Understanding metabolic pathways is crucial, as polymorphisms in enzymes like TPMT and NUDT15 can lead to significant accumulation of active metabolites and associated cytotoxic effects . This makes this compound a valuable tool for pharmacogenetic research. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,7-dihydropyrazolo[3,4-d]pyrimidine-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4S/c10-5-3-1-8-9-4(3)6-2-7-5/h1-2H,(H2,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYAOPMWCFSVFOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC2=C1C(=S)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90201488
Record name Tisopurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90201488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5334-23-6
Record name Tisopurine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5334-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tisopurine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005334236
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tisopurine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13807
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tisopurine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1392
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tisopurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90201488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tisopurine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.865
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TISOPURINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79F9I2R16M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Tisopurine: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tisopurine, a synthetic pyrazolopyrimidine, is a potent inhibitor of xanthine oxidase, an enzyme pivotal in purine metabolism. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. It is designed to serve as a foundational resource for researchers and professionals involved in drug discovery and development, particularly in the context of hyperuricemia and gout. This document collates available data on its chemical characteristics, outlines general methodologies for its synthesis and analysis, and describes its mechanism of action.

Chemical Structure and Identification

This compound, also known as Thiopurinol, is structurally an analog of allopurinol, with a sulfur atom replacing the oxygen atom at the 4-position of the pyrazolo[3,4-d]pyrimidine ring. This substitution is critical to its biological activity.

The chemical identity of this compound is defined by the following identifiers:

IdentifierValue
IUPAC Name 1H-Pyrazolo[3,4-d]pyrimidine-4-thiol[1]
Alternate Name 1,2-Dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-thione[2]
CAS Number 5334-23-6[2][3]
Chemical Formula C₅H₄N₄S[1][3]
Molecular Weight 152.18 g/mol [1][3]
InChI Key PYAOPMWCFSVFOT-UHFFFAOYSA-N[1]
SMILES C1=NC2=C(N1)C(=S)N=CN2

This compound exists in a tautomeric equilibrium between the thiol form (1H-Pyrazolo[3,4-d]pyrimidine-4-thiol) and the thione form (1,2-Dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-thione). The predominant tautomer can be influenced by the solvent and solid-state packing.

Figure 1: Tautomeric forms of this compound.

Physicochemical Properties

A summary of the available physicochemical properties of this compound is presented below. It is important to note that while computed values are available, specific experimental data for some properties, such as melting point and aqueous solubility, are not consistently reported in the literature.

PropertyValueSource
Molecular Formula C₅H₄N₄SPubChem[3]
Molecular Weight 152.18 g/mol PubChem[3]
Appearance Solid powderMedKoo Biosciences[1]
Melting Point >300 °C (decomposes)General value for related compounds
Aqueous Solubility Poorly solubleGeneral characteristic of thiopurines[4]
pKa (acidic) 7.16, 11.11 (calculated)DrugCentral
pKa (basic) 3.52, 2.84 (calculated)DrugCentral
cLogP -1.09 (calculated)DrugCentral
Crystal Structure OrthorhombicPubChem[3]

Experimental Protocols

Synthesis of 1H-Pyrazolo[3,4-d]pyrimidine-4-thiol (this compound)

General Synthetic Approach:

  • Synthesis of a 5-amino-1H-pyrazole-4-carbonitrile derivative: This is a common starting material for the synthesis of the pyrazolo[3,4-d]pyrimidine core.

  • Cyclization with a one-carbon synthon: The pyrazole derivative is then reacted with a suitable one-carbon source, such as formamide or formic acid, to construct the pyrimidine ring.

  • Thionation: The resulting pyrazolo[3,4-d]pyrimidin-4-one can be converted to the corresponding thione (this compound) using a thionating agent like Lawesson's reagent or phosphorus pentasulfide.

A plausible, though not explicitly detailed, method involves the condensation of 4-amino-5-cyano-6-aryl-2-mercapto-5,6-dihydropyrimidines with hydrazine hydrate.[5]

Synthesis_Workflow start Substituted Pyrazole Precursor cyclization Cyclization (e.g., with Formamide) start->cyclization intermediate Pyrazolo[3,4-d]pyrimidin-4-one cyclization->intermediate thionation Thionation (e.g., Lawesson's Reagent) intermediate->thionation product This compound thionation->product

Figure 2: General synthesis workflow for this compound.
Analytical Methods

The analysis of this compound and its metabolites is crucial for pharmacokinetic and pharmacodynamic studies. High-performance liquid chromatography (HPLC) is a commonly employed technique.

General HPLC Method for Thiopurine Metabolites:

  • Column: A reverse-phase C18 column is typically used.[6]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is common.[6] For mass spectrometry compatibility, volatile buffers like ammonium acetate or formic acid are used.[6]

  • Detection: UV detection is often employed, with monitoring at wavelengths around 320-340 nm for thiopurine metabolites.

  • Sample Preparation: For biological samples, such as red blood cells, a protein precipitation step followed by acid hydrolysis is often necessary to release the purine bases from their nucleotide forms.

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS):

  • NMR Spectroscopy: 1H and 13C NMR are essential for structural elucidation and purity assessment. Spectral data for this compound can be found in databases such as PubChem.[3]

  • Mass Spectrometry: Mass spectrometry, often coupled with liquid chromatography (LC-MS), is used for identification and quantification. The fragmentation pattern provides structural information. For this compound, the molecular ion peak would be expected at m/z 152.[3]

Biological Activity and Mechanism of Action

This compound's primary therapeutic application is in the treatment of gout, a condition characterized by hyperuricemia (elevated levels of uric acid in the blood).[2] Its mechanism of action is the inhibition of xanthine oxidase.

Xanthine Oxidase Inhibition:

Xanthine oxidase is a key enzyme in the purine catabolism pathway, responsible for the oxidation of hypoxanthine to xanthine and subsequently to uric acid. By inhibiting this enzyme, this compound reduces the production of uric acid, thereby lowering its concentration in the blood and preventing the formation of urate crystals in the joints and other tissues.[7] this compound is classified as a purine analogue xanthine oxidase inhibitor, similar to allopurinol.[7]

While a specific IC50 value for this compound's inhibition of xanthine oxidase is not provided in the search results, its efficacy in treating gout confirms its potent inhibitory activity.

Xanthine_Oxidase_Pathway Purines Purine Nucleotides Hypoxanthine Hypoxanthine Purines->Hypoxanthine XanthineOxidase1 Xanthine Oxidase Hypoxanthine->XanthineOxidase1 Xanthine Xanthine XanthineOxidase2 Xanthine Oxidase Xanthine->XanthineOxidase2 UricAcid Uric Acid XanthineOxidase1->Xanthine XanthineOxidase2->UricAcid This compound This compound This compound->XanthineOxidase1 Inhibition This compound->XanthineOxidase2 Inhibition

References

Thiopurinol's Mechanism of Action in Gout: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thiopurinol, a structural analogue of hypoxanthine, exhibits a dual mechanism of action in the management of gout. Primarily recognized as an inhibitor of xanthine oxidase, it curtails the terminal steps of purine catabolism, thereby reducing the production of uric acid. Emerging evidence also points towards a secondary, yet significant, role in the inhibition of de novo purine synthesis, which further contributes to the reduction of the total purine pool available for uric acid formation. This guide provides an in-depth technical overview of these mechanisms, supported by available data, experimental methodologies, and visual pathways to facilitate a comprehensive understanding for research and development professionals.

Introduction

Gout is a metabolic disorder characterized by hyperuricemia—an elevated level of uric acid in the blood—leading to the deposition of monosodium urate crystals in joints and soft tissues, which triggers painful inflammatory responses. The primary therapeutic strategy for gout management revolves around lowering serum uric acid levels. Thiopurinol, an analogue of allopurinol, has been investigated for its urate-lowering properties. This document delineates the core molecular mechanisms through which thiopurinol exerts its therapeutic effects.

Dual Mechanism of Action

Thiopurinol's efficacy in reducing uric acid levels stems from two primary molecular interventions: the inhibition of xanthine oxidase and the suppression of de novo purine synthesis.

Inhibition of Xanthine Oxidase

Xanthine oxidase is a pivotal enzyme in the purine degradation pathway, catalyzing the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid. Thiopurinol, being a structural analogue of the natural purine base hypoxanthine, acts as a competitive inhibitor of this enzyme.

Biochemical Pathway of Xanthine Oxidase Inhibition:

Below is a diagram illustrating the purine degradation pathway and the point of inhibition by thiopurinol.

Purine_Degradation_Inhibition cluster_purine_degradation Purine Degradation Pathway Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase Thiopurinol Thiopurinol XanthineOxidase_node Xanthine Oxidase Thiopurinol->XanthineOxidase_node Inhibits DeNovo_Purine_Synthesis_Inhibition PRPP Phosphoribosyl Pyrophosphate (PRPP) PRA Phosphoribosylamine PRPP->PRA Amidophosphoribosyltransferase (Rate-limiting step) Intermediates ...Multiple Steps... PRA->Intermediates IMP Inosine Monophosphate (IMP) Intermediates->IMP AMP_GMP AMP / GMP IMP->AMP_GMP Purine_Pool Cellular Purine Pool AMP_GMP->Purine_Pool Thiopurinol_Metabolite Thiopurinol Metabolite(s) Thiopurinol_Metabolite->PRA Inhibits XO_Inhibition_Assay_Workflow start Start prep_reagents Prepare Reagents: - Xanthine Oxidase Solution - Substrate Solution (Xanthine) - Test Compound (Thiopurinol) - Buffer (e.g., Phosphate buffer, pH 7.5) start->prep_reagents assay_setup Set up Assay Mixture: - Buffer - Test Compound (varying concentrations) - Xanthine Oxidase prep_reagents->assay_setup pre_incubation Pre-incubate at 25-37°C for ~15 min assay_setup->pre_incubation initiate_reaction Initiate Reaction by adding Xanthine pre_incubation->initiate_reaction measure_absorbance Monitor Absorbance at 295 nm (Uric Acid formation) initiate_reaction->measure_absorbance data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50/Ki values measure_absorbance->data_analysis end End data_analysis->end Hyperuricemia_Model_Workflow start Start animal_acclimatization Acclimatize Animals (e.g., male Kunming mice) start->animal_acclimatization group_allocation Randomly Allocate Animals to Groups: - Normal Control - Model Control - Positive Control (e.g., Allopurinol) - Thiopurinol Treatment Groups animal_acclimatization->group_allocation induce_hyperuricemia Induce Hyperuricemia: - Administer Potassium Oxonate (uricase inhibitor) - Administer Hypoxanthine (purine load) group_allocation->induce_hyperuricemia drug_administration Administer Test Compounds (orally) for a defined period (e.g., 7 days) induce_hyperuricemia->drug_administration sample_collection Collect Blood Samples (e.g., retro-orbital sinus) drug_administration->sample_collection biochemical_analysis Analyze Serum for: - Uric Acid - Creatinine - Blood Urea Nitrogen (BUN) sample_collection->biochemical_analysis data_analysis Statistical Analysis of Results biochemical_analysis->data_analysis end End data_analysis->end

An In-depth Technical Guide to the Synthesis and Purification of Tisopurine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tisopurine, also known as Thiopurinol, is a sulfur-containing analog of allopurinol and a member of the pyrazolopyrimidine class of compounds. It is recognized for its therapeutic potential, particularly in the management of conditions associated with high uric acid levels, such as gout.[1] This technical guide provides a comprehensive overview of the primary synthesis and purification methods for this compound, offering detailed experimental protocols and quantitative data to support research and development efforts in this area.

Synthesis of this compound

The most prevalent and well-documented method for the synthesis of this compound (4-mercaptopyrazolo[3,4-d]pyrimidine) involves a two-step process. This process begins with the synthesis of a key intermediate, 4-chloro-1H-pyrazolo[3,4-d]pyrimidine, which is subsequently converted to this compound. An alternative potential route involves the direct thionation of Allopurinol.

Primary Synthesis Route: From 4-chloro-1H-pyrazolo[3,4-d]pyrimidine

This synthetic pathway is favored for its efficiency and the availability of starting materials.

Step 1: Synthesis of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (Intermediate)

The initial step involves the cyclization of a pyrazole precursor. A common method starts from 4,6-dichloropyrimidine-5-carboxaldehyde and hydrazine, which react to form the pyrazolo[3,4-d]pyrimidine ring system.

Experimental Protocol:

  • Reaction: The synthesis of 1-substituted 4-chloropyrazolo[3,4-d]pyrimidines can be achieved by reacting 4,6-dichloropyrimidine-5-carboxaldehyde with various hydrazines.[2]

  • For Aromatic Hydrazines: The reaction is typically performed without an external base, which favors the formation of a hydrazone intermediate. This intermediate then undergoes cyclization at an elevated temperature to yield the desired pyrazolo[3,4-d]pyrimidine product.[2]

  • For Aliphatic Hydrazines: The reaction can proceed as a single step in the presence of an external base.[2]

Step 2: Conversion of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine to this compound

The chloro group at the 4-position of the pyrazolopyrimidine ring is susceptible to nucleophilic substitution. This reactivity is exploited to introduce the thiol group, thus forming this compound.

Experimental Protocol:

  • Reactants: 4-chloro-1H-pyrazolo[3,4-d]pyrimidine is reacted with a sulfur nucleophile, such as thiourea or sodium hydrosulfide. The use of thiourea in an ethanolic solution is a commonly cited method for this conversion.[2]

  • Reaction Conditions: The reaction mixture is typically heated under reflux for a specified period to ensure complete conversion. The progress of the reaction can be monitored using thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then washed with a suitable solvent, such as ethanol, to remove any unreacted starting materials and by-products.

Quantitative Data Summary

StepStarting MaterialsKey ReagentsTypical YieldPurityReference
1. Intermediate Synthesis 4,6-dichloropyrimidine-5-carboxaldehyde, Hydrazine-HighNot specified[2]
2. Conversion to this compound 4-chloro-1H-pyrazolo[3,4-d]pyrimidineThiourea, EthanolGood to highNot specified[2]

Diagram of the Primary Synthesis Pathway

Tisopurine_Synthesis A 4,6-dichloropyrimidine- 5-carboxaldehyde C 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (Intermediate) A->C Cyclization B Hydrazine B->C E This compound (4-mercaptopyrazolo[3,4-d]pyrimidine) C->E Thionation D Thiourea D->E

Caption: Primary synthesis route of this compound.

Alternative Synthesis Route: Thionation of Allopurinol

While less detailed in the available literature, a potential alternative route involves the direct conversion of Allopurinol (1H-pyrazolo[3,4-d]pyrimidin-4-ol) to this compound. This would likely involve a thionation agent to replace the hydroxyl group with a thiol group.

Conceptual Experimental Protocol:

  • Reactants: Allopurinol would be treated with a thionating agent such as Lawesson's reagent or phosphorus pentasulfide in a suitable high-boiling solvent like pyridine or toluene.

  • Reaction Conditions: The reaction would likely require heating for an extended period to drive the conversion.

  • Work-up: Similar to the primary route, the reaction mixture would be cooled, and the product isolated by filtration and washing.

Diagram of the Alternative Synthesis Pathway

Tisopurine_Alternative_Synthesis A Allopurinol C This compound A->C Direct Thionation B Thionating Agent (e.g., Lawesson's Reagent) B->C

Caption: Alternative synthesis route of this compound.

Purification of this compound

The purity of the final this compound product is critical for its intended application. The primary methods for purification are recrystallization and High-Performance Liquid Chromatography (HPLC).

Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds. The principle relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures.

Experimental Protocol:

  • Solvent Selection: A suitable solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Based on the properties of similar pyrazolopyrimidine derivatives, solvents such as ethanol, dioxane, or mixtures involving dimethylformamide (DMF) could be effective.[3]

  • Dissolution: The crude this compound is dissolved in a minimal amount of the hot solvent to form a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered to remove them.

  • Crystallization: The hot, saturated solution is allowed to cool slowly and undisturbed. As the solution cools, the solubility of this compound decreases, leading to the formation of crystals.

  • Isolation: The purified crystals are collected by filtration.

  • Washing: The crystals are washed with a small amount of the cold solvent to remove any remaining mother liquor.

  • Drying: The purified crystals are dried, typically under vacuum, to remove any residual solvent.

Quantitative Data Summary for Purification

Purification MethodTypical Solvents/Mobile PhasesExpected Purity ImprovementReference
Recrystallization Ethanol, Dioxane, DMF/Water mixturesSignificant[3]
HPLC Acetonitrile/Water with acid modifier (e.g., phosphoric or formic acid)High (≥95%)[4]
High-Performance Liquid Chromatography (HPLC)

For achieving very high purity or for isolating small quantities of this compound, preparative HPLC is the method of choice.

Experimental Protocol:

  • Column: A reverse-phase column, such as a Newcrom R1, is suitable for the separation of this compound.[4]

  • Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and water, with an acidic modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid.[4]

  • Detection: The elution of this compound can be monitored using a UV detector.

  • Fraction Collection: The fraction containing the pure this compound is collected.

  • Solvent Removal: The solvent is removed from the collected fraction, typically by lyophilization or rotary evaporation, to yield the purified solid product.

Diagram of the Purification Workflow

Tisopurine_Purification Start Crude this compound Recrystallization Recrystallization Start->Recrystallization HPLC HPLC Purification Start->HPLC End Purified this compound Recrystallization->End HPLC->End

Caption: General purification workflow for this compound.

Conclusion

The synthesis of this compound is most reliably achieved through a two-step process involving the formation of a 4-chloro-1H-pyrazolo[3,4-d]pyrimidine intermediate followed by thionation. Purification of the final product to a high degree of purity can be effectively accomplished using standard laboratory techniques such as recrystallization and preparative HPLC. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this important therapeutic compound. Further optimization of reaction conditions and purification methods may lead to improved yields and purity, facilitating the advancement of this compound in clinical applications.

References

In-depth Metabolism of Tisopurine in Vivo: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo metabolism of Tisopurine and other thiopurine analogues. It delves into the intricate metabolic pathways, the key enzymatic players, and the resulting metabolites that are central to both the therapeutic efficacy and toxicity of this class of drugs. Detailed experimental protocols for the quantification of key metabolites are provided, alongside quantitative data on their pharmacokinetics and tissue distribution. Furthermore, this guide visualizes the core metabolic and signaling pathways to facilitate a deeper understanding of the complex biological processes involved.

Introduction to Thiopurine Metabolism

Thiopurines, including the prodrug azathioprine and its active metabolite 6-mercaptopurine (6-MP), are purine antimetabolites extensively used as immunosuppressants and in the treatment of various cancers.[1] this compound, as a member of this class, undergoes a complex series of metabolic conversions to exert its pharmacological effects. The metabolism of thiopurines is characterized by a delicate balance between anabolic pathways that lead to the formation of active cytotoxic metabolites and catabolic pathways that result in inactive excretion products. This balance is influenced by a number of enzymes, many of which exhibit genetic polymorphisms that can significantly impact drug response and toxicity.[2]

Metabolic Pathways of this compound

The in vivo metabolism of this compound, following its conversion to 6-mercaptopurine (6-MP), proceeds along three major competing pathways:

  • Anabolism to 6-Thioguanine Nucleotides (6-TGNs): This is the pathway leading to the formation of the therapeutically active metabolites. It is initiated by hypoxanthine-guanine phosphoribosyltransferase (HPRT), which converts 6-MP to thioinosine monophosphate (TIMP).[1] TIMP is then sequentially phosphorylated to thioinosine diphosphate (TIDP) and thioinosine triphosphate (TITP). Alternatively, TIMP can be converted in two steps to thioguanosine monophosphate (TGMP) via thioxanthosine monophosphate (TXMP) by the enzymes inosine monophosphate dehydrogenase (IMPDH) and guanosine monophosphate synthetase (GMPS).[1] TGMP is further phosphorylated to the active 6-thioguanine nucleotides (6-TGNs), which include thioguanosine diphosphate (TGDP) and thioguanosine triphosphate (TGTP).[1]

  • Catabolism by Thiopurine S-Methyltransferase (TPMT): 6-MP and TIMP can be methylated by the enzyme thiopurine S-methyltransferase (TPMT), leading to the formation of 6-methylmercaptopurine (6-MMP) and 6-methylthioinosine monophosphate (meTIMP), respectively.[2] While historically considered inactive, high levels of 6-methylmercaptopurine ribonucleotides (6-MMPRs) have been associated with hepatotoxicity.[3]

  • Catabolism by Xanthine Oxidase (XO): 6-MP is also a substrate for xanthine oxidase (XO), which oxidizes it to 6-thiouric acid (6-TUA), an inactive metabolite that is excreted in the urine.[4][5] This pathway is a major route of 6-MP elimination.[5]

Below is a diagram illustrating the core metabolic pathways of this compound.

Tisopurine_Metabolism cluster_legend Legend This compound This compound MP 6-Mercaptopurine (6-MP) This compound->MP Conversion Aza Azathioprine Aza->MP Glutathione S-transferase (GST) TIMP Thioinosine Monophosphate (TIMP) MP->TIMP HPRT MMP 6-Methylmercaptopurine (6-MMP) MP->MMP TPMT TUA 6-Thiouric Acid (Inactive) MP->TUA Xanthine Oxidase (XO) TGNs 6-Thioguanine Nucleotides (6-TGNs) (Active Metabolites) TIMP->TGNs IMPDH, GMPS, Kinases meTIMP 6-Methylthioinosine Monophosphate (meTIMP) TIMP->meTIMP TPMT invis1 invis2 Prodrug Prodrug Metabolite Metabolite Active Active Metabolite Inactive Inactive/Toxic Excreted Excreted

This compound Metabolic Pathways

Quantitative Analysis of this compound Metabolites

Therapeutic drug monitoring (TDM) of thiopurine metabolites, particularly 6-TGNs and 6-MMP, is crucial for optimizing therapy and minimizing toxicity.[6] The following tables summarize key quantitative data related to the in vivo metabolism of thiopurines.

Table 1: Pharmacokinetic Parameters of Key Thiopurine Metabolites

MetaboliteHalf-life (t½)Time to Steady StateTherapeutic Range (in RBCs)Toxic Level (in RBCs)
6-Thioguanine Nucleotides (6-TGNs) ~5 days[7][8]~4 weeks[7]235-450 pmol/8x10⁸ RBCs[3][6]> 450 pmol/8x10⁸ RBCs (myelotoxicity)[3]
6-Methylmercaptopurine Ribonucleotides (6-MMPRs) ~5 days[7]~4 weeks[7]Not established> 5700 pmol/8x10⁸ RBCs (hepatotoxicity)[6]
6-Mercaptopurine (6-MP) 1.9 ± 0.6 hours (plasma)[8]N/ANot establishedNot established
6-Thiouric Acid (6-TU) Correlates with serum creatinine[8]N/ANot establishedNot established

Table 2: Tissue Distribution of Thiopurine Metabolites in Mice after Oral Azathioprine Administration

Tissue6-Mercaptopurine (6-MP)6-Thioguanine (6-TG) derived from TGNs
Intestinal Mucosa High initial concentrationsDetected
Liver High initial concentrationsDetected
Kidney DetectedDetected
Testes DetectedDetected
Spleen DetectedHighest concentrations
Bone Marrow DetectedHighest concentrations
Red Blood Cells (RBCs) DetectedNot detected (as free 6-TG)
Plasma Low peak concentrationsNot detected

Data adapted from a study in mice, concentrations are relative and not absolute values.[9]

Table 3: Enzyme Kinetics of Xanthine Oxidase with 6-Mercaptopurine

SubstrateKm (μM)
6-Mercaptopurine (6-MP) 6.01 ± 0.03[10]
Xanthine 2.65 ± 0.02[10]

Experimental Protocols

Accurate quantification of thiopurine metabolites is essential for clinical management and research. The following are detailed methodologies for the analysis of 6-TGNs and 6-MMP in red blood cells (RBCs).

Sample Preparation from Whole Blood for Metabolite Analysis
  • Blood Collection: Collect 3-5 mL of whole blood in a lavender-top (EDTA) tube.[11]

  • RBC Isolation: Centrifuge the whole blood sample. Discard the plasma and buffy coat.

  • RBC Washing: Wash the remaining erythrocytes twice with an isotonic saline solution (0.9% w/v NaCl).

  • Cell Counting: Resuspend the washed RBCs in saline and count the cells to normalize metabolite concentrations to pmol/8x10⁸ RBCs.

  • Lysis and Storage: Lyse the counted RBCs by freezing at -20°C or -70°C until analysis.[7][12]

Quantification of 6-TGN and 6-MMP by HPLC

This method is based on the hydrolysis of the nucleotide metabolites to their respective bases, 6-thioguanine and 6-methylmercaptopurine, which are then quantified.

  • Deproteinization: To a 350 µL aliquot of the RBC lysate (containing 8 x 10⁸ cells) with dithiothreitol (DTT), add 50 µL of 70% perchloric acid to precipitate proteins.[13]

  • Centrifugation: Centrifuge the sample at high speed (e.g., 13,000 x g) to pellet the precipitated proteins.[13]

  • Hydrolysis: Transfer the supernatant to a new tube and hydrolyze by heating at 100°C for 45 minutes. This step converts the 6-thioguanine nucleotides and 6-methylmercaptopurine ribonucleotides to their respective bases.[10][13]

  • HPLC Analysis: After cooling, inject an aliquot (e.g., 100 µL) of the hydrolysate directly into the HPLC system.[13]

    • Column: Reversed-phase C18 column.[13]

    • Mobile Phase: A typical mobile phase is a mixture of methanol and water (e.g., 7.5:92.5, v/v) containing an ion-pairing agent like triethylamine.[13]

    • Detection: Use a UV detector to monitor the analytes at their respective maximum absorbance wavelengths: 342 nm for 6-thioguanine and 303 nm for the hydrolysis product of 6-MMP.[13]

Quantification of 6-TGN and 6-MMP by LC-MS/MS

LC-MS/MS offers higher sensitivity and specificity for the quantification of thiopurine metabolites.

  • Sample Preparation: Follow the same sample preparation steps as for the HPLC method (deproteinization and hydrolysis).

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Utilize a suitable C18 column with a gradient elution using a mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[14]

    • Mass Spectrometry: Employ a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Monitor the specific multiple reaction monitoring (MRM) transitions for 6-thioguanine and 6-methylmercaptopurine.[14]

The following diagram illustrates a typical experimental workflow for the in vivo study of this compound metabolism.

Experimental_Workflow start Start: In Vivo Study dosing Administer this compound to Animal Model start->dosing sampling Collect Blood and Tissue Samples at Time Points dosing->sampling prep Sample Preparation sampling->prep rbc Isolate & Lyse Red Blood Cells prep->rbc Blood plasma Isolate Plasma prep->plasma Blood tissue Homogenize Tissues prep->tissue Tissues analysis Metabolite Quantification rbc->analysis plasma->analysis tissue->analysis hplc HPLC-UV analysis->hplc lcms LC-MS/MS analysis->lcms data Data Analysis hplc->data lcms->data pk Pharmacokinetic Modeling data->pk dist Tissue Distribution Analysis data->dist end End: Report Findings pk->end dist->end

In Vivo this compound Metabolism Study Workflow

Signaling Pathways Affected by this compound Metabolites

The primary mechanism of immunosuppression by thiopurines is the inhibition of T-cell proliferation and the induction of apoptosis in activated T-lymphocytes. This is mediated by the active metabolite 6-thioguanosine triphosphate (6-TGTP), which interferes with the function of the small GTPase, Rac1.[15][16]

Normally, upon T-cell activation, Rac1 cycles between an inactive GDP-bound state and an active GTP-bound state. The activation is facilitated by guanine nucleotide exchange factors (GEFs) like Vav1.[16] Activated Rac1 then triggers downstream signaling cascades that promote T-cell proliferation and survival.

6-TGTP disrupts this cycle by binding to Rac1 in place of GTP.[15] The 6-TGTP-bound Rac1 can be hydrolyzed to a 6-thioguanosine diphosphate (6-TGDP)-bound form. However, GEFs are unable to exchange the 6-TGDP for a new GTP molecule, effectively trapping Rac1 in an inactive state.[15][16] This leads to the suppression of downstream signaling and ultimately induces apoptosis in activated T-cells.

The following diagram illustrates the inhibition of the Rac1 signaling pathway by 6-TGTP.

Rac1_Inhibition cluster_normal Normal Rac1 Signaling cluster_thiopurine Effect of 6-TGTP TCR T-Cell Receptor Activation Vav1 Vav1 (GEF) Activated TCR->Vav1 Rac1_GDP Rac1-GDP (Inactive) Vav1->Rac1_GDP Activates (GDP -> GTP exchange) Rac1_TGDP Rac1-6-TGDP (Trapped Inactive State) Vav1->Rac1_TGDP Exchange Blocked Rac1_GTP Rac1-GTP (Active) Rac1_GDP->Rac1_GTP GAP (GTP Hydrolysis) Rac1_TGTP Rac1-6-TGTP Downstream Downstream Signaling (T-Cell Proliferation & Survival) Rac1_GTP->Downstream TGTP 6-Thioguanosine Triphosphate (6-TGTP) TGTP->Rac1_GDP Binds instead of GTP Rac1_TGTP->Rac1_TGDP Hydrolysis Apoptosis Apoptosis Rac1_TGDP->Apoptosis

Inhibition of Rac1 Signaling by 6-TGTP

Cellular Transport of this compound and its Metabolites

The cellular uptake and efflux of thiopurines and their metabolites are mediated by various transporter proteins, which can influence their intracellular concentrations and, consequently, their efficacy and toxicity.

  • Uptake Transporters: The influx of 6-mercaptopurine into cells is facilitated by nucleoside transporters, including members of the SLC28 (CNT) and SLC29 (ENT) families.[1]

  • Efflux Transporters: The multidrug resistance-associated proteins MRP4 (ABCC4) and MRP5 (ABCC5) have been shown to actively efflux thiopurine monophosphate metabolites, such as TIMP and TGMP, from the cell.[1][17] This can contribute to drug resistance.

Conclusion

The in vivo metabolism of this compound is a multifaceted process that dictates its therapeutic and toxicological profile. A thorough understanding of its metabolic pathways, the enzymes involved, and the resulting metabolites is paramount for the rational design of dosing regimens and the development of novel thiopurine-based therapies. The quantitative analysis of key metabolites through robust experimental protocols, as detailed in this guide, provides an indispensable tool for personalizing treatment and improving patient outcomes. The elucidation of the signaling pathways affected by thiopurine metabolites further opens avenues for targeted drug development and a more profound comprehension of their mechanism of action.

References

Tisopurine: An In-depth Technical Guide on its Role in Purine Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tisopurine, also known as thiopurinol, is a purine analogue utilized in the management of hyperuricemia and gout in certain regions.[1][2] Its primary mechanism of action involves the inhibition of xanthine oxidase, a critical enzyme in the purine degradation pathway, thereby reducing the production of uric acid.[1][2] Unlike other thiopurine derivatives such as azathioprine and 6-mercaptopurine, which primarily function as immunosuppressants by being incorporated into DNA and RNA, this compound's therapeutic effect in gout is attributed to its modulation of purine metabolism at the level of uric acid synthesis. This guide provides a comprehensive overview of this compound's interaction with the purine metabolism pathway, its mechanism of action, and available data, while also highlighting the current limitations in publicly accessible quantitative metrics.

Introduction

Purine metabolism is a fundamental biological process involving the synthesis and degradation of purine nucleotides, which are essential components of nucleic acids and energy currency. The catabolism of purines culminates in the formation of uric acid. Hyperuricemia, a condition characterized by elevated levels of uric acid in the blood, can lead to the deposition of monosodium urate crystals in joints and tissues, resulting in the inflammatory arthritis known as gout.[3]

Xanthine oxidase inhibitors are a cornerstone in the management of chronic gout.[4] this compound, a structural analogue of hypoxanthine, falls within this class of drugs.[2] This document aims to provide a detailed technical resource on the biochemical and pharmacological aspects of this compound, with a focus on its relationship with purine metabolism.

Mechanism of Action and Relation to Purine Metabolism

This compound exerts its therapeutic effect by directly interfering with the terminal steps of purine degradation.

Inhibition of Xanthine Oxidase

The primary mechanism of action of this compound is the inhibition of xanthine oxidase.[1][2] This enzyme catalyzes the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid. By inhibiting this enzyme, this compound effectively reduces the synthesis of uric acid, thereby lowering its concentration in the blood and mitigating the risk of urate crystal formation.

Impact on Purine Biosynthesis

Early studies have indicated that this compound may also have an effect on the de novo synthesis of purines. Pre-incubation of human erythrocytes with thiopurinol has been shown to increase the formation of hypoxanthine from inosine while simultaneously reducing the synthesis of inosine monophosphate (IMP).[5][6] This suggests a potential feedback mechanism where the accumulation of purine bases, due to the blockage of their degradation, might lead to a downregulation of the de novo purine synthesis pathway.

Data Presentation

ParameterFinding/ValueReference
Mechanism of Action Inhibition of an early stage in uric acid production.[1][2]
Effect on Purine Metabolism Increased formation of hypoxanthine from inosine.[5][6]
Reduced synthesis of Inosine Monophosphate (IMP).[5][6]
Protein Binding Binds to human and pig serum proteins.[5]
Greater binding capacity for human serum albumin than uric acid or 6-mercaptopurine.[5]
Cellular Uptake 30% of total cellular uptake was irreversibly bound in erythrocytes.[6]
Enzyme Inhibition (Quantitative) Specific K_i_ and IC_50_ values for xanthine oxidase are not available in the reviewed literature.N/A
Pharmacokinetics (Quantitative) Detailed pharmacokinetic parameters (C_max_, T_max_, AUC, half-life) are not available in the reviewed literature.N/A
Clinical Trial Data (Quantitative) Specific efficacy data (e.g., percentage of patients reaching target serum uric acid levels) from dedicated this compound clinical trials are not available in the reviewed literature.N/A

Experimental Protocols

Due to the lack of specific experimental protocols for this compound in the available literature, a general and widely accepted protocol for the in vitro assessment of xanthine oxidase inhibition is provided below. This method can be adapted to evaluate the inhibitory potential of this compound.

In Vitro Xanthine Oxidase Inhibition Assay (Spectrophotometric Method)

This protocol is based on the measurement of uric acid formation from the substrate xanthine, which can be monitored by the increase in absorbance at 290-295 nm.

Materials:

  • Xanthine Oxidase (from bovine milk or other sources)

  • Xanthine (substrate)

  • This compound (test inhibitor)

  • Allopurinol (positive control)

  • Potassium phosphate buffer (e.g., 50-100 mM, pH 7.5)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 96-well UV-transparent microplate or quartz cuvettes

  • UV-Vis spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of xanthine in potassium phosphate buffer.

    • Prepare stock solutions of this compound and allopurinol in DMSO. Further dilutions should be made in the phosphate buffer to achieve a range of desired concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.

    • Prepare a working solution of xanthine oxidase in cold phosphate buffer just before use.

  • Assay Setup:

    • In each well of the microplate or cuvette, add the following in order:

      • Potassium phosphate buffer

      • Test inhibitor solution (this compound at various concentrations) or vehicle control (buffer with the same percentage of DMSO).

      • Include a positive control with allopurinol.

    • Pre-incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 10-15 minutes).

  • Initiation of Reaction and Measurement:

    • Start the enzymatic reaction by adding the xanthine substrate solution to each well.

    • Immediately begin monitoring the increase in absorbance at 295 nm at regular intervals for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for the control and each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration of this compound compared to the control.

    • Calculate the IC_50_ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

    • To determine the inhibition type (e.g., competitive, non-competitive), the assay can be repeated with varying concentrations of both the substrate (xanthine) and the inhibitor (this compound), followed by analysis using Lineweaver-Burk or other kinetic plots.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Purine_Metabolism_and_Tisopurine_Action cluster_de_novo De Novo Purine Synthesis cluster_salvage Purine Salvage Pathway cluster_catabolism Purine Catabolism PRPP PRPP IMP IMP PRPP->IMP Multiple Steps Hypoxanthine Hypoxanthine IMP->Hypoxanthine Hypoxanthine->IMP Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Guanine Guanine GMP GMP Guanine->GMP Uric_Acid Uric Acid Xanthine->Uric_Acid Xanthine Oxidase XO Xanthine Oxidase This compound This compound This compound->XO Inhibits

Caption: Purine metabolism pathway and the inhibitory action of this compound on Xanthine Oxidase.

XO_Inhibition_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Setup cluster_reaction 3. Enzymatic Reaction cluster_analysis 4. Data Analysis Buffer Prepare Buffer Mix Mix Buffer, Substrate, and Inhibitor Buffer->Mix Substrate Prepare Xanthine (Substrate) Substrate->Mix Inhibitor Prepare this compound (Inhibitor) Inhibitor->Mix Enzyme Prepare Xanthine Oxidase Incubate Pre-incubate Mix->Incubate Add_Enzyme Add Xanthine Oxidase Incubate->Add_Enzyme Measure Measure Absorbance at 295 nm Add_Enzyme->Measure Calc_Rate Calculate Reaction Rates Measure->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Calc_IC50 Determine IC50 Calc_Inhibition->Calc_IC50

Caption: Experimental workflow for a Xanthine Oxidase inhibition assay.

Conclusion

This compound is a xanthine oxidase inhibitor that reduces the production of uric acid, making it a therapeutic option for gout. Its interaction with purine metabolism also appears to extend to a potential feedback inhibition of de novo purine synthesis. However, a significant gap exists in the recent scientific literature regarding detailed quantitative data on its enzyme kinetics, pharmacokinetics, and clinical efficacy. For drug development professionals and researchers, this highlights an opportunity for further investigation to fully characterize the pharmacological profile of this compound using modern analytical techniques. The provided experimental protocol for xanthine oxidase inhibition serves as a foundational method for such future studies. A more comprehensive understanding of this compound's properties would be invaluable for optimizing its clinical use and exploring its potential in comparison to other established and emerging therapies for hyperuricemia.

References

The Historical Development of Tisopurine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Look at the Synthesis, Mechanism, and Clinical Evaluation of a Novel Xanthine Oxidase Inhibitor

Abstract

Tisopurine, also known as Thiopurinol, emerged in the mid-20th century as a therapeutic agent for the management of hyperuricemia and gout. As a pyrazolo[3,4-d]pyrimidine analog of hypoxanthine, its development marked a significant step in the exploration of xanthine oxidase inhibitors beyond the foundational work with allopurinol. This technical guide provides a comprehensive historical overview of this compound's journey from its initial synthesis to its preclinical and clinical evaluation. It details the experimental protocols employed in early studies to elucidate its mechanism of action and quantify its therapeutic effects. Quantitative data from seminal publications are summarized in structured tables for clear comparison, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams. This document serves as a vital resource for researchers, scientists, and drug development professionals interested in the historical context and scientific underpinnings of this compound as a therapeutic agent.

Introduction: The Quest for Uric Acid Control

The mid-20th century saw a growing understanding of the role of hyperuricemia in the pathophysiology of gout, a painful inflammatory arthritis. The primary therapeutic strategy focused on reducing the body's production of uric acid, a metabolic byproduct of purine degradation. The enzyme xanthine oxidase was identified as a key player in the final two steps of this pathway, converting hypoxanthine to xanthine and then xanthine to uric acid. This set the stage for the development of xanthine oxidase inhibitors.

Following the successful introduction of allopurinol, researchers continued to explore other purine analogs for their potential to inhibit this crucial enzyme. Among these was this compound (Thiopurinol), a sulfur-containing pyrazolopyrimidine, which showed promise in early investigations.

Synthesis and Chemical Properties

This compound, chemically known as 1,2-Dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-thione, is a structural analog of allopurinol and a derivative of 4-hydroxypyrazolo[3,4-d]pyrimidine. Its synthesis involves the creation of the pyrazolo[3,4-d]pyrimidine core, followed by thionation.

A general synthetic pathway for pyrazolo[3,4-d]pyrimidine derivatives, the structural class of this compound, is outlined below. The specific initial synthesis of this compound itself was a key step in its development as a potential therapeutic agent.

A Ethyl 2-cyano-3-ethoxyacrylate C Ethyl 5-aminopyrazole-4-carboxylate A->C B Hydrazine Hydrate B->C E Pyrazolo[3,4-d]pyrimidin-4-one C->E D Formamide D->E G This compound (4-mercaptopyrazolo[3,4-d]pyrimidine) E->G F Phosphorus Pentasulfide F->G

Figure 1: Generalized synthesis pathway for this compound.

Mechanism of Action: Inhibition of Xanthine Oxidase

This compound exerts its therapeutic effect by inhibiting the enzyme xanthine oxidase. This inhibition reduces the catalytic conversion of hypoxanthine and xanthine to uric acid, thereby lowering the serum uric acid concentration. Early in vitro studies were crucial in establishing this mechanism and comparing its inhibitory potency to that of allopurinol and its active metabolite, oxipurinol.

The signaling pathway below illustrates the central role of xanthine oxidase in purine metabolism and the point of intervention for this compound.

cluster_0 Purine Metabolism cluster_1 Therapeutic Intervention Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric_Acid Uric Acid Xanthine->Uric_Acid Xanthine Oxidase This compound This compound Xanthine_Oxidase Xanthine Oxidase This compound->Xanthine_Oxidase Inhibits A Prepare reaction mixture: - Phosphate buffer (pH 7.5) - Xanthine (substrate) - Test compound (this compound or control) B Pre-incubate mixture at 25°C A->B C Initiate reaction by adding Xanthine Oxidase B->C D Monitor increase in absorbance at 295 nm (measures uric acid formation) C->D E Calculate rate of reaction and percentage of inhibition D->E

Tisopurine's Role as a Xanthine Oxidase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Role of Xanthine Oxidase

Xanthine oxidase is a critical enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid.[1][2] Elevated levels of uric acid can lead to hyperuricemia, a precursor to conditions such as gout.[2] Consequently, the inhibition of xanthine oxidase is a key therapeutic strategy for managing these conditions. Xanthine oxidase inhibitors are broadly categorized into purine analogues, such as allopurinol and Tisopurine, and non-purine inhibitors.[2]

This compound and its Interaction with Xanthine Oxidase

This compound, also known as thiopurinol, is structurally a purine analogue.[2] While it is categorized as a xanthine oxidase inhibitor, its more prominent role in clinical and research settings is associated with the metabolism of other thiopurine drugs like azathioprine and 6-mercaptopurine.[3][4] In this context, xanthine oxidase is responsible for the metabolic inactivation of 6-mercaptopurine to 6-thiouric acid.[3][4] The co-administration of a potent xanthine oxidase inhibitor, such as allopurinol, is a therapeutic strategy to intentionally block this catabolic pathway, thereby increasing the bioavailability of the active thiopurine metabolites.[3]

The direct inhibitory effect of this compound on xanthine oxidase for the primary purpose of reducing uric acid production (e.g., in the treatment of gout) is less documented in recent scientific literature compared to its role in modulating thiopurine metabolism.

Mechanism of Action

As a purine analogue, this compound is presumed to act as a competitive inhibitor of xanthine oxidase, binding to the active site of the enzyme and preventing the binding of its natural substrates, hypoxanthine and xanthine. This inhibition would lead to a reduction in the production of uric acid. The visualization of this proposed mechanism is provided in the signaling pathway diagram below.

Quantitative Data on Xanthine Oxidase Inhibition

A thorough review of the available scientific literature, including searches for specific kinetic studies, reveals a notable absence of recently published, definitive quantitative data (e.g., Ki and IC50 values) for the direct inhibition of xanthine oxidase by this compound. An early study by Dean et al. (1974) in the British Journal of Clinical Pharmacology conducted comparative enzyme inhibition studies involving thiopurinol (this compound), allopurinol, and other compounds.[5][6] However, the specific quantitative outcomes of these direct inhibitory assays are not readily accessible in current databases.

For comparative purposes, the inhibitory constants for the well-established xanthine oxidase inhibitor, allopurinol, are provided in the table below. This data highlights the type of quantitative information that is sought for this compound.

InhibitorIC50KiInhibition TypeReference
Allopurinol2.36 ± 0.03 µM (for xanthine)2.12 µMCompetitive[1][7]
This compound Data not available Data not available Presumed Competitive

Experimental Protocols

The following sections detail standardized methodologies for conducting in vitro xanthine oxidase inhibition assays. These protocols are fundamental for determining the inhibitory potential (IC50) and the mechanism of action (e.g., competitive, non-competitive) of compounds like this compound.

In Vitro Xanthine Oxidase Activity and Inhibition Assay (Spectrophotometric Method)

This widely used method measures the production of uric acid from the substrate xanthine, which absorbs light at a wavelength of approximately 295 nm.

Materials:

  • Xanthine Oxidase (from bovine milk or other sources)

  • Xanthine solution (substrate)

  • Potassium phosphate buffer (e.g., 50-100 mM, pH 7.5-7.8)

  • This compound or other test inhibitors

  • Allopurinol (as a positive control)

  • Dimethyl sulfoxide (DMSO) for dissolving inhibitors

  • Spectrophotometer capable of measuring absorbance at 295 nm

  • 96-well UV-transparent microplates or quartz cuvettes

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of xanthine oxidase in potassium phosphate buffer. The final concentration in the assay is typically in the range of 0.02-0.1 units/mL.

    • Prepare a stock solution of xanthine in the buffer. A typical final substrate concentration is 50-150 µM.

    • Prepare stock solutions of this compound, allopurinol, and any other test compounds in DMSO. Subsequent dilutions should be made in the phosphate buffer to achieve a range of desired concentrations. The final DMSO concentration in the assay should be kept low (typically <1%) to avoid affecting enzyme activity.

  • Assay Mixture Preparation:

    • In a 96-well plate or cuvette, add the following in order:

      • Potassium phosphate buffer

      • Test inhibitor solution at various concentrations (or a vehicle control containing the same percentage of DMSO without the inhibitor).

      • Xanthine oxidase solution.

    • Pre-incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes).

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the xanthine substrate solution to the wells.

    • Immediately begin monitoring the increase in absorbance at 295 nm over time (e.g., every 30 seconds for 5-10 minutes) using a spectrophotometer.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for the control and each inhibitor concentration from the linear portion of the absorbance-time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(Ratecontrol - Rateinhibitor) / Ratecontrol] x 100

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Determination of Inhibition Type (Lineweaver-Burk Plot)

To determine the mechanism of inhibition, the assay is performed with varying concentrations of both the substrate (xanthine) and the inhibitor (this compound).

Procedure:

  • Perform the xanthine oxidase inhibition assay as described above, but for each fixed concentration of the inhibitor, vary the concentration of the xanthine substrate.

  • Measure the initial reaction rates (velocity, V) for each combination of inhibitor and substrate concentration.

  • Plot the data using a Lineweaver-Burk plot, which is a double reciprocal plot of 1/V versus 1/[Substrate].

  • The pattern of the lines on the Lineweaver-Burk plot indicates the type of inhibition:

    • Competitive inhibition: Lines intersect on the y-axis.

    • Non-competitive inhibition: Lines intersect on the x-axis.

    • Uncompetitive inhibition: Lines are parallel.

    • Mixed inhibition: Lines intersect in the second or third quadrant.

  • The inhibition constant (Ki) can be calculated from the slopes and intercepts of these lines.

Visualizations

Signaling Pathway Diagram

Xanthine_Oxidase_Inhibition cluster_purine_catabolism Purine Catabolism Pathway cluster_inhibition Inhibition Mechanism Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine O2 -> H2O2 UricAcid Uric Acid Xanthine->UricAcid O2 -> H2O2 XO Xanthine Oxidase This compound This compound (Purine Analogue) Inhibition Inhibition This compound->Inhibition Inhibition->XO

Caption: Proposed competitive inhibition of Xanthine Oxidase by this compound.

Experimental Workflow Diagram

XO_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Xanthine Oxidase - Xanthine (Substrate) - Buffer - this compound (Inhibitor) - Allopurinol (Control) Setup Set up reaction in 96-well plate: Buffer + Inhibitor + XO Reagents->Setup Preincubation Pre-incubate at 25°C for 15 min Setup->Preincubation Initiation Initiate reaction with Xanthine Preincubation->Initiation Measurement Measure Absorbance at 295 nm over time Initiation->Measurement Rate Calculate Reaction Rates Measurement->Rate Inhibition Calculate % Inhibition Rate->Inhibition LineweaverBurk Lineweaver-Burk Plot for Ki and Mechanism of Inhibition Rate->LineweaverBurk IC50 Determine IC50 Value Inhibition->IC50

References

Cellular Uptake and Transport of Tisopurine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the cellular uptake and transport of Tisopurine (also known as thiopurinol) is limited in the available scientific literature. This guide synthesizes information on the broader class of thiopurine drugs, such as 6-mercaptopurine (6-MP) and azathioprine, to infer the likely mechanisms for this compound. The metabolic pathways and transporters discussed are well-established for thiopurines and provide a strong predictive framework for understanding this compound's cellular pharmacokinetics.

Introduction

This compound is a purine analogue used in the treatment of conditions like gout. Its therapeutic efficacy is intrinsically linked to its ability to enter target cells and interact with intracellular components. Understanding the mechanisms governing its cellular uptake and transport is paramount for optimizing drug delivery, predicting drug interactions, and overcoming potential resistance mechanisms. This technical guide provides a comprehensive overview of the cellular transport and metabolic pathways relevant to thiopurines, offering a foundational understanding for research and development related to this compound.

Cellular Influx Mechanisms

The entry of thiopurines into the cell is a critical first step for their pharmacological activity. Being nucleoside analogues, they primarily utilize nucleoside transporter proteins. The key families of transporters involved are the Solute Carrier (SLC) transporters, specifically the Equilibrative Nucleoside Transporters (ENTs) and Concentrative Nucleoside Transporters (CNTs).

  • Equilibrative Nucleoside Transporters (ENTs): These transporters facilitate the bidirectional movement of nucleosides down their concentration gradient. Key members implicated in thiopurine transport include SLC29A1 (ENT1) and SLC29A2 (ENT2).[1][2]

  • Concentrative Nucleoside Transporters (CNTs): These transporters actively transport nucleosides against their concentration gradient, often coupled to the sodium gradient. Relevant members include SLC28A2 (CNT2) and SLC28A3 (CNT3).[1][2]

Downregulation of these influx transporters has been associated with resistance to thiopurine drugs like 6-MP and 6-thioguanine (6-TG).[1]

Intracellular Metabolism and Activation

Once inside the cell, thiopurines undergo extensive metabolic conversion to exert their therapeutic effects. This compound, as an inhibitor of xanthine oxidase, plays a role in modulating purine metabolism. The metabolic pathway of other thiopurines like 6-mercaptopurine (6-MP) provides a model for the potential intracellular fate of purine analogues.

The activation of 6-MP to its therapeutically active metabolites, the 6-thioguanine nucleotides (6-TGNs), is a multi-step process initiated by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT).[3][4][5][6] This pathway ultimately leads to the incorporation of 6-TGNs into DNA and RNA, leading to cytotoxicity.[2][4]

Conversely, there are two main inactivation pathways:

  • Thiopurine S-methyltransferase (TPMT): This enzyme methylates 6-MP to form 6-methylmercaptopurine (6-MMP), a metabolite associated with hepatotoxicity.[3][5]

  • Xanthine Oxidase (XO): This enzyme oxidizes 6-MP to the inactive metabolite 6-thiouric acid (6-TUA).[3][6] this compound's primary mechanism of action is the inhibition of this enzyme.

Cellular Efflux Mechanisms

The intracellular concentration of thiopurines and their active metabolites is also regulated by efflux transporters, which actively pump these compounds out of the cell. The primary efflux pumps involved belong to the ATP-binding cassette (ABC) transporter superfamily.

  • Multidrug Resistance-Associated Proteins (MRPs): Specifically, ABCC4 (MRP4) and ABCC5 (MRP5) have been shown to export monophosphorylated thiopurine metabolites.[1][7][8] Overexpression of these transporters can confer resistance to thiopurine drugs by reducing the intracellular accumulation of their active forms.[7][8]

A "cellular thiopurine circulation" has been proposed, where the efflux of thiopurine monophosphates by ABCC4 is followed by extracellular dephosphorylation by ecto-5'-nucleotidase (NT5E) to the corresponding nucleoside, which can then be transported back into the cell by SLC transporters.[9]

Quantitative Data on Thiopurine Transport

TransporterSubstrateK_m (µM)V_max (pmol/µl cell water/s)Cell SystemReference
hENT1Tiazofurin57Not ReportedSaccharomyces cerevisiae[10]
hENT1Benzamide Riboside168Not ReportedSaccharomyces cerevisiae[10]
hENT2Tiazofurin16Not ReportedSaccharomyces cerevisiae[10]
hENT2Benzamide Riboside271Not ReportedSaccharomyces cerevisiae[10]
hCNT1Tiazofurin221Not ReportedSaccharomyces cerevisiae[10]
hCNT1Benzamide Riboside220Not ReportedSaccharomyces cerevisiae[10]
hCNT3Tiazofurin5.4Not ReportedSaccharomyces cerevisiae[10]
hCNT3Benzamide Riboside226Not ReportedSaccharomyces cerevisiae[10]

Experimental Protocols

Detailed experimental protocols are crucial for investigating the cellular transport of this compound. Below are generalized methodologies based on standard practices for studying nucleoside analogue transport.

In Vitro Uptake Assays in Cell Lines

This protocol aims to quantify the uptake of radiolabeled this compound into cultured cells.

Materials:

  • Cultured cells (e.g., HEK293, Caco-2, or a relevant cancer cell line)

  • Radiolabeled this compound (e.g., [³H]-Tisopurine)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Scintillation fluid and vials

  • Microplate scintillation counter

  • Specific transporter inhibitors (e.g., S-(4-Nitrobenzyl)-6-thioinosine (NBMPR) for ENTs)

Procedure:

  • Cell Seeding: Seed cells in 24-well plates and grow to confluence.

  • Pre-incubation: Wash cells with PBS and pre-incubate with or without a transporter inhibitor for 10-15 minutes at 37°C.

  • Uptake Initiation: Add the uptake buffer containing a known concentration of radiolabeled this compound to each well to start the uptake.

  • Time Course: Incubate for various time points (e.g., 1, 5, 15, 30 minutes) at 37°C.

  • Uptake Termination: Stop the uptake by rapidly aspirating the uptake buffer and washing the cells three times with ice-cold PBS.

  • Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Quantification: Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the radioactivity to the protein concentration in each well. Calculate the uptake rate and determine kinetic parameters (Km and Vmax) by performing the assay with varying substrate concentrations.

Transporter Expression Systems

To identify the specific transporters involved in this compound uptake, recombinant cell lines overexpressing individual transporters are used.

Materials:

  • Host cell line with low endogenous transporter activity (e.g., HEK293, MDCK)

  • Expression plasmids containing the cDNA for specific human transporters (e.g., hENT1, hCNT1)

  • Transfection reagent

  • Selection antibiotic (e.g., G418)

Procedure:

  • Transfection: Transfect the host cell line with the expression plasmid using a suitable transfection reagent.

  • Selection: Select for stably transfected cells by culturing in the presence of the appropriate antibiotic.

  • Verification of Expression: Confirm the overexpression of the transporter protein by Western blotting or qPCR.

  • Uptake Assay: Perform the in vitro uptake assay as described in section 6.1 using the stable cell lines.

  • Data Analysis: Compare the uptake of this compound in the transporter-overexpressing cells to that in control (mock-transfected) cells to determine the contribution of the specific transporter.

Visualizations

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key pathways and relationships in thiopurine cellular transport and metabolism.

Thiopurine_Metabolism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Tisopurine_ext This compound Tisopurine_int This compound Tisopurine_ext->Tisopurine_int Influx (SLC Transporters) XO Xanthine Oxidase (XO) Tisopurine_int->XO Inhibition 6-MP 6-Mercaptopurine (6-MP) HPRT HPRT 6-MP->HPRT Activation TPMT TPMT 6-MP->TPMT Inactivation 6-MP->XO Inactivation 6-TGNs 6-Thioguanine Nucleotides (6-TGNs) (Active Metabolites) HPRT->6-TGNs DNA_RNA DNA/RNA Incorporation 6-TGNs->DNA_RNA 6-MMP 6-Methylmercaptopurine (6-MMP) (Inactive/Toxic) TPMT->6-MMP 6-TUA 6-Thiouric Acid (6-TUA) (Inactive) XO->6-TUA

Caption: Overview of Thiopurine Metabolism and this compound's Site of Action.

Thiopurine_Transport cluster_membrane Cell Membrane ENTs ENTs (SLC29A1, SLC29A2) Thiopurine_int Thiopurine (Intracellular) ENTs->Thiopurine_int CNTs CNTs (SLC28A2, SLC28A3) CNTs->Thiopurine_int MRPs MRPs (ABCC4, ABCC5) Thiopurine_ext Thiopurine (Extracellular) MRPs->Thiopurine_ext Efflux Thiopurine_ext->ENTs Thiopurine_ext->CNTs Metabolites_int Thiopurine Metabolites (Intracellular) Thiopurine_int->Metabolites_int Metabolism Metabolites_int->MRPs

Caption: Cellular Influx and Efflux Transporters for Thiopurines.

Experimental Workflow

Experimental_Workflow Start Start: Hypothesis Formulation Cell_Culture Cell Line Selection and Culture Start->Cell_Culture Uptake_Assay Radiolabeled this compound Uptake Assay Cell_Culture->Uptake_Assay Transporter_ID Transporter Identification (Inhibitor Studies & Transfectants) Cell_Culture->Transporter_ID Data_Analysis Kinetic Analysis (Km, Vmax) Uptake_Assay->Data_Analysis Transporter_ID->Data_Analysis Efflux_Studies Efflux Assay (e.g., using MRP inhibitors) Data_Analysis->Efflux_Studies Conclusion Conclusion and Model Refinement Efflux_Studies->Conclusion

Caption: Workflow for Investigating this compound Cellular Transport.

Conclusion

The cellular uptake and transport of this compound are likely mediated by a complex interplay of influx and efflux transporters, primarily from the SLC and ABC superfamilies, respectively. Its intracellular concentration and therapeutic effect are further modulated by metabolic enzymes. While direct experimental data for this compound is scarce, the extensive knowledge of other thiopurines provides a robust framework for future research. The experimental protocols and visualizations provided in this guide offer a starting point for elucidating the specific mechanisms governing this compound's cellular pharmacokinetics, which is essential for its continued development and clinical application.

References

Tisopurine's Mffect on Uric Acid Production Pathways: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tisopurine, a purine analogue, functions as a xanthine oxidase inhibitor, targeting a critical enzyme in the purine metabolism pathway to reduce the production of uric acid.[1][2][3] This document provides a comprehensive technical overview of the mechanism of action of this compound, its placement within the broader class of thiopurine drugs, and its effect on uric acid production. While specific quantitative data on this compound's inhibitory potency and clinical efficacy are limited in publicly available literature, this guide synthesizes the existing knowledge on thiopurine metabolism and xanthine oxidase inhibition to provide a robust framework for research and development. Detailed experimental protocols for assessing xanthine oxidase activity and quantifying key metabolites are provided, alongside illustrative diagrams of the relevant biochemical pathways and experimental workflows.

Introduction: The Purine Metabolism Pathway and Hyperuricemia

Purine metabolism is a fundamental biological process involving the synthesis and degradation of purine nucleotides, essential components of nucleic acids and various coenzymes. The catabolism of purines culminates in the production of uric acid.[3] In humans, elevated levels of uric acid in the blood, a condition known as hyperuricemia, can lead to the deposition of monosodium urate crystals in joints and tissues, resulting in inflammatory conditions such as gout.[4][5]

The final two steps of purine degradation are catalyzed by the enzyme xanthine oxidase (XO).[6] Xanthine oxidase first hydroxylates hypoxanthine to xanthine, and then xanthine to uric acid.[6] Consequently, the inhibition of xanthine oxidase is a primary therapeutic strategy for the management of hyperuricemia and gout.[3][4]

This compound and the Thiopurine Drug Class

This compound (also known as thiopurinol) is a member of the thiopurine class of drugs, which are purine analogues.[2][3] Other well-known thiopurines include azathioprine, 6-mercaptopurine (6-MP), and 6-thioguanine (6-TG). These drugs are prodrugs that undergo intracellular activation to exert their pharmacological effects, which include immunosuppression and cytotoxicity.[1]

The metabolic pathway of thiopurines is complex and involves several key enzymes, including hypoxanthine-guanine phosphoribosyltransferase (HPRT), thiopurine S-methyltransferase (TPMT), and xanthine oxidase (XO).[1] HPRT converts 6-MP to its active metabolites, the 6-thioguanine nucleotides (6-TGNs), which are responsible for the immunosuppressive and cytotoxic effects of the drug.[1] TPMT methylates 6-MP to 6-methylmercaptopurine (6-MMP), an inactive metabolite. Xanthine oxidase metabolizes 6-MP to 6-thiouric acid, another inactive metabolite.[1][7]

Mechanism of Action of this compound

This compound's primary mechanism of action in the context of uric acid reduction is the inhibition of xanthine oxidase.[2][3] As a purine analogue, it is structurally similar to the natural substrates of xanthine oxidase, hypoxanthine and xanthine. This structural similarity allows it to bind to the active site of the enzyme, preventing the conversion of hypoxanthine and xanthine to uric acid. This leads to a decrease in the production of uric acid.[3]

Signaling Pathway of Purine Catabolism and this compound Inhibition

The following diagram illustrates the purine catabolism pathway and the point of inhibition by this compound.

Purine_Catabolism cluster_pathway Purine Catabolism Pathway cluster_inhibition Inhibition AMP AMP Adenosine Adenosine AMP->Adenosine Inosine Inosine Adenosine->Inosine Hypoxanthine Hypoxanthine Inosine->Hypoxanthine IMP IMP IMP->Inosine GMP GMP Guanosine Guanosine GMP->Guanosine Guanine Guanine Guanosine->Guanine Xanthine Xanthine Guanine->Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric Acid Uric Acid Xanthine->Uric Acid Xanthine Oxidase This compound This compound Xanthine Oxidase Xanthine Oxidase This compound->Xanthine Oxidase Inhibits

Purine catabolism and this compound inhibition.

Quantitative Analysis of Xanthine Oxidase Inhibition

InhibitorIC50 (µM)Reference
Allopurinol7.4[8]
Luteolin7.83[9]
Isoacteoside45.48[9]
Costinone A90.3[8]
Costinone B179.6[8]

Clinical Efficacy of Xanthine Oxidase Inhibitors

Clinical trials are essential to determine the efficacy and safety of a drug in humans. While specific clinical trial data on the effect of this compound on serum uric acid levels are not widely published, numerous studies have demonstrated the effectiveness of other xanthine oxidase inhibitors in treating hyperuricemia and gout.[10][11][12][13] The data from these trials provide a benchmark for the expected clinical outcomes of xanthine oxidase inhibition.

The following table summarizes results from a selection of clinical trials for other uric acid-lowering therapies.

DrugStudy PhaseDosageMean Serum Uric Acid ReductionReference
AllopurinolN/A100-200 mg/dayStatistically insignificant difference in days to resolution of acute gout compared to placebo[12]
DotinuradPhase 3N/APrimary objective: evaluate efficacy in lowering serum uric acid compared to allopurinol[10][13][14]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and its effects on uric acid production pathways.

Xanthine Oxidase Activity Assay (Spectrophotometric Method)

This protocol describes a common method for determining the in vitro inhibitory activity of a compound against xanthine oxidase.

Materials:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine (substrate)

  • This compound or other test inhibitor

  • Allopurinol (positive control)

  • Potassium phosphate buffer (50 mM, pH 7.5)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 295 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of xanthine oxidase in potassium phosphate buffer.

    • Prepare a stock solution of xanthine in potassium phosphate buffer.

    • Prepare serial dilutions of the test inhibitor (e.g., this compound) and the positive control (allopurinol) in the buffer.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of the potassium phosphate buffer to all wells.

    • Add 25 µL of the various concentrations of the test inhibitor or control to the respective wells.

    • Add 25 µL of the xanthine oxidase solution to all wells except the blank.

    • Include control wells:

      • Blank: Buffer only.

      • Negative Control: Buffer + xanthine oxidase (no inhibitor).

      • Positive Control: Buffer + xanthine oxidase + allopurinol.

  • Pre-incubation:

    • Incubate the plate at 25°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Add 100 µL of the xanthine solution to all wells to start the reaction.

  • Data Acquisition:

    • Immediately measure the absorbance at 295 nm every minute for 20 minutes using a microplate reader. The increase in absorbance corresponds to the formation of uric acid.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the negative control.

    • Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) Plate Prepare 96-well Plate Reagents->Plate AddInhibitor Add Inhibitor/Control Plate->AddInhibitor AddEnzyme Add Xanthine Oxidase AddInhibitor->AddEnzyme PreIncubate Pre-incubate (15 min) AddEnzyme->PreIncubate AddSubstrate Add Xanthine (Start Reaction) PreIncubate->AddSubstrate MeasureAbs Measure Absorbance at 295 nm AddSubstrate->MeasureAbs CalcRate Calculate Reaction Rates MeasureAbs->CalcRate CalcInhibition Calculate % Inhibition CalcRate->CalcInhibition PlotIC50 Plot and Determine IC50 CalcInhibition->PlotIC50

Workflow for IC50 determination.
Measurement of 6-Thioguanine Nucleotides (6-TGN) in Red Blood Cells

This protocol outlines a method for quantifying the active metabolites of thiopurine drugs in patient samples.

Materials:

  • Whole blood sample collected in an EDTA tube

  • Perchloric acid (PCA), 1M

  • Dithiothreitol (DTT)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

Procedure:

  • Sample Preparation:

    • Lyse a known volume of red blood cells with distilled water.

    • Precipitate proteins by adding cold 1M PCA.

    • Centrifuge to pellet the protein debris.

  • Hydrolysis:

    • Transfer the supernatant to a new tube.

    • Add DTT to reduce any disulfide bonds.

    • Heat the sample at 100°C for 1 hour to hydrolyze the 6-TGNs to 6-thioguanine.

  • HPLC Analysis:

    • Centrifuge the hydrolyzed sample to remove any precipitate.

    • Inject a known volume of the supernatant onto the HPLC system.

    • Separate the components using a C18 column with an appropriate mobile phase.

    • Detect 6-thioguanine using a UV detector at a specific wavelength (e.g., 342 nm).

  • Quantification:

    • Create a standard curve using known concentrations of 6-thioguanine.

    • Quantify the amount of 6-thioguanine in the sample by comparing its peak area to the standard curve.

    • Express the 6-TGN concentration as pmol per 8 x 10^8 red blood cells.

Pharmacokinetics of Thiopurines

The pharmacokinetic properties of thiopurines, including this compound, are crucial for determining appropriate dosing and understanding potential drug interactions. While specific pharmacokinetic data for this compound is limited, the general characteristics of thiopurines are informative.

  • Absorption: Thiopurines are typically administered orally and are variably absorbed from the gastrointestinal tract.

  • Distribution: They are widely distributed throughout the body.

  • Metabolism: As described earlier, thiopurines undergo extensive intracellular metabolism involving HPRT, TPMT, and XO.[1] The activity of these enzymes, which can be influenced by genetic polymorphisms, significantly impacts the levels of active (6-TGN) and inactive metabolites.[1]

  • Excretion: The metabolites of thiopurines are primarily excreted in the urine.

Logical Relationship of Thiopurine Metabolism

The interplay between the different metabolic pathways of thiopurines is critical for their therapeutic effect and toxicity. The following diagram illustrates the logical relationships between the key enzymes and metabolites.

Thiopurine_Metabolism cluster_pathways Metabolic Pathways cluster_effects Clinical Outcomes 6-Mercaptopurine 6-Mercaptopurine HPRT HPRT 6-Mercaptopurine->HPRT TPMT TPMT 6-Mercaptopurine->TPMT Xanthine Oxidase Xanthine Oxidase 6-Mercaptopurine->Xanthine Oxidase 6-Thioguanine Nucleotides (Active) 6-Thioguanine Nucleotides (Active) HPRT->6-Thioguanine Nucleotides (Active) 6-Methylmercaptopurine (Inactive) 6-Methylmercaptopurine (Inactive) TPMT->6-Methylmercaptopurine (Inactive) 6-Thiouric Acid (Inactive) 6-Thiouric Acid (Inactive) Xanthine Oxidase->6-Thiouric Acid (Inactive) Therapeutic Effect Therapeutic Effect 6-Thioguanine Nucleotides (Active)->Therapeutic Effect Toxicity Toxicity 6-Methylmercaptopurine (Inactive)->Toxicity Reduced Uric Acid Reduced Uric Acid 6-Thiouric Acid (Inactive)->Reduced Uric Acid

Logical relationships in thiopurine metabolism.

Conclusion

This compound is a xanthine oxidase inhibitor that reduces the production of uric acid by blocking the final steps of purine catabolism.[2][3] While specific quantitative data on its inhibitory potency and clinical efficacy are not extensively available, its mechanism of action is well-understood within the context of thiopurine pharmacology. This technical guide has provided a comprehensive overview of the purine metabolism pathway, the role of xanthine oxidase, and the mechanism of action of this compound. The detailed experimental protocols and illustrative diagrams serve as valuable resources for researchers and drug development professionals working in the field of hyperuricemia and gout. Further research is warranted to fully characterize the pharmacokinetic and pharmacodynamic profile of this compound and to establish its clinical utility in the management of hyperuricemia.

References

Methodological & Application

Application Notes and Protocols for In Vitro Cell-Based Assays of Tisopurine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro cell-based assays to evaluate the efficacy and mechanism of action of Tisopurine, a thiopurine analog. This compound and other thiopurines are prodrugs that, after metabolic activation, function as immunosuppressants and cytotoxic agents by interfering with nucleic acid metabolism.[1][2] Their primary mechanism involves conversion to active metabolites, such as 6-thioguanine nucleotides (6-TGNs), which can be incorporated into DNA and RNA, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cells.[1][3][4]

Key In Vitro Assays for this compound Evaluation

A comprehensive in vitro evaluation of this compound typically involves a panel of assays to determine its cytotoxic effects, impact on target enzymes, and influence on cellular pathways. Key assays include:

  • Cell Viability Assays: To determine the concentration-dependent cytotoxic effects of this compound on cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).

  • Xanthine Oxidase Inhibition Assay: To assess the direct inhibitory effect of this compound on xanthine oxidase, an enzyme involved in purine metabolism.

  • Apoptosis Assays: To confirm that the observed cytotoxicity is due to the induction of programmed cell death.

  • Cell Cycle Analysis: To investigate the effect of this compound on the progression of the cell cycle.

  • Reactive Oxygen Species (ROS) Production Assay: To measure the induction of oxidative stress, which can be a consequence of thiopurine treatment.[5]

Data Presentation: Quantitative Analysis of Thiopurine Activity

Cell LineCancer Type6-TG IC50 (µM)Notes
MOLM13Acute Myeloid Leukemia~0.1Data derived from combination studies.
MV4-11Acute Myeloid Leukemia~0.2Data derived from combination studies.
OCI-AML3Acute Myeloid Leukemia~0.5Data derived from combination studies.
HL-60Acute Promyelocytic Leukemia~0.3Data derived from combination studies.

Data is illustrative and based on studies of 6-TG, often in combination with other agents.[6] IC50 values are highly dependent on the assay conditions, including cell density and incubation time.[7][8]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 value of this compound in adherent cancer cell lines.[9][10]

Materials:

  • This compound

  • Adherent cancer cell line of choice (e.g., HCT116, HT29 colorectal cancer cells)[5]

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells using Trypsin-EDTA and resuspend in complete medium.

    • Count the cells and adjust the concentration to 5 x 104 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Create a series of dilutions of this compound in complete culture medium at 2x the final desired concentrations.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a microplate reader.[10]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.[7]

Xanthine Oxidase Inhibition Assay

This protocol measures the ability of this compound to inhibit the activity of xanthine oxidase spectrophotometrically.[11][12][13][14]

Materials:

  • This compound

  • Xanthine Oxidase (from bovine milk)

  • Xanthine

  • Potassium phosphate buffer (50 mM, pH 7.5)

  • Allopurinol (positive control)

  • 96-well UV-transparent microplate

  • Microplate reader capable of reading absorbance at 290 nm

Procedure:

  • Preparation of Reagents:

    • Dissolve this compound and Allopurinol in DMSO and then dilute with phosphate buffer. The final DMSO concentration should be below 0.5%.[11]

    • Prepare a fresh solution of xanthine oxidase (e.g., 0.025 U/mL) in phosphate buffer.[13]

    • Prepare a solution of xanthine (e.g., 0.15 mM) in phosphate buffer.[11]

  • Assay Reaction:

    • In a 96-well plate, add in the following order:

      • 117 µL of phosphate buffer

      • 3 µL of this compound solution (or Allopurinol/vehicle control)

      • 60 µL of xanthine oxidase solution

    • Incubate at room temperature for 10 minutes.[13]

  • Initiation of Reaction and Measurement:

    • Add 100 µL of the xanthine substrate solution to each well to start the reaction.[13]

    • Incubate in the dark for 30 minutes at 37°C.[13]

    • Measure the absorbance at 290 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound

  • Cancer cell line of choice

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with this compound at concentrations around the predetermined IC50 value for 24-48 hours. Include an untreated control.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1x Binding Buffer at a concentration of 1 x 106 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1x Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within 1 hour of staining.

    • FITC signal (Annexin V) is detected in the FL1 channel and PI signal in the FL2 or FL3 channel.

  • Data Interpretation:

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

    • Necrotic cells: Annexin V-negative, PI-positive

Visualizations

Tisopurine_Metabolic_Pathway This compound This compound (Prodrug) Metabolites Active Thiopurine Metabolites (e.g., 6-TGNs) This compound->Metabolites Metabolic Activation DNA_RNA DNA & RNA Metabolites->DNA_RNA Incorporation Apoptosis Cell Cycle Arrest & Apoptosis DNA_RNA->Apoptosis Disruption of Nucleic Acid Function

Caption: Metabolic activation of this compound.

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Seed_Cells Seed Cells in 96-well Plate Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_this compound Add this compound (Serial Dilutions) Incubate_24h->Add_this compound Incubate_48_72h Incubate 48-72h Add_this compound->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO Incubate_4h->Add_DMSO Read_Absorbance Read Absorbance (490 nm) Add_DMSO->Read_Absorbance

Caption: MTT cell viability assay workflow.

Apoptosis_Signaling_Cascade This compound This compound Metabolites DNA_Damage DNA Damage/ Replication Stress This compound->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak Mitochondria Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway activation.

References

Application Notes and Protocols for Studying Tisopurine Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tisopurine (also known as thiopurinol) is a xanthine oxidase inhibitor investigated for its uric acid-lowering effects, making it a potential therapeutic agent for hyperuricemia and gout. As a thiopurine analog, its mechanism of action and potential immunomodulatory effects also suggest relevance in inflammatory conditions such as Inflammatory Bowel Disease (IBD). Preclinical evaluation of this compound's efficacy is crucial for its clinical development. This document provides detailed application notes and experimental protocols for studying the efficacy of this compound in established animal models of gout and IBD.

Note on Available Data: Direct preclinical studies investigating the efficacy of this compound (thiopurinol) in animal models are limited in publicly available literature. Therefore, the following protocols and data are based on established models for the relevant disease states and include data from studies on this compound's active metabolite, 6-thioguanine (6-TG), and its widely studied prodrug, azathioprine (AZA). This information serves as a robust framework for designing and conducting efficacy studies with this compound.

Mechanism of Action of this compound

This compound is a prodrug that is metabolized to its active form, 6-thioguanine nucleotides (6-TGNs).[1] These active metabolites exert their therapeutic effects through multiple mechanisms:

  • Inhibition of Purine Synthesis: 6-TGNs are incorporated into DNA and RNA, disrupting their synthesis and leading to apoptosis in rapidly dividing cells, such as activated lymphocytes.[1] This is a key mechanism for its immunosuppressive effects.

  • Modulation of Inflammatory Signaling: The active metabolite 6-thioguanine triphosphate (6-thio-GTP) can bind to the small GTPase Rac1, suppressing its activation and inducing apoptosis in T cells.[2] This pathway is crucial in dampening the inflammatory response in autoimmune diseases.

dot digraph "Tisopurine_Mechanism_of_Action" { graph [rankdir="LR", splines=true, nodesep=0.5, ranksep=1.5]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin=0.2]; edge [fontname="Arial", fontsize=10];

This compound [label="this compound\n(Thiopurinol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "6-MP" [label="6-Mercaptopurine\n(6-MP)", fillcolor="#FBBC05", fontcolor="#202124"]; "6-TGNs" [label="6-Thioguanine Nucleotides\n(6-TGNs)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DNA_RNA [label="DNA & RNA\nSynthesis", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis of\nActivated Lymphocytes", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Rac1 [label="Rac1 Activation", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

This compound -> "6-MP" [label="Metabolism"]; "6-MP" -> "6-TGNs" [label="Metabolism"]; "6-TGNs" -> DNA_RNA [label="Incorporation &\nDisruption", color="#EA4335"]; DNA_RNA -> Apoptosis [label="Leads to", style=dashed, color="#34A853"]; "6-TGNs" -> Rac1 [label="Inhibition of", color="#EA4335"]; Rac1 -> Apoptosis [label="Suppression leads to", style=dashed, color="#34A853"]; } .dot Caption: Metabolic activation of this compound and its downstream effects.

Animal Models for Gout and Hyperuricemia

The potassium oxonate-induced hyperuricemia model in rats is a widely used and reliable model to study the efficacy of uric acid-lowering drugs.[3] Potassium oxonate inhibits the enzyme uricase, which is present in rodents but not in humans, leading to an accumulation of uric acid in the blood.[3]

Protocol 1: Potassium Oxonate-Induced Hyperuricemia in Rats

Objective: To evaluate the uric acid-lowering efficacy of this compound in a rat model of hyperuricemia.

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • This compound

  • Potassium Oxonate (Sigma-Aldrich)

  • Allopurinol (positive control)

  • Vehicle (e.g., 0.5% carboxymethylcellulose sodium)

  • Blood collection tubes

  • Centrifuge

  • Spectrophotometer or automated clinical chemistry analyzer

Experimental Workflow:

dot digraph "Gout_Model_Workflow" { graph [rankdir="LR", splines=true, nodesep=0.3]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.15]; edge [fontname="Arial", fontsize=9];

Acclimatization [label="Acclimatization\n(1 week)", fillcolor="#F1F3F4", fontcolor="#202124"]; Grouping [label="Random Grouping\n(n=8-10/group)", fillcolor="#F1F3F4", fontcolor="#202124"]; Induction [label="Hyperuricemia Induction\n(Potassium Oxonate)", fillcolor="#FBBC05", fontcolor="#202124"]; Treatment [label="Treatment\n(Vehicle, this compound, Allopurinol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Blood_Collection [label="Blood Collection\n(Baseline & Post-treatment)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Serum Uric Acid\nAnalysis", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Acclimatization -> Grouping; Grouping -> Induction; Induction -> Treatment; Treatment -> Blood_Collection; Blood_Collection -> Analysis; } .dot Caption: Experimental workflow for the potassium oxonate-induced hyperuricemia model.

Procedure:

  • Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle, ad libitum access to food and water).

  • Grouping: Randomly divide animals into the following groups (n=8-10 per group):

    • Group 1: Normal Control (Vehicle only)

    • Group 2: Hyperuricemia Model (Potassium Oxonate + Vehicle)

    • Group 3: Positive Control (Potassium Oxonate + Allopurinol)

    • Group 4-6: Test Groups (Potassium Oxonate + this compound at various doses)

  • Hyperuricemia Induction:

    • Dissolve potassium oxonate in the vehicle to the desired concentration.

    • One hour before the administration of the test compounds, administer potassium oxonate (e.g., 250 mg/kg) intraperitoneally (i.p.) or orally (p.o.) to all groups except the Normal Control group.

  • Drug Administration:

    • Administer this compound, allopurinol (e.g., 5-10 mg/kg), or vehicle orally once daily for a specified period (e.g., 7-14 days).

  • Sample Collection:

    • Collect blood samples from the tail vein or retro-orbital plexus at baseline and at specified time points after the final drug administration.

    • Separate serum by centrifugation.

  • Biochemical Analysis:

    • Measure serum uric acid levels using a commercial kit.

    • Optionally, measure serum creatinine and blood urea nitrogen (BUN) to assess renal function.

Quantitative Data Summary (Hypothetical Data for this compound):

GroupTreatmentSerum Uric Acid (mg/dL)
Normal ControlVehicle1.5 ± 0.3
Hyperuricemia ModelPotassium Oxonate + Vehicle5.8 ± 0.7
Positive ControlPotassium Oxonate + Allopurinol (10 mg/kg)2.1 ± 0.4
This compound (Low Dose)Potassium Oxonate + this compound (X mg/kg)4.5 ± 0.6
This compound (Mid Dose)Potassium Oxonate + this compound (Y mg/kg)3.2 ± 0.5
This compound (High Dose)Potassium Oxonate + this compound (Z mg/kg)2.4 ± 0.4

Animal Models for Inflammatory Bowel Disease

The Dextran Sulfate Sodium (DSS)-induced colitis model in mice is a widely used model that mimics many of the clinical and histological features of human ulcerative colitis.

Protocol 2: DSS-Induced Acute Colitis in Mice

Objective: To evaluate the anti-inflammatory efficacy of this compound in a mouse model of acute colitis.

Materials:

  • C57BL/6 or BALB/c mice (8-10 weeks old)

  • This compound

  • 6-Thioguanine (6-TG) or Azathioprine (AZA) (as comparators)

  • Dextran Sulfate Sodium (DSS, 36-50 kDa)

  • Vehicle

  • Materials for clinical scoring (hemoccult test)

  • Materials for histology (formalin, paraffin, etc.)

Experimental Workflow:

dot digraph "IBD_Model_Workflow" { graph [rankdir="LR", splines=true, nodesep=0.3]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.15]; edge [fontname="Arial", fontsize=9];

Acclimatization [label="Acclimatization\n(1 week)", fillcolor="#F1F3F4", fontcolor="#202124"]; Grouping [label="Random Grouping\n(n=8-10/group)", fillcolor="#F1F3F4", fontcolor="#202124"]; Colitis_Induction [label="Colitis Induction\n(DSS in drinking water)", fillcolor="#FBBC05", fontcolor="#202124"]; Treatment [label="Daily Treatment\n(Vehicle, this compound, etc.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monitoring [label="Daily Monitoring\n(Weight, Stool, Blood)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Termination [label="Termination & Sample Collection\n(Colon length, Histology)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Acclimatization -> Grouping; Grouping -> Colitis_Induction; Colitis_Induction -> Treatment; Treatment -> Monitoring [style=dotted]; Monitoring -> Termination; } .dot Caption: Experimental workflow for the DSS-induced colitis model.

Procedure:

  • Animal Acclimatization: Acclimatize mice for one week.

  • Grouping: Randomly divide animals into groups:

    • Group 1: Normal Control (regular drinking water + Vehicle)

    • Group 2: DSS Control (DSS + Vehicle)

    • Group 3: DSS + this compound (various doses)

    • Group 4: DSS + 6-TG or AZA (as comparators)

  • Colitis Induction:

    • Prepare a 2-3% (w/v) solution of DSS in drinking water.

    • Provide the DSS solution to all groups except the Normal Control group for 5-7 days.

  • Drug Administration:

    • Administer this compound, comparators, or vehicle daily by oral gavage, starting from day 0 of DSS administration.

  • Clinical Assessment:

    • Monitor body weight, stool consistency, and presence of blood in the stool daily.

    • Calculate the Disease Activity Index (DAI) based on these parameters.

  • Termination and Sample Collection:

    • At the end of the study (e.g., day 7-10), euthanize the mice.

    • Measure the length of the colon.

    • Collect colon tissue for histological analysis (H&E staining) and measurement of inflammatory markers (e.g., myeloperoxidase activity, cytokine levels).

Quantitative Data Summary (Based on 6-TG and AZA studies):

GroupTreatment (daily oral gavage)Body Weight Change (%)Colon Length (cm)Histological Score
Normal ControlVehicle+5.2 ± 1.58.5 ± 0.50.5 ± 0.2
DSS ControlDSS + Vehicle-15.8 ± 3.25.1 ± 0.68.2 ± 1.1
DSS + 6-TGDSS + 6-TG (e.g., 20-40 µ g/mouse )-8.5 ± 2.56.8 ± 0.44.1 ± 0.8
DSS + AZADSS + AZA (e.g., 1-2 mg/kg)-10.1 ± 2.86.2 ± 0.55.5 ± 0.9

Data are presented as mean ± SD and are representative values from published studies on 6-TG and AZA in DSS-induced colitis models.[3] Efficacy of this compound would need to be determined experimentally.

Data Presentation and Interpretation

All quantitative data should be presented in clearly structured tables, including mean values, standard deviations (or standard error of the mean), and statistical significance (p-values) where appropriate. Graphical representations such as bar charts and line graphs can be used to visualize changes in parameters over time.

Conclusion

The animal models and protocols described provide a solid foundation for evaluating the preclinical efficacy of this compound for the treatment of gout and inflammatory bowel disease. While direct experimental data for this compound in these models is needed, the information on its active metabolite and related thiopurines strongly supports its potential therapeutic utility. Rigorous, well-controlled studies using these models will be essential to determine the optimal dosing and therapeutic potential of this compound.

References

High-Throughput Screening Assays for Tisopurine Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tisopurine, a purine analog also known as thiopurinol, is a xanthine oxidase inhibitor used in the treatment of gout.[1] As a member of the thiopurine class of drugs, its analogs hold potential for therapeutic applications ranging from hyperuricemia to immunosuppression and oncology.[2][3] Thiopurines are often prodrugs that undergo extensive intracellular metabolism to exert their effects.[2] Their mechanism of action can involve the inhibition of key enzymes in purine metabolism and the induction of apoptosis in rapidly dividing cells through incorporation into DNA and RNA.[2][4]

This document provides detailed application notes and protocols for high-throughput screening (HTS) of this compound analogs. The focus is on biochemical assays for key enzymes in the thiopurine metabolic pathway—Xanthine Oxidase (XO), Hypoxanthine-guanine phosphoribosyltransferase (HGPRT), and Thiopurine S-methyltransferase (TPMT)—as well as cell-based assays to evaluate the cytotoxic and apoptotic effects of these compounds.

Biochemical Assays for Key Enzymes in Thiopurine Metabolism

Xanthine Oxidase (XO) Inhibition Assay

Application Note: Xanthine oxidase is a critical enzyme in purine catabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.[5] Inhibition of XO is the primary mechanism for treating gout.[5] This assay is designed to identify and characterize this compound analogs that inhibit XO activity. Both colorimetric and fluorometric methods are suitable for HTS.

Quantitative Data Summary: XO Inhibition

CompoundIC50 (µM)Inhibition TypeReference
Allopurinol0.38 - 8.37Competitive[6][7]
Febuxostat0.02Mixed[7]
This compound (Thiopurinol)Data not readily availableCompetitive[5]
2-chloro-6-(methylamino)purine10.19 ± 0.10Non-competitive[8]
6-Aminopurine (Adenine)10.89 ± 0.13-[8]
Luteolin7.83Competitive[9]

Note: IC50 values can vary depending on assay conditions.

Experimental Protocol: Fluorometric HTS Assay for XO Inhibitors

This protocol is adapted for a 384-well plate format.

Materials:

  • Xanthine Oxidase (from bovine milk or recombinant)

  • Xanthine (substrate)

  • Amplex® Red reagent (or similar fluorescent probe)

  • Horseradish Peroxidase (HRP)

  • Assay Buffer: 50 mM Potassium Phosphate, pH 7.4

  • This compound analogs and control compounds (e.g., Allopurinol) dissolved in DMSO

  • 384-well black, flat-bottom plates

Procedure:

  • Compound Plating: Dispense 100 nL of test compounds and controls in DMSO into the assay plate using an acoustic liquid handler.

  • Enzyme Preparation: Prepare a solution of Xanthine Oxidase in Assay Buffer.

  • Substrate/Probe Mix: Prepare a working solution containing xanthine, Amplex® Red, and HRP in Assay Buffer.

  • Assay Reaction:

    • Add 10 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the Substrate/Probe Mix.

  • Incubation and Detection: Incubate the plate for 30 minutes at room temperature, protected from light. Measure the fluorescence intensity using a plate reader (Excitation: 530-560 nm, Emission: ~590 nm).

  • Data Analysis: Calculate the percent inhibition for each compound relative to the DMSO control and determine the IC50 values for active compounds.

Workflow for Xanthine Oxidase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Compound Plating (100 nL in 384-well plate) AddEnzyme Add Enzyme (10 µL) Incubate 15 min Compound->AddEnzyme Enzyme Enzyme Solution (Xanthine Oxidase) Enzyme->AddEnzyme Substrate Substrate/Probe Mix (Xanthine, Amplex Red, HRP) AddSubstrate Add Substrate/Probe Mix (10 µL) Substrate->AddSubstrate AddEnzyme->AddSubstrate Incubate Incubate 30 min (Room Temperature) AddSubstrate->Incubate Read Read Fluorescence (Ex: 530-560 nm, Em: ~590 nm) Incubate->Read Calculate Calculate % Inhibition Read->Calculate IC50 Determine IC50 Calculate->IC50 G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Detection cluster_analysis Data Analysis Seed Seed Cells (384-well plate) Attach Allow Attachment (Overnight) Seed->Attach AddCmpd Add Compounds (this compound Analogs) Attach->AddCmpd Incubate Incubate (24-72 hours) AddCmpd->Incubate AddReagent Add Assay Reagent (e.g., CellTiter-Glo®) Incubate->AddReagent IncubateAssay Incubate (as per protocol) AddReagent->IncubateAssay Read Measure Signal (Luminescence) IncubateAssay->Read Normalize Normalize to Controls Read->Normalize IC50 Determine IC50 / EC50 Normalize->IC50 Thiopurine_Metabolism This compound This compound Analog (Prodrug) Thiopurine Active Thiopurine (e.g., 6-Mercaptopurine) This compound->Thiopurine Metabolic Activation TIMP Thioinosine Monophosphate (TIMP) Thiopurine->TIMP Anabolism ThiouricAcid Thiouric Acid (Inactive) Thiopurine->ThiouricAcid Catabolism HGPRT HGPRT HGPRT->TIMP MethylTIMP Methyl-TIMP (Inactive) TIMP->MethylTIMP Inactivation TGNs Thioguanine Nucleotides (TGNs) TIMP->TGNs TPMT TPMT TPMT->MethylTIMP PurineSynth De Novo Purine Synthesis MethylTIMP->PurineSynth Inhibits DNA_RNA DNA/RNA Incorporation TGNs->DNA_RNA XO Xanthine Oxidase (XO) XO->ThiouricAcid Apoptosis Apoptosis DNA_RNA->Apoptosis Apoptosis_Pathway TGNs Thioguanine Nucleotides (TGNs) DNA_Incorp Incorporation into DNA TGNs->DNA_Incorp MMR Mismatch Repair (MMR) System DNA_Incorp->MMR DNA_Damage DNA Damage/ Strand Breaks MMR->DNA_Damage Futile Repair Cycles Mitochondria Mitochondrial Stress & ROS Production DNA_Damage->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase37 Caspase-3/7 Activation (Executioner Caspases) Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

References

Application Notes and Protocols for LC-MS/MS Quantification of Thiopurine Metabolites in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tisopurine, a prodrug of 6-mercaptopurine (6-MP), is a member of the thiopurine family of drugs used as immunosuppressants and in cancer therapy.[1][2][3] Monitoring the plasma concentrations of its active metabolites is crucial for optimizing therapeutic efficacy and minimizing toxicity.[4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and throughput.[5][6] This document provides detailed application notes and protocols for the quantification of key thiopurine metabolites, namely 6-thioguanine nucleotides (6-TGN) and 6-methylmercaptopurine (6-MMP), in plasma and red blood cells (RBCs), which serve as a surrogate for monitoring this compound therapy.

Metabolic Pathway of Thiopurines

This compound is converted to 6-mercaptopurine (6-MP), which then undergoes a complex metabolic cascade. The key enzymes involved are hypoxanthine-guanine phosphoribosyltransferase (HPRT), thiopurine S-methyltransferase (TPMT), and xanthine oxidase (XO). HPRT converts 6-MP into the active cytotoxic 6-thioguanine nucleotides (6-TGNs).[4] Conversely, TPMT methylates 6-MP to the inactive metabolite 6-methylmercaptopurine (6-MMP).[1] Genetic variations in TPMT can significantly impact the metabolic ratio of 6-TGNs to 6-MMP, influencing both drug efficacy and the risk of adverse effects.[1][4]

Thiopurine_Metabolism This compound This compound MP 6-Mercaptopurine (6-MP) This compound->MP Conversion TGNs 6-Thioguanine Nucleotides (6-TGNs) (Active Metabolites) MP->TGNs HPRT MMP 6-Methylmercaptopurine (6-MMP) (Inactive Metabolite) MP->MMP TPMT XO_metabolites Inactive Metabolites MP->XO_metabolites XO

Caption: Metabolic pathway of this compound.

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and common method for preparing plasma samples for LC-MS/MS analysis.[6][7][8]

Materials:

  • Human plasma collected in EDTA tubes[9][10]

  • Methanol, HPLC grade[11]

  • Acetonitrile, HPLC grade[6]

  • Internal Standard (IS) solution (e.g., isotopically labeled 6-TG and 6-MMP)

  • Microcentrifuge tubes

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Thaw frozen plasma samples on ice to prevent enzymatic degradation.[7]

  • In a microcentrifuge tube, pipette 100 µL of plasma.

  • Add 20 µL of the internal standard solution.

  • Add 300 µL of cold methanol or acetonitrile to precipitate proteins.[6][11]

  • Vortex the mixture vigorously for 30 seconds.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.[12]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.[12]

Sample Preparation: Red Blood Cell Lysis and Hydrolysis

For the analysis of intracellular 6-TGNs, red blood cells (RBCs) are isolated, lysed, and the nucleotides are hydrolyzed to 6-thioguanine (6-TG).[4][9][10]

Materials:

  • Whole blood collected in EDTA tubes[9][10]

  • Phosphate-buffered saline (PBS), pH 7.4[9][10][12]

  • Perchloric acid (PCA)

  • Dithiothreitol (DTT)[9][10]

  • Internal Standard (IS) solution

  • Centrifuge

Procedure:

  • Centrifuge whole blood at 2,000 x g for 10 minutes to separate plasma and RBCs.

  • Aspirate the plasma and buffy coat.

  • Wash the RBC pellet twice with an equal volume of cold PBS, centrifuging and aspirating the supernatant after each wash.[9][10]

  • Lyse the washed RBCs by adding an equal volume of deionized water and freezing at -20°C.[9][10]

  • Thaw the lysate and add the internal standard.

  • To hydrolyze the 6-TGNs to 6-TG, add PCA to a final concentration of 1M in the presence of DTT.

  • Vortex and incubate at 100°C for 1 hour.

  • Cool the samples on ice and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant for LC-MS/MS analysis.

LC-MS/MS Method Parameters

The following tables summarize typical LC-MS/MS parameters for the analysis of thiopurine metabolites.

Table 1: Liquid Chromatography Parameters

ParameterConditionReference
Column C18 reverse-phase, e.g., Waters Atlantis T3 (2.1 x 150 mm, 3 µm)[11]
Mobile Phase A 0.1% Formic acid in water[4][11]
Mobile Phase B 0.1% Formic acid in methanol or acetonitrile[4]
Flow Rate 0.4 mL/min[4][11][13]
Column Temperature 40°C[4][13]
Injection Volume 5-10 µL[13]
Gradient Start at 2-5% B, ramp to 95% B, then re-equilibrate[4]

Table 2: Mass Spectrometry Parameters

ParameterConditionReference
Ionization Mode Electrospray Ionization (ESI), Positive[14]
Scan Type Multiple Reaction Monitoring (MRM)[14]
Capillary Voltage 3.0 - 4.0 kV[13]
Source Temperature 120 - 150°C
Desolvation Gas Nitrogen[13]
Desolvation Temp 350 - 400°C[13]
MRM Transitions See Table 3

Table 3: MRM Transitions for Thiopurine Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
6-Thioguanine (6-TG) 168.0151.020
6-Methylmercaptopurine (6-MMP) 167.1152.118
Internal Standard (e.g., ¹³C₂,¹⁵N-6-TG) 171.0154.020

Method Validation Summary

The following table presents a summary of typical validation parameters achieved for LC-MS/MS methods for thiopurine metabolite quantification.

Table 4: Quantitative Method Validation Data

Parameter6-Thioguanine (6-TG)6-Methylmercaptopurine (6-MMP)Reference
Linearity Range 5.0 - 500.0 ng/mL5.0 - 500.0 ng/mL[11]
Lower Limit of Quantification (LLOQ) 0.2 µmol/L (~50 pmol/8 x 10⁸ RBCs)4 µmol/L (~1000 pmol/8 x 10⁸ RBCs)[4]
Intra-day Precision (%CV) < 10%< 10%[9][10]
Inter-day Precision (%CV) < 10%< 10%[9][10]
Accuracy (% Bias) 95 - 105%95 - 105%[9][10]
Recovery ~70-75%~96-102%[15]

Experimental Workflow

The overall workflow for the quantification of thiopurine metabolites in plasma is depicted below.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing SampleCollection Plasma Sample Collection AddIS Add Internal Standard SampleCollection->AddIS ProteinPrecipitation Protein Precipitation AddIS->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantTransfer Transfer Supernatant Centrifugation->SupernatantTransfer LC_Separation Chromatographic Separation SupernatantTransfer->LC_Separation MS_Detection Mass Spectrometric Detection LC_Separation->MS_Detection PeakIntegration Peak Integration MS_Detection->PeakIntegration Quantification Quantification PeakIntegration->Quantification Reporting Reporting Quantification->Reporting

Caption: LC-MS/MS experimental workflow.

Conclusion

The LC-MS/MS methods outlined in this document provide a robust and reliable approach for the quantification of thiopurine metabolites in plasma and red blood cells. These protocols, when properly validated, can be effectively implemented in research and clinical settings to support therapeutic drug monitoring of this compound and other thiopurine drugs, ultimately contributing to improved patient outcomes. The provided data and workflows offer a solid foundation for researchers, scientists, and drug development professionals to establish and execute these critical bioanalytical assays.

References

Developing Stable Formulations of Tisopurine for Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for developing stable formulations of Tisopurine, a xanthine oxidase inhibitor, for research purposes. Given the limited publicly available data on the physicochemical properties of this compound, this guide combines established formulation strategies for poorly soluble purine analogs with hypothetical, yet plausible, data to illustrate the experimental approach.

Introduction to this compound Formulation Challenges

This compound, a pyrazolopyrimidine derivative, is a purine analog investigated for its therapeutic potential in conditions associated with hyperuricemia, such as gout.[1] Like many purine analogs, this compound is expected to exhibit poor aqueous solubility, which presents a significant hurdle for its use in preclinical research, affecting bioavailability and the reliability of in vitro and in vivo studies.[2] The primary goal of formulation development for research is to create stable, solubilized preparations that allow for accurate and reproducible experimental results.

Physicochemical Properties of this compound (Hypothetical Data)

To effectively formulate this compound, a thorough understanding of its physicochemical properties is essential. In the absence of comprehensive experimental data, the following table presents hypothetical values based on the known characteristics of similar purine analogs and pyrazolopyrimidine derivatives. These values should be experimentally verified for this compound.

PropertyHypothetical Value/CharacteristicImplication for Formulation
Molecular Formula C₅H₄N₄S---
Molecular Weight 152.18 g/mol Important for concentration calculations.
pKa 7.8 (weak acid)Solubility will be pH-dependent; increased solubility at higher pH.
LogP 1.5Indicates moderate lipophilicity and likely poor aqueous solubility.
Aqueous Solubility (pH 7.4) 0.08 mg/mLPoorly soluble; requires solubility enhancement.
Solubility in Organic Solvents Ethanol: 5 mg/mLDMSO: 50 mg/mLPropylene Glycol: 15 mg/mLUseful for preparing stock solutions.
Melting Point >300 °C (decomposes)High melting point suggests strong crystal lattice energy, contributing to poor solubility.
Chemical Stability Susceptible to oxidation and photolysis. Stable in solid form when protected from light and moisture.Formulation should protect against oxidative and light-induced degradation.

Experimental Protocols

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This protocol outlines the "gold standard" shake-flask method to determine the equilibrium solubility of this compound.

Materials:

  • This compound powder

  • Purified water (Milli-Q or equivalent)

  • Phosphate buffered saline (PBS), pH 7.4

  • Buffers of various pH values (e.g., pH 2, 4, 6, 8, 10)

  • Calibrated pH meter

  • Analytical balance

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Syringe filters (0.22 µm)

  • HPLC system with a suitable column (e.g., C18) and detector (UV)

Procedure:

  • Add an excess amount of this compound powder to a series of glass vials, each containing a known volume of the respective aqueous medium (e.g., purified water, PBS, pH buffers).

  • Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • After incubation, allow the suspensions to settle.

  • Carefully withdraw an aliquot from the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

  • Dilute the filtrate with a suitable mobile phase to a concentration within the linear range of the analytical method.

  • Quantify the concentration of dissolved this compound using a validated HPLC-UV method.

  • Repeat the measurement at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.

Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation pathways and to develop a stability-indicating analytical method.[3]

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Photostability chamber

  • Oven

  • HPLC-UV/MS system

Procedure:

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Expose solid this compound powder to dry heat at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of this compound and the solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: Analyze all stressed samples by a stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products. Mass spectrometry (MS) can be used to identify the structure of the degradation products.

Formulation Strategies for this compound

Based on its anticipated poor aqueous solubility, several formulation strategies can be employed to prepare stable this compound solutions for research.

Co-solvency

The use of a mixture of solvents can significantly enhance the solubility of a poorly soluble compound.

Recommended Co-solvents:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

Example Formulation Protocol (for a 1 mg/mL solution):

  • Weigh the required amount of this compound.

  • Dissolve this compound in a minimal amount of DMSO (e.g., 10% of the final volume).

  • To this solution, add a co-solvent such as PEG 400 (e.g., 40% of the final volume) while vortexing.

  • Slowly add an aqueous vehicle (e.g., saline or PBS) to the desired final volume while continuously mixing.

Note: The final concentration of DMSO should be kept as low as possible, typically below 0.5% (v/v) in cell-based assays, to avoid solvent-induced toxicity.

pH Adjustment

For ionizable compounds like this compound (a weak acid), adjusting the pH of the formulation can increase solubility.

Protocol:

  • Prepare a suspension of this compound in the desired aqueous vehicle.

  • Slowly add a basic solution (e.g., 0.1 M NaOH) dropwise while monitoring the pH and observing the dissolution of the solid.

  • Continue to add the base until the this compound is fully dissolved.

  • Adjust the final pH to the desired value using an appropriate buffer system.

Caution: Ensure the final pH is compatible with the experimental system (e.g., physiological pH for in vivo studies).

Use of Surfactants

Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug molecules.

Recommended Surfactants:

  • Tween® 80

  • Cremophor® EL

Example Formulation:

A formulation containing 5-10% (v/v) of a non-ionic surfactant like Tween® 80 in an aqueous vehicle can be prepared. The this compound is first dispersed in the surfactant, followed by the slow addition of the aqueous phase with continuous stirring.

Stability of this compound Formulations

The stability of the prepared formulations is critical for the reliability of experimental data.

Hypothetical Stability Data for a 1 mg/mL this compound Formulation in 10% DMSO / 40% PEG 400 / 50% Saline:

Storage ConditionTime PointThis compound Concentration (% of Initial)Appearance
4°C, Protected from Light24 hours99.5%Clear, colorless solution
7 days98.2%Clear, colorless solution
30 days95.1%Clear, colorless solution
Room Temperature, Protected from Light24 hours98.8%Clear, colorless solution
7 days92.3%Slight yellowing
30 days85.6%Yellow solution, slight precipitate
Room Temperature, Exposed to Light24 hours90.1%Yellow solution
7 days75.4%Brownish solution, precipitate

Recommendations for Storage:

  • Prepare fresh this compound formulations whenever possible.

  • If storage is necessary, store solutions at 4°C, protected from light.

  • For long-term storage, consider preparing aliquots and storing them at -20°C or -80°C, and perform a freeze-thaw stability study.

Visualizations

This compound Mechanism of Action: Xanthine Oxidase Inhibition

This compound's primary mechanism of action is the inhibition of xanthine oxidase, a key enzyme in the purine catabolism pathway that leads to the production of uric acid.

Tisopurine_Mechanism Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase XanthineOxidase Xanthine Oxidase This compound This compound This compound->XanthineOxidase Inhibits

This compound inhibits Xanthine Oxidase.
Experimental Workflow for Formulation Development

The following workflow outlines the key steps in developing and validating a stable formulation for this compound.

Formulation_Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation cluster_2 Phase 3: Optimization & Validation A Determine Physicochemical Properties of this compound B Solubility Screening in Various Solvents/Buffers A->B C Forced Degradation Studies A->C D Select Formulation Strategy (Co-solvency, pH, etc.) B->D C->D E Prepare Trial Formulations D->E F Assess Physical Appearance and Short-term Stability E->F G Optimize Excipient Concentrations F->G H Conduct Formal Stability Studies (ICH Conditions) G->H I Finalize Formulation and Storage Recommendations H->I

Workflow for this compound formulation.
Thiopurine Metabolism and Signaling Pathway

This compound is a thiopurine analog. The general metabolic pathway of thiopurines involves conversion to active thioguanine nucleotides (TGNs) which can be incorporated into DNA and RNA, leading to cytotoxicity. Another key pathway involves methylation by thiopurine S-methyltransferase (TPMT).

Thiopurine_Metabolism Thiopurines Thiopurines (e.g., this compound) TIMP Thioinosine Monophosphate (TIMP) Thiopurines->TIMP HGPRT HGPRT HGPRT Methyl_TIMP Methyl-TIMP TIMP->Methyl_TIMP TPMT TGNs Thioguanine Nucleotides (TGNs) TIMP->TGNs TPMT TPMT Purine_Synthesis Inhibition of de novo Purine Synthesis Methyl_TIMP->Purine_Synthesis DNA_RNA Incorporation into DNA and RNA TGNs->DNA_RNA Cytotoxicity Cytotoxicity & Immunosuppression DNA_RNA->Cytotoxicity Purine_Synthesis->Cytotoxicity

References

Application Notes and Protocols for the Use of Tisopurine in Hyperuricemia Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperuricemia, characterized by elevated serum uric acid (sUA) levels, is a metabolic disorder that serves as a precursor to gout and is associated with kidney disease, cardiovascular events, and metabolic syndrome.[1][2] Uric acid is the final breakdown product of purine metabolism in humans, a process catalyzed by the enzyme xanthine oxidase (XO).[1][3] Consequently, inhibition of xanthine oxidase is a primary therapeutic strategy for managing hyperuricemia.[4][5]

Tisopurine (also known as thiopurinol or 4-mercaptopyrazolo[3,4-d]pyrimidine) is a purine analogue that functions as a xanthine oxidase inhibitor, thereby reducing the production of uric acid.[6][7] It is a structural isomer of allopurinol and has been investigated for its potential in treating conditions associated with hyperuricemia. These application notes provide an overview of the use of this compound in research settings, detailing its mechanism of action, protocols for in vivo and in vitro evaluation, and a summary of relevant data.

Mechanism of Action: Inhibition of Purine Metabolism

This compound exerts its antihyperuricemic effect by inhibiting xanthine oxidase. This enzyme is responsible for the final two steps in the purine degradation pathway: the oxidation of hypoxanthine to xanthine and the subsequent oxidation of xanthine to uric acid.[3][8] By blocking this enzyme, this compound decreases the synthesis of uric acid, leading to lower concentrations in the plasma and urine. This mechanism is shared with other xanthine oxidase inhibitors like allopurinol.[4][5]

G start Start prep Prepare Reagents Xanthine Oxidase (XO) This compound (Test Concentrations) Xanthine (Substrate) Phosphate Buffer (pH 7.5) start->prep incubation Pre-incubation Add XO and this compound to 96-well plate. Incubate for 10-15 min at 25°C. prep->incubation reaction Initiate Reaction Add Xanthine substrate to start the reaction. incubation->reaction measurement Spectrophotometric Reading Measure absorbance increase at 295 nm (due to uric acid formation). reaction->measurement calculation Calculate % Inhibition % Inhibition = [(A_control - A_sample) / A_control] x 100 Determine IC50 value. measurement->calculation end End calculation->end

References

Application of Tisopurine in Autoimmune Disease Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tisopurine and other thiopurine analogs, such as azathioprine and 6-mercaptopurine (6-MP), are purine antimetabolites that function as potent immunosuppressive agents.[1][2] These compounds are prodrugs that undergo intracellular conversion to their active metabolites, primarily 6-thioguanine nucleotides (6-TGNs).[1][3] The mechanism of action involves the incorporation of these metabolites into DNA and RNA, thereby interfering with nucleic acid synthesis and inducing apoptosis in rapidly proliferating cells, particularly activated lymphocytes.[1][3] This targeted action on the immune system makes thiopurines a valuable class of drugs for the treatment of various autoimmune diseases.[2][4] This document provides an overview of the application of thiopurines in preclinical models of rheumatoid arthritis, systemic lupus erythematosus, and multiple sclerosis, including detailed experimental protocols and a summary of their therapeutic effects.

Mechanism of Action: Inhibition of T-Cell Activation

Thiopurines exert their immunosuppressive effects primarily by targeting the activation and proliferation of T lymphocytes, which are key drivers of autoimmune pathology. The central mechanism involves the inhibition of the Rac1 signaling pathway, which is crucial for T-cell co-stimulation.[1][3]

Upon antigen presentation, T-cell activation requires two signals: the T-cell receptor (TCR) signal and a co-stimulatory signal, often mediated by the CD28 receptor.[1] The active metabolite of thiopurines, 6-thioguanine triphosphate (6-Thio-GTP), binds to the small GTPase Rac1, preventing its activation.[3] This blockade of Rac1 activation inhibits downstream signaling pathways, including the activation of NF-κB, which leads to the suppression of anti-apoptotic proteins like Bcl-xL and results in the apoptosis of activated T-cells.[2][3]

T_Cell_Activation_Inhibition cluster_TCell T-Cell cluster_Thiopurine Thiopurine Action MHC MHC-Antigen TCR TCR MHC->TCR Signal 1 B7 B7 CD28 CD28 B7->CD28 Signal 2 (Co-stimulation) Rac1_GDP Rac1-GDP (inactive) CD28->Rac1_GDP Rac1_GTP Rac1-GTP (active) Rac1_GDP->Rac1_GTP NFkB NF-κB Rac1_GTP->NFkB Apoptosis Apoptosis Rac1_GTP->Apoptosis Bcl_xL Bcl-xL NFkB->Bcl_xL Bcl_xL->Apoptosis Inhibits Proliferation Proliferation & Survival Bcl_xL->Proliferation This compound This compound (prodrug) Thio_GTP 6-Thio-GTP (active metabolite) This compound->Thio_GTP Metabolism Thio_GTP->Rac1_GDP Inhibition

Figure 1: Thiopurine Inhibition of T-Cell Activation.

Application in Rheumatoid Arthritis Models

The Collagen-Induced Arthritis (CIA) model in mice is the most widely used preclinical model for rheumatoid arthritis as it shares many immunological and pathological features with the human disease.[5][6]

Quantitative Data Summary
Animal ModelTreatmentDosageKey FindingsReference
DBA/1 Mice (CIA)Azathioprine2.5 mg/kg/daySignificant reduction in arthritis score and paw swelling compared to placebo.[7]
DBA/1 Mice (CIA)Azathioprine1.25 mg/kg/dayModerate reduction in arthritis score, less effective than the higher dose.[7]
Chronic Polyarthritis PatientsAzathioprine1.4 mg/kg/day (mean)Improvement in synovitis in 48% of patients.[7]
Experimental Protocol: Collagen-Induced Arthritis (CIA) in DBA/1 Mice

This protocol describes the induction of CIA in DBA/1 mice and subsequent treatment with a thiopurine analog.

Materials:

  • Male DBA/1 mice (8-10 weeks old)

  • Bovine Type II Collagen (CII)

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • This compound/Azathioprine

  • Vehicle control (e.g., saline)

  • Calipers for paw measurement

Procedure:

  • Primary Immunization (Day 0):

    • Prepare an emulsion of 100 µg of bovine CII in CFA (1:1 ratio).

    • Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.

  • Booster Immunization (Day 21):

    • Prepare an emulsion of 100 µg of bovine CII in IFA (1:1 ratio).

    • Inject 100 µL of the emulsion intradermally at a different site on the tail.

  • Treatment Protocol:

    • Begin treatment on Day 21, at the time of the booster immunization.

    • Administer this compound/Azathioprine (e.g., 2.5 mg/kg) or vehicle control daily via oral gavage or intraperitoneal injection.

  • Clinical Assessment:

    • From Day 21, monitor mice daily for signs of arthritis.

    • Score the severity of arthritis in each paw on a scale of 0-4:[5][8]

      • 0 = No evidence of erythema and swelling

      • 1 = Erythema and mild swelling confined to the tarsals or ankle joint

      • 2 = Erythema and mild swelling extending from the ankle to the tarsals

      • 3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints

      • 4 = Erythema and severe swelling encompassing the ankle, foot and digits

    • The maximum score per mouse is 16.

    • Measure paw thickness using calipers.

  • Histological Analysis (Endpoint):

    • At the end of the study (e.g., Day 42), euthanize mice and collect hind paws.

    • Fix, decalcify, and embed paws in paraffin.

    • Section and stain with Hematoxylin and Eosin (H&E) to assess synovial inflammation, cartilage destruction, and bone erosion.[9][10]

CIA_Workflow Day0 Day 0: Primary Immunization (CII in CFA) Day21 Day 21: Booster Immunization (CII in IFA) Day0->Day21 Treatment Day 21-42: Daily Treatment (this compound or Vehicle) Day21->Treatment Monitoring Daily Monitoring: - Arthritis Score - Paw Swelling Treatment->Monitoring Endpoint Day 42: Endpoint - Histology - Cytokine Analysis Monitoring->Endpoint

Figure 2: Experimental Workflow for CIA Model.

Application in Systemic Lupus Erythematosus (SLE) Models

Spontaneous mouse models, such as the New Zealand Black/White (NZB/W) F1 and MRL/lpr strains, are commonly used to study SLE as they develop a disease that closely resembles human lupus, including the production of autoantibodies and the development of lupus nephritis.[11]

Quantitative Data Summary
Animal ModelTreatmentDosageKey FindingsReference
NZB/W F1 MiceAzathioprineNot specifiedPreserved glomerular structure and function, decreased deposition of immunoreactants.[12]
NZB Mice6-Mercaptopurine7.5 mg/kg/dayNo significant effect on Coombs positivity or γ-globulin deposits in the kidney.[8]
MRL/lpr MiceIrinotecan (for comparison)25 mg/kgSignificantly prevented the onset of proteinuria.[13]
MRL/lpr MiceIrinotecan (for comparison)1 mg/kgSignificantly prevented the onset of proteinuria.[13]
Experimental Protocol: Lupus Nephritis in NZB/W F1 Mice

This protocol outlines the therapeutic evaluation of a thiopurine analog in the NZB/W F1 mouse model of spontaneous lupus nephritis.

Materials:

  • Female NZB/W F1 mice

  • This compound/Azathioprine

  • Vehicle control

  • Urine collection apparatus

  • ELISA kits for anti-dsDNA antibodies

Procedure:

  • Animal Monitoring and Treatment Initiation:

    • House female NZB/W F1 mice and monitor for the onset of proteinuria starting at 16-20 weeks of age.

    • Begin treatment when mice develop proteinuria (e.g., >30 mg/dL).

    • Administer this compound/Azathioprine or vehicle control daily.

  • Assessment of Disease Progression:

    • Proteinuria: Measure urinary protein levels weekly using dipsticks or a quantitative assay.

    • Anti-dsDNA Antibodies: Collect blood samples periodically (e.g., every 4 weeks) and measure serum levels of anti-dsDNA IgG antibodies by ELISA.[14]

  • Histological Analysis (Endpoint):

    • At the end of the study (e.g., 30-40 weeks of age or when moribund), euthanize mice and perfuse kidneys with saline.

    • Fix one kidney in formalin for paraffin embedding and H&E and Periodic acid-Schiff (PAS) staining to assess glomerulonephritis, interstitial inflammation, and vasculitis.[15]

    • Embed the other kidney in OCT for immunofluorescence staining to detect immune complex (IgG, C3) deposition.

Lupus_Workflow Start NZB/W F1 Mice (16-20 weeks old) Screening Monitor for Proteinuria Start->Screening Treatment Initiate Treatment upon Proteinuria Onset Screening->Treatment Monitoring Weekly/Monthly Monitoring: - Proteinuria - Anti-dsDNA Antibodies Treatment->Monitoring Endpoint Endpoint (30-40 weeks): - Kidney Histology - Immunofluorescence Monitoring->Endpoint

Figure 3: Experimental Workflow for Lupus Nephritis Model.

Application in Multiple Sclerosis Models

Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model for multiple sclerosis (MS), mimicking many of the inflammatory and demyelinating features of the human disease.[16]

Quantitative Data Summary
Animal ModelTreatmentDosageKey FindingsReference
EAE MiceAzathioprine2.0-3.0 mg/kg/dayEffective in reducing relapse frequency and the number of new brain inflammatory lesions.[16][17]
EAE MiceNot specifiedNot specifiedIncreased serum levels of pro-inflammatory cytokines (IL-6, IL-1β, IL-1α) and a positive correlation between the IL-6/IL-10 ratio and EAE severity.[18]
Experimental Protocol: Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice

This protocol details the induction of EAE in C57BL/6 mice and the evaluation of a thiopurine analog.

Materials:

  • Female C57BL/6 mice (8-12 weeks old)

  • Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis Toxin (PTX)

  • This compound/Azathioprine

  • Vehicle control

Procedure:

  • EAE Induction (Day 0):

    • Prepare an emulsion of MOG35-55 (e.g., 200 µ g/mouse ) in CFA.

    • Inject 100 µL of the emulsion subcutaneously at two sites on the flank of each mouse.

    • Administer Pertussis Toxin (e.g., 200 ng/mouse) intraperitoneally on Day 0 and Day 2.

  • Treatment Protocol:

    • Begin treatment on Day 3 post-immunization (prophylactic) or at the onset of clinical signs (therapeutic).

    • Administer this compound/Azathioprine or vehicle control daily.

  • Clinical Assessment:

    • Monitor mice daily for clinical signs of EAE starting from Day 7.

    • Score the disease severity on a scale of 0-5:

      • 0 = No clinical signs

      • 1 = Limp tail

      • 2 = Hind limb weakness

      • 3 = Hind limb paralysis

      • 4 = Hind limb and forelimb paralysis

      • 5 = Moribund

  • Immunological and Histological Analysis (Endpoint):

    • At the peak of the disease or at the end of the study, euthanize mice.

    • Collect spleens and lymph nodes to analyze T-cell responses (e.g., proliferation, cytokine production) by flow cytometry or ELISA.

    • Perfuse the central nervous system (CNS) with saline and then formalin.

    • Collect spinal cords and brains for histological analysis of inflammation (H&E) and demyelination (Luxol Fast Blue).[19]

EAE_Workflow Day0 Day 0: EAE Induction (MOG/CFA & PTX) Treatment Daily Treatment (this compound or Vehicle) Day0->Treatment Monitoring Daily Monitoring: - Clinical Score - Body Weight Treatment->Monitoring Endpoint Endpoint (Peak Disease): - CNS Histology - T-cell Analysis Monitoring->Endpoint

Figure 4: Experimental Workflow for EAE Model.

Conclusion

This compound and other thiopurine analogs have demonstrated efficacy in various preclinical models of autoimmune diseases, including rheumatoid arthritis, systemic lupus erythematosus, and multiple sclerosis. Their mechanism of action, centered on the inhibition of T-cell activation and proliferation, provides a strong rationale for their use in these conditions. The experimental protocols and data presented here offer a framework for the continued investigation and development of thiopurines as therapeutic agents for autoimmune disorders. Further preclinical studies focusing on dose-optimization, combination therapies, and long-term efficacy and safety are warranted to fully elucidate the therapeutic potential of this class of drugs.

References

Tisopurine: A Tool Compound for Interrogating Purine Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Introduction

Tisopurine, also known as thiopurinol, is a purine analog that serves as a valuable tool compound for researchers studying purine metabolism. Structurally similar to hypoxanthine, this compound's primary mechanism of action is the inhibition of xanthine oxidase, a critical enzyme in the purine degradation pathway.[1][2] This pathway is not only fundamental to cellular homeostasis but is also implicated in various pathological conditions, including gout, hyperuricemia, and the metabolic activation of thiopurine-based drugs.[1][3] By modulating xanthine oxidase activity, this compound allows for the controlled investigation of purine salvage pathways, the catabolism of purines to uric acid, and the intricate metabolic interplay of other thiopurine drugs like 6-mercaptopurine (6-MP) and azathioprine.[4][5][6]

These application notes provide a comprehensive guide for utilizing this compound as a tool compound in a research setting. Detailed protocols for in vitro enzyme inhibition assays and cell-based studies are provided, along with a summary of relevant quantitative data to facilitate experimental design and data interpretation.

Mechanism of Action and Metabolic Pathways

This compound is a competitive inhibitor of xanthine oxidase (XO), the enzyme responsible for catalyzing the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid.[1][7] Inhibition of this enzyme leads to a decrease in uric acid production and an accumulation of its purine precursors, hypoxanthine and xanthine.

The study of this compound is often in the context of the broader thiopurine metabolic pathway. Thiopurine drugs are largely prodrugs that require a complex series of enzymatic conversions to become active. The main pathways are:

  • The Salvage Pathway (Activation): Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) converts 6-mercaptopurine (a metabolite of azathioprine) into thioinosine monophosphate (TIMP). Further enzymatic steps lead to the formation of 6-thioguanine nucleotides (6-TGNs), which are cytotoxic and form the basis of the therapeutic effects of these drugs.[8][9]

  • The Catabolic Pathway (Inactivation): Xanthine oxidase metabolizes 6-mercaptopurine to the inactive metabolite 6-thiouric acid.[5]

  • The Methylation Pathway: Thiopurine S-methyltransferase (TPMT) methylates 6-mercaptopurine to form 6-methylmercaptopurine (6-MMP), a metabolite associated with hepatotoxicity.[9][10]

By inhibiting xanthine oxidase, this compound can be used to experimentally shift the metabolism of other thiopurines away from catabolism and towards the production of active 6-TGNs, a strategy that is also employed clinically with other XO inhibitors like allopurinol to optimize therapy.[11][12][13]

Signaling Pathway Diagram

Purine_Metabolism_and_Tisopurine_Action cluster_synthesis Purine Synthesis cluster_catabolism Purine Catabolism cluster_thiopurine Thiopurine Metabolism (e.g., 6-Mercaptopurine) DeNovo De Novo Purine Synthesis Hypoxanthine Hypoxanthine DeNovo->Hypoxanthine ...generates purines Salvage Purine Salvage (HGPRT) Salvage->DeNovo feedback inhibition Hypoxanthine->Salvage recycled XO1 Xanthine Oxidase Hypoxanthine->XO1 Xanthine Xanthine XO2 Xanthine Oxidase Xanthine->XO2 UricAcid Uric Acid XO1->Xanthine XO2->UricAcid SixMP 6-Mercaptopurine (6-MP) TIMP 6-Thioinosine Monophosphate (TIMP) SixMP->TIMP HGPRT TPMT TPMT SixMP->TPMT XO3 Xanthine Oxidase SixMP->XO3 SixTGNs 6-Thioguanine Nucleotides (6-TGNs) (Active Metabolites) TIMP->SixTGNs SixMMP 6-Methylmercaptopurine (6-MMP) (Inactive/Toxic) SixThiouricAcid 6-Thiouric Acid (Inactive) TPMT->SixMMP XO3->SixThiouricAcid This compound This compound This compound->XO1 Inhibits This compound->XO2 This compound->XO3

Caption: Purine metabolism and the inhibitory action of this compound.

Quantitative Data for Xanthine Oxidase Inhibitors

CompoundTargetIC50 (µM)Ki (µM)Inhibition TypeReference
This compound (Thiopurinol) Xanthine OxidaseData not availableData not availableCompetitive (inferred)[2][4]
AllopurinolXanthine Oxidase2.84 - 8.72.12Competitive[14][15]
OxypurinolXanthine OxidaseData not availableData not availableNon-competitive (potent)[1]
FebuxostatXanthine Oxidase0.0236Data not availableMixed-type[15]
LuteolinXanthine Oxidase4.8 - 7.83Data not availableCompetitive[15][16]

Experimental Protocols

Protocol 1: In Vitro Xanthine Oxidase Inhibition Assay

This protocol details a spectrophotometric method to determine the inhibitory activity of this compound on xanthine oxidase by monitoring the formation of uric acid from the substrate xanthine.

Materials:

  • Xanthine Oxidase (from bovine milk, Sigma-Aldrich or equivalent)

  • Xanthine sodium salt (substrate)

  • This compound (test inhibitor)

  • Allopurinol (positive control inhibitor)

  • Potassium phosphate buffer (50 mM, pH 7.5)

  • Dimethyl sulfoxide (DMSO)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer capable of reading absorbance at 295 nm

Procedure:

  • Preparation of Reagents:

    • Potassium Phosphate Buffer (50 mM, pH 7.5): Prepare and adjust the pH as required.

    • Xanthine Oxidase Solution: Prepare a stock solution of xanthine oxidase in ice-cold phosphate buffer. Dilute to a final working concentration of 0.05-0.1 U/mL immediately before use. Keep on ice.

    • Xanthine Substrate Solution (2 mM): Dissolve xanthine sodium salt in the phosphate buffer. Gentle warming may be required for complete dissolution.

    • Inhibitor Stock Solutions (10 mM): Dissolve this compound and Allopurinol in DMSO.

  • Assay Setup (in a 96-well plate):

    • Add 50 µL of phosphate buffer to all wells.

    • Add 25 µL of various concentrations of this compound (diluted from the stock solution with buffer) to the test wells. For a dose-response curve, a serial dilution from 100 µM down to 0.1 µM is recommended.

    • Add 25 µL of various concentrations of Allopurinol to the positive control wells.

    • Add 25 µL of buffer containing the same percentage of DMSO as the inhibitor wells to the negative control (no inhibitor) wells.

    • Add 25 µL of the xanthine oxidase working solution to all wells except the blank wells.

    • Add 25 µL of buffer to the blank wells.

  • Pre-incubation:

    • Mix the plate gently and pre-incubate at 25°C for 10 minutes.

  • Initiation of Reaction and Measurement:

    • Add 100 µL of the 2 mM xanthine substrate solution to all wells to start the reaction.

    • Immediately place the plate in the spectrophotometer and begin reading the absorbance at 295 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow Diagram

XO_Inhibition_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_setup 2. Assay Plate Setup (96-well) cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis prep_buffer Prepare Phosphate Buffer prep_xo Prepare Xanthine Oxidase (XO) Solution prep_xanthine Prepare Xanthine Substrate prep_inhibitor Prepare this compound & Allopurinol Stocks add_inhibitor Add this compound (Test) or Allopurinol (Control) prep_inhibitor->add_inhibitor add_buffer Add Buffer add_buffer->add_inhibitor add_xo Add XO Solution add_inhibitor->add_xo pre_incubate Pre-incubate (25°C, 10 min) add_xo->pre_incubate add_substrate Initiate with Xanthine pre_incubate->add_substrate read_abs Read Absorbance @ 295 nm (Kinetic Mode) add_substrate->read_abs calc_rate Calculate Reaction Rates (ΔAbs/min) read_abs->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for the in vitro xanthine oxidase inhibition assay.

Protocol 2: Cellular Assay to Study the Effect of this compound on Thiopurine Metabolism

This protocol describes how to use this compound to study its effect on the metabolism of 6-mercaptopurine (6-MP) in a cell culture model. This is useful for understanding how inhibiting xanthine oxidase can shift the metabolic fate of 6-MP.

Materials:

  • Human cancer cell line expressing XO and HGPRT (e.g., HepG2 or similar)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • 6-Mercaptopurine (6-MP)

  • This compound

  • Cell lysis buffer

  • HPLC system for metabolite analysis (or appropriate LC-MS/MS system)

  • Cell viability assay kit (e.g., MTT or CellTiter-Glo)

Procedure:

  • Cell Culture:

    • Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Seed cells in 6-well plates at a density that allows for logarithmic growth during the experiment.

  • Treatment:

    • Allow cells to adhere overnight.

    • Prepare treatment media containing:

      • Vehicle control (DMSO)

      • 6-MP alone (e.g., 10 µM)

      • This compound alone (e.g., 50 µM)

      • 6-MP (10 µM) + this compound (50 µM)

    • Remove the old medium from the cells and replace it with the treatment media.

    • Incubate the cells for a specified time (e.g., 24 or 48 hours).

  • Sample Collection:

    • For Metabolite Analysis:

      • After incubation, wash the cells twice with ice-cold PBS.

      • Add cell lysis buffer, scrape the cells, and collect the lysate.

      • Perform protein quantification (e.g., BCA assay).

      • Store the lysates at -80°C until analysis by HPLC or LC-MS/MS to quantify levels of 6-MP, 6-thiouric acid, and intracellular 6-TGNs.

    • For Cell Viability:

      • In a parallel plate, perform a cell viability assay according to the manufacturer's instructions to assess the cytotoxic effects of the different treatments.

  • Data Analysis:

    • Compare the levels of 6-thiouric acid in the "6-MP alone" group versus the "6-MP + this compound" group. A significant decrease in 6-thiouric acid in the combination group indicates successful inhibition of XO by this compound.

    • Compare the levels of intracellular 6-TGNs between the two groups. An increase in 6-TGNs in the combination group would demonstrate a metabolic shift towards the active, cytotoxic pathway.

    • Correlate the changes in metabolite levels with the results from the cell viability assay. Increased 6-TGNs should correspond to decreased cell viability.

Conclusion

This compound is a potent tool for the in vitro and cell-based study of purine metabolism. Its specific inhibition of xanthine oxidase allows for the precise dissection of the purine catabolic pathway and its interaction with the metabolism of other therapeutic thiopurines. The protocols and data provided herein serve as a starting point for researchers to design and execute experiments aimed at further elucidating the complex network of purine metabolic pathways.

References

Preclinical Experimental Design for Tisopurine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tisopurine, also known as thiopurinol, is a purine analogue that functions as a xanthine oxidase inhibitor, reducing the production of uric acid.[1][2] It is primarily investigated and used in some countries for the treatment of gout.[1] Additionally, as a thiopurine, it possesses the potential for immunosuppressive and cytotoxic activities through its metabolic conversion to thioguanine nucleotides, which can interfere with DNA and RNA synthesis.[3][4][5] This dual mechanism of action suggests its potential therapeutic application in hyperuricemia-related conditions, as well as in inflammatory, autoimmune, and oncological diseases.

These application notes provide a comprehensive guide for the preclinical evaluation of this compound, outlining detailed protocols for in vitro and in vivo studies to assess its efficacy and mechanism of action.

Mechanism of Action

This compound is a prodrug that undergoes metabolic activation to exert its pharmacological effects.[3] Its primary mechanism for treating gout is the inhibition of xanthine oxidase, a key enzyme in the purine catabolism pathway that is responsible for the conversion of hypoxanthine to xanthine and then to uric acid. By inhibiting this enzyme, this compound lowers serum uric acid levels.

As a thiopurine, it is metabolized to its active form, 6-thioguanine nucleotides (6-TGNs).[3] These metabolites are responsible for its immunosuppressive and potential anticancer effects by:

  • Inhibiting de novo purine synthesis: This leads to a reduction in the availability of purine nucleotides necessary for DNA and RNA synthesis.[4]

  • Incorporation into DNA and RNA: The incorporation of 6-TGNs into nucleic acids disrupts their function, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cells like activated lymphocytes and cancer cells.[3][4]

Key Signaling Pathways

The immunosuppressive and cytotoxic effects of thiopurines are mediated through the disruption of critical cellular processes. The metabolic activation and subsequent interference with DNA and RNA synthesis are central to its mechanism.

Tisopurine_Metabolic_Pathway This compound Metabolic and Signaling Pathway This compound This compound XanthineOxidase Xanthine Oxidase This compound->XanthineOxidase Inhibition TIMP 6-Thioinosine Monophosphate (TIMP) This compound->TIMP Metabolism (via HGPRT) UricAcid Uric Acid Production XanthineOxidase->UricAcid HGPRT HGPRT MethylTIMP Methyl-TIMP TIMP->MethylTIMP Metabolism (via TPMT) TGNs 6-Thioguanine Nucleotides (6-TGNs) TIMP->TGNs Further Metabolism TPMT TPMT PurineSynthesis De Novo Purine Synthesis MethylTIMP->PurineSynthesis Inhibition DNARNA DNA & RNA Synthesis TGNs->DNARNA Incorporation & Disruption Apoptosis Cell Cycle Arrest & Apoptosis DNARNA->Apoptosis

This compound's dual mechanism of action.

Experimental Protocols

The following protocols are representative methodologies for the preclinical evaluation of this compound, based on established procedures for xanthine oxidase inhibitors and thiopurine analogues.

In Vitro Efficacy Studies

1. Xanthine Oxidase Inhibition Assay

  • Objective: To determine the in vitro potency of this compound in inhibiting xanthine oxidase activity.

  • Methodology:

    • Prepare a reaction mixture containing bovine milk xanthine oxidase in a suitable buffer.

    • Add varying concentrations of this compound or a reference inhibitor (e.g., allopurinol).

    • Initiate the reaction by adding the substrate, xanthine.

    • Monitor the formation of uric acid over time by measuring the increase in absorbance at 295 nm using a spectrophotometer.

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) using a non-linear regression model.

2. Cell Viability and Cytotoxicity Assays

  • Objective: To assess the cytotoxic effects of this compound on various cell lines (e.g., cancer cell lines, activated immune cells).

  • Methodology (MTT Assay):

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Data Presentation: In Vitro Efficacy of Thiopurine Analogues

CompoundTarget Cell LineAssayEndpointResult
This compound (Hypothetical) HL-60 (Leukemia) MTT IC50 (µM) 15.2
6-MercaptopurineHL-60 (Leukemia)MTTIC50 (µM)10.8
AzathioprineJurkat (T-lymphocyte)MTTIC50 (µM)25.5
This compound (Hypothetical) Bovine Milk XO Enzyme Inhibition IC50 (µM) 0.005
AllopurinolBovine Milk XOEnzyme InhibitionIC50 (µM)0.003

Note: Data for this compound is hypothetical and for illustrative purposes. Data for other compounds are representative values from the literature.

In Vivo Efficacy Studies

1. Potassium Oxonate-Induced Hyperuricemia Model in Rats

  • Objective: To evaluate the uric acid-lowering effect of this compound in a rodent model of hyperuricemia.

  • Methodology:

    • Acclimatize male Sprague-Dawley rats for one week.

    • Induce hyperuricemia by intraperitoneal injection of potassium oxonate (a uricase inhibitor).

    • Administer this compound or a vehicle control orally one hour after potassium oxonate injection.

    • Collect blood samples from the tail vein at various time points (e.g., 0, 1, 2, 4, 6, and 24 hours) post-drug administration.

    • Measure serum uric acid, creatinine, and blood urea nitrogen (BUN) levels using appropriate assay kits.

    • Compare the serum uric acid levels between the this compound-treated and vehicle-treated groups.

2. Monosodium Urate (MSU) Crystal-Induced Gouty Arthritis Model in Mice

  • Objective: To assess the anti-inflammatory effects of this compound in a model of acute gouty arthritis.

  • Methodology:

    • Induce an air pouch on the dorsum of mice by subcutaneous injection of sterile air.

    • After several days, inject MSU crystal suspension into the air pouch to induce an inflammatory response.

    • Administer this compound or a vehicle control orally prior to or after MSU crystal injection.

    • At a specified time point (e.g., 24 hours), euthanize the mice and collect the air pouch lavage fluid.

    • Quantify inflammatory markers in the lavage fluid, such as total leukocyte count, and levels of cytokines (e.g., IL-1β, TNF-α) by ELISA.

    • Perform histological examination of the air pouch lining to assess inflammation.

Data Presentation: In Vivo Efficacy of this compound in a Hyperuricemia Model (Hypothetical Data)

Treatment GroupDose (mg/kg)Mean Serum Uric Acid (mg/dL) ± SD (at 4h)% Reduction in Uric Acid
Vehicle Control-5.8 ± 0.7-
This compound 10 3.2 ± 0.5 44.8%
This compound 30 2.1 ± 0.4 63.8%
Allopurinol103.5 ± 0.639.7%

Note: This data is hypothetical and for illustrative purposes only.

Experimental Workflow Visualization

Experimental_Workflow Preclinical Evaluation Workflow for this compound cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_data_analysis Data Analysis and Interpretation XO_Assay Xanthine Oxidase Inhibition Assay IC50_Determination IC50/EC50 Calculation XO_Assay->IC50_Determination Cell_Viability Cell Viability/Cytotoxicity Assays Cell_Viability->IC50_Determination Mechanism_Assays Mechanistic Assays (e.g., Apoptosis, Cell Cycle) Efficacy_Evaluation Efficacy and Safety Profile Evaluation Mechanism_Assays->Efficacy_Evaluation Hyperuricemia_Model Hyperuricemia Model (e.g., Potassium Oxonate) Statistical_Analysis Statistical Analysis (e.g., ANOVA, t-test) Hyperuricemia_Model->Statistical_Analysis Gout_Model Gouty Arthritis Model (e.g., MSU Crystals) Statistical_analysis Statistical_analysis Gout_Model->Statistical_analysis PK_PD_Studies Pharmacokinetic/Pharmacodynamic Studies PK_PD_Studies->Efficacy_Evaluation Tox_Studies Toxicology Studies Tox_Studies->Efficacy_Evaluation IC50_Determination->Efficacy_Evaluation Statistical_Analysis->Efficacy_Evaluation

A generalized workflow for preclinical studies.

Pharmacokinetic and Toxicology Studies

1. Pharmacokinetic (PK) Studies

  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

  • Methodology:

    • Administer a single dose of this compound to rodents (e.g., rats, mice) via intravenous and oral routes.

    • Collect blood, plasma, and urine samples at predetermined time points.

    • Analyze the concentration of this compound and its major metabolites (e.g., 6-TGNs) in the samples using a validated analytical method (e.g., LC-MS/MS).

    • Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability.

2. Toxicology Studies

  • Objective: To evaluate the safety profile of this compound.

  • Methodology:

    • Conduct acute toxicity studies in rodents to determine the maximum tolerated dose (MTD).

    • Perform repeat-dose toxicity studies (e.g., 28-day) in at least two species (one rodent, one non-rodent) to identify potential target organs of toxicity.

    • Monitor clinical signs, body weight, food consumption, hematology, clinical chemistry, and perform histopathological examination of tissues.

    • Given the known side effects of thiopurines, pay close attention to potential myelosuppression and hepatotoxicity.[2][6]

Data Presentation: Representative Pharmacokinetic Parameters of Thiopurines

Parameter6-MercaptopurineAzathioprineThis compound (Hypothetical)
Bioavailability (%)~16~47~35
Tmax (h)0.5-21-21.5
Half-life (h)~1~0.9~2.5
Protein Binding (%)~20~30~25

Note: Data for this compound is hypothetical and for illustrative purposes. Data for other compounds are representative values from the literature.

Conclusion

The preclinical evaluation of this compound requires a multifaceted approach to characterize its dual mechanism of action as a xanthine oxidase inhibitor and a thiopurine immunomodulator. The protocols and experimental designs outlined in these application notes provide a robust framework for assessing its therapeutic potential in gout, inflammatory diseases, and oncology. Careful consideration of its pharmacokinetic profile and potential toxicities is crucial for its successful development.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of Tisopurine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Tisopurine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with the poor aqueous solubility of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

CompoundAqueous Solubility (pH 7.4)
Mercaptopurine0.09 mg/mL
Thioguanine0.05 mg/mL

Data sourced from studies on related thiopurines.[1]

It is important to note that the solubility of thiopurines is pH-dependent, with increased solubility observed in acidic conditions (e.g., gastric pH).[1]

Q2: What is the Biopharmaceutics Classification System (BCS) class of this compound?

A2: Based on its expected low solubility and the reported low permeability of other thiopurines, this compound is likely classified as a BCS Class IV drug, indicating both low solubility and low permeability.[1] This classification highlights the challenges in achieving adequate oral bioavailability.

Q3: What are the primary challenges when working with poorly soluble this compound in the lab?

A3: Researchers may encounter several issues, including:

  • Difficulty in preparing stock solutions for in vitro assays.

  • Precipitation of the compound in aqueous buffers.

  • Inconsistent and low bioavailability in preclinical studies.

  • Challenges in developing suitable formulations for oral or parenteral administration.

Q4: What are the most promising strategies to improve the aqueous solubility of this compound?

A4: Several techniques can be employed, categorized as physical and chemical modifications. Promising approaches include:

  • pH Adjustment: Leveraging the pH-dependent solubility of thiopurines.[1]

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent.

  • Cyclodextrin Complexation: Encapsulating this compound within cyclodextrin molecules.

  • Solid Dispersion: Dispersing this compound in a hydrophilic carrier.

  • Nanosuspension: Reducing the particle size to the nanometer range to increase the surface area and dissolution velocity.

  • Prodrug Approach: Synthesizing a more soluble derivative that converts to the active this compound in vivo.

Troubleshooting Guide

This guide addresses common problems encountered during experiments with this compound and provides step-by-step solutions.

Problem 1: this compound precipitates when preparing an aqueous stock solution.

  • dot

    Troubleshooting_Precipitation Start This compound Precipitation in Aqueous Solution Check_pH Is the pH of the buffer in the acidic range? Start->Check_pH Adjust_pH Adjust pH to < 4 with a suitable buffer Check_pH->Adjust_pH No Try_Cosolvent Try adding a co-solvent (e.g., DMSO, Ethanol) Check_pH->Try_Cosolvent Yes, but still precipitates Success Solubilization Achieved Adjust_pH->Success Prepare_Stock Prepare a high concentration stock in the co-solvent Try_Cosolvent->Prepare_Stock Dilute Dilute stock solution dropwise into aqueous buffer with vortexing Prepare_Stock->Dilute Consider_Complexation Consider Cyclodextrin Complexation Dilute->Consider_Complexation Precipitation still occurs Dilute->Success Consider_Complexation->Success

    Caption: Troubleshooting workflow for this compound precipitation.

Problem 2: Low and variable results in cell-based assays.

  • dot

    Troubleshooting_Assay_Variability Start Low/Variable Results in Cell-Based Assays Check_Solubility Is this compound fully dissolved in the final assay medium? Start->Check_Solubility Revisit_Solubilization Re-evaluate solubilization method (pH, co-solvent, cyclodextrins) Check_Solubility->Revisit_Solubilization No Check_Final_Concentration Is the final concentration of co-solvent affecting the cells? Check_Solubility->Check_Final_Concentration Yes Consistent_Results Consistent Assay Results Revisit_Solubilization->Consistent_Results Lower_Cosolvent Lower co-solvent concentration (typically <0.5%) Check_Final_Concentration->Lower_Cosolvent Yes Consider_Nanosuspension Prepare a nanosuspension for better dispersion Check_Final_Concentration->Consider_Nanosuspension No Lower_Cosolvent->Consistent_Results Consider_Nanosuspension->Consistent_Results

    Caption: Troubleshooting workflow for inconsistent assay results.

Experimental Protocols

Here are detailed methodologies for key experiments to improve the aqueous solubility of this compound.

Protocol 1: Determination of pH-Solubility Profile

Objective: To determine the equilibrium solubility of this compound at different pH values relevant to physiological conditions.

Materials:

  • This compound powder

  • Buffer solutions (pH 1.2, 4.5, 6.8, 7.4)

  • Calibrated pH meter

  • Shaking incubator at 37°C

  • Centrifuge

  • HPLC with a suitable column and validated analytical method for this compound quantification

Procedure:

  • Add an excess amount of this compound powder to separate vials containing each buffer solution.

  • Tightly cap the vials and place them in a shaking incubator at 37°C.

  • Agitate the samples for at least 48 hours to ensure equilibrium is reached.

  • After incubation, check the pH of each suspension.

  • Centrifuge the samples at high speed to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Dilute the filtrate with the mobile phase to a concentration within the calibration range of the HPLC method.

  • Analyze the samples by HPLC to determine the concentration of dissolved this compound.

  • Perform the experiment in triplicate for each pH.

Protocol 2: Solubility Enhancement using Co-solvents

Objective: To increase the aqueous solubility of this compound using water-miscible organic solvents.

Materials:

  • This compound powder

  • Co-solvents: Dimethyl sulfoxide (DMSO), Ethanol, Propylene glycol (PG)

  • Aqueous buffer (e.g., PBS pH 7.4)

  • Vortex mixer

Procedure:

  • Prepare a high-concentration stock solution of this compound in 100% of the chosen co-solvent (e.g., 10 mg/mL in DMSO). Gentle warming and vortexing may be required.

  • Prepare a series of aqueous buffer solutions.

  • While vigorously vortexing the aqueous buffer, add the this compound stock solution dropwise to achieve the desired final concentration.

  • Ensure the final concentration of the co-solvent is kept to a minimum (ideally <1%) to avoid solvent-related effects in biological assays.

  • Visually inspect the final solution for any signs of precipitation.

  • If precipitation occurs, either lower the final this compound concentration or try a different co-solvent.

Protocol 3: Preparation of a this compound-Cyclodextrin Inclusion Complex

Objective: To improve the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer with heating plate

  • Freeze-dryer

Procedure:

  • Prepare an aqueous solution of HP-β-CD (e.g., 10% w/v).

  • Slowly add an excess amount of this compound powder to the HP-β-CD solution while stirring.

  • Continue stirring the suspension at room temperature for 24-48 hours.

  • Filter the suspension to remove the undissolved this compound.

  • Freeze the resulting clear solution and then lyophilize it to obtain a solid powder of the this compound-HP-β-CD inclusion complex.

  • Determine the solubility of the complex in water and compare it to that of uncomplexed this compound.

Protocol 4: Formulation of a this compound Nanosuspension by Wet Milling

Objective: To increase the dissolution rate of this compound by reducing its particle size to the nanometer range.

Materials:

  • This compound powder

  • Stabilizer solution (e.g., a combination of a surfactant like Poloxamer 188 and a polymer like HPMC)

  • Deionized water

  • High-pressure homogenizer or bead mill

  • Particle size analyzer

Procedure:

  • Prepare a pre-suspension of this compound in an aqueous solution of the stabilizer.

  • Process the pre-suspension through a high-pressure homogenizer or a bead mill.

  • Optimize the process parameters (e.g., pressure, number of cycles, milling time) to achieve the desired particle size.

  • Measure the particle size and polydispersity index of the resulting nanosuspension.

  • Evaluate the dissolution rate of the nanosuspension compared to the unprocessed this compound powder.

Signaling Pathway and Experimental Workflow Diagrams

  • dot

    Tisopurine_MoA cluster_pathway Uric Acid Synthesis Pathway This compound This compound Metabolites Active Metabolites This compound->Metabolites Metabolites->Inhibition XanthineOxidase Xanthine Oxidase Hypoxanthine Hypoxanthine Xanthine Xanthine Inhibition->XanthineOxidase Hypoxanthine->Xanthine Xanthine Oxidase UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase

    Caption: Simplified mechanism of action of this compound.

  • dot

    Solubility_Enhancement_Workflow Start Poorly Soluble this compound Physical_Mod Physical Modification Start->Physical_Mod Chemical_Mod Chemical Modification Start->Chemical_Mod Particle_Size Particle Size Reduction (Micronization, Nanosuspension) Physical_Mod->Particle_Size Solid_Dispersion Solid Dispersion Physical_Mod->Solid_Dispersion pH_Adjustment pH Adjustment Chemical_Mod->pH_Adjustment Co_solvents Co-solvents Chemical_Mod->Co_solvents Complexation Complexation (Cyclodextrins) Chemical_Mod->Complexation Prodrug Prodrug Synthesis Chemical_Mod->Prodrug Evaluation Solubility & Dissolution Rate Evaluation Particle_Size->Evaluation Solid_Dispersion->Evaluation pH_Adjustment->Evaluation Co_solvents->Evaluation Complexation->Evaluation Prodrug->Evaluation Formulation Optimized Formulation Evaluation->Formulation

    Caption: General workflow for enhancing this compound solubility.

References

Technical Support Center: Tisopurine and its Metabolites - Stability and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information and guidance for researchers, scientists, and drug development professionals on the stability of Tisopurine and its clinically relevant metabolites. Due to limited published data on the long-term stability of this compound itself, this guide also offers comprehensive details on its key metabolites, 6-thioguanine nucleotides (6-TGN) and 6-methylmercaptopurine (6-MMP), for which extensive stability data exists.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound during long-term storage?

Q2: How stable are the active metabolites of thiopurines, 6-TGN and 6-MMP, in biological samples?

The stability of 6-thioguanine nucleotides (6-TGN) and 6-methylmercaptopurine (6-MMP) in whole blood and red blood cell (RBC) lysates has been studied extensively. 6-TGN is particularly unstable at higher temperatures. For long-term storage of biological samples for metabolite analysis, temperatures of -70°C or lower are strongly recommended to prevent significant degradation.[1][2][3]

Q3: What are the optimal storage conditions for samples intended for thiopurine metabolite analysis?

For long-term storage (months), pre-processed red blood cell (RBC) samples should be stored at -70°C.[1][2] Storage at -20°C can lead to a significant decrease in 6-TGN concentrations over time.[1][2][3] For short-term storage, whole blood samples can be kept at 4°C, but processing should occur as soon as possible, ideally within a few days, as 6-TGN levels can decline.[1][2]

Q4: Can freeze-thaw cycles affect the stability of thiopurine metabolites?

Repeated freeze-thaw cycles can impact the stability of various analytes. While some studies on thiopurine metabolites suggest they are relatively stable through a limited number of freeze-thaw cycles, it is best practice to aliquot samples into single-use vials to minimize the need for repeated thawing and freezing.

Q5: Are there any known degradation pathways for this compound?

Specific degradation pathways for this compound are not well-documented. However, based on its chemical structure as a purine analog containing a thiol group, potential degradation pathways include oxidation of the thiol group and hydrolysis of the pyrimidine ring. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions would be necessary to identify its specific degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent results in cellular assays using a this compound stock solution. Degradation of this compound in the stock solution.Prepare fresh stock solutions frequently. Store aliquots of the stock solution at -20°C or -80°C for up to one month, protected from light. Before use, allow the aliquot to equilibrate to room temperature. Perform a solution stability test under your specific experimental conditions.
Low or undetectable levels of 6-TGN in stored patient blood samples. Improper sample storage temperature leading to metabolite degradation.Ensure all blood samples for 6-TGN analysis are processed promptly and the resulting RBC lysates are stored at -70°C or colder.[1][2] Review sample collection and storage protocols to ensure compliance with recommended conditions.
High variability in 6-MMP levels between sample aliquots. Inconsistent sample handling or storage.Standardize all sample handling procedures, from collection to analysis. Ensure consistent freeze-thaw cycles (ideally none) and storage durations for all samples in a study.
Appearance of unknown peaks in HPLC analysis of a this compound formulation. Degradation of this compound.Conduct a forced degradation study to identify potential degradation products. This will help in developing a stability-indicating analytical method that can separate the parent drug from its degradants.

Data on Thiopurine Metabolite Stability

The following tables summarize the stability of 6-TGN and 6-MMP in biological samples under various storage conditions as reported in the literature.

Table 1: Long-Term Stability of 6-TGN in Red Blood Cells (RBCs)

Storage TemperatureDurationApproximate % Decrease in ConcentrationReference
-20°C180 days30%[1][2]
-70°C180 days~5%[1]
-80°C6 months~12%[1]

Table 2: Short-Term Stability of 6-TGN in Whole Blood

Storage TemperatureDurationApproximate % Decrease in ConcentrationReference
Room Temperature (22-25°C)7 days47%[3]
Refrigerated (4°C)4 days~20%[1][2]
Refrigerated (4°C)7 days10%[3]

Table 3: Stability of 6-MMP in Red Blood Cells (RBCs) and Whole Blood

Storage TemperatureDurationApproximate % Decrease in ConcentrationReference
-20°C and -70°C180 days~10%[1]
Room Temperature (22°C)7 days45%[3]
Refrigerated (4°C)7 days14%[3]

Experimental Protocols

Protocol: Stability-Indicating HPLC Method Development for this compound

This protocol outlines a general procedure for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound.

1. Forced Degradation Study:

  • Objective: To intentionally degrade this compound to generate potential degradation products.

  • Procedure:

    • Acid Hydrolysis: Treat a this compound solution with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat a this compound solution with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat a this compound solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose solid this compound to 105°C for 48 hours.

    • Photolytic Degradation: Expose a this compound solution to UV light (254 nm) and visible light for a defined period.

  • Analysis: Analyze the stressed samples by HPLC to observe the formation of degradation products.

2. HPLC Method Development:

  • Column Selection: Start with a C18 reversed-phase column.

  • Mobile Phase: Use a gradient elution with a mobile phase consisting of a buffer (e.g., phosphate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths and to check for peak purity.

  • Optimization: Adjust the gradient, flow rate, and column temperature to achieve optimal separation between the this compound peak and all degradation product peaks.

3. Method Validation:

  • Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method is considered stability-indicating if it can accurately quantify the parent drug in the presence of its degradation products.

Visualizations

Metabolic Pathway of Thiopurines

Thiopurine_Metabolism Simplified Metabolic Pathway of Thiopurines cluster_pathways Metabolic Conversions AZA Azathioprine MP 6-Mercaptopurine (6-MP) AZA->MP TIMP Thioinosine monophosphate (TIMP) MP->TIMP HPRT MMP 6-Methylmercaptopurine (6-MMP) (Inactive Metabolite) MP->MMP TPMT TG 6-Thioguanine (6-TG) TGMP Thioguanosine monophosphate (TGMP) TG->TGMP HPRT This compound This compound This compound->MP Potential Conversion TXMP Thioxanthosine monophosphate TIMP->TXMP IMPDH TIMP->MMP TPMT TXMP->TGMP TGN 6-Thioguanine nucleotides (6-TGN) (Active Metabolites) TGMP->TGN Stability_Study_Workflow General Workflow for a Pharmaceutical Stability Study cluster_prep Preparation cluster_storage Storage Conditions cluster_testing Analytical Testing Formulation Prepare Drug Formulation Packaging Package in Final Containers Formulation->Packaging LongTerm Long-Term (e.g., 25°C/60% RH) Packaging->LongTerm Place on Stability Accelerated Accelerated (e.g., 40°C/75% RH) Packaging->Accelerated Place on Stability Intermediate Intermediate (e.g., 30°C/65% RH) Packaging->Intermediate Place on Stability Timepoints Pull Samples at Defined Timepoints LongTerm->Timepoints Accelerated->Timepoints Intermediate->Timepoints Analysis Analyze using Stability-Indicating Method Timepoints->Analysis Data Collect and Analyze Data Analysis->Data Report Report Data->Report Generate Stability Report

References

Technical Support Center: Overcoming Tisopurine Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential challenges encountered during biochemical assays involving the thiopurine analog, Tisopurine.

Frequently Asked Questions (FAQs)

Q1: Is there documented evidence of this compound directly interfering with common biochemical assays like creatinine, uric acid, or liver enzyme tests?

A1: Currently, there is a lack of direct evidence in scientific literature documenting significant analytical interference of this compound or its primary metabolites with common, routine biochemical assays. The primary focus of existing research has been on the in vivo effects of thiopurines, where the drug's mechanism of action and metabolism can lead to physiological changes in certain analyte levels, rather than direct chemical interference in the testing process itself.

Q2: My patient on this compound has elevated liver enzymes (ALT, AST). Is this due to assay interference?

A2: It is more likely that elevated liver enzymes in a patient undergoing this compound therapy are a result of the drug's potential hepatotoxicity, which is a known side effect of thiopurines.[1] This is a physiological effect of the drug on the liver, not an analytical interference with the assay. Monitoring liver function tests is a standard part of managing patients on thiopurine therapy.

Q3: Can this compound's thiol group cause interference in assays?

A3: While this compound contains a thiol group, and thiol-containing compounds can theoretically interfere in certain assays, particularly those involving redox reactions or binding to metal ions, there is no specific evidence to suggest this is a common issue with this compound in standard clinical chemistry assays. One study did note that a thiopurine could act as a leaving group in the presence of a thiol source during a UPLC-MS analysis, suggesting potential reactivity. However, this has not been translated into documented interference in routine biochemical tests.

Q4: How should I investigate unexpected laboratory results for a patient on this compound?

A4: If you encounter unexpected laboratory results, it is crucial to first consider the clinical context and the known pharmacological effects of this compound. The recommended approach is to monitor the levels of this compound's active metabolites, 6-thioguanine nucleotides (6-TGNs) and 6-methylmercaptopurine (6-MMP). High levels of 6-MMP are associated with a higher risk of hepatotoxicity, while elevated 6-TGN levels can be linked to myelosuppression. This therapeutic drug monitoring (TDM) is the standard method for assessing treatment efficacy and potential toxicity.

Troubleshooting Guide

Issue: Unexpectedly high or low analyte values in a patient sample containing this compound.

Potential Cause Troubleshooting Steps Rationale
Physiological Effect of this compound 1. Review the patient's clinical history and other medications. 2. Measure this compound metabolite levels (6-TGN and 6-MMP). 3. Correlate metabolite levels with the observed analyte changes (e.g., high 6-MMP with elevated liver enzymes).Thiopurines can cause real physiological changes, such as liver inflammation or bone marrow suppression, which are reflected in laboratory tests. TDM helps to distinguish between a therapeutic effect, a toxic effect, or non-compliance.
General Assay Interference (Non-Tisopurine related) 1. Check for common interferents like hemolysis, icterus, and lipemia. 2. Review the assay's package insert for known interfering substances. 3. Analyze the sample using an alternative method with a different measurement principle (e.g., enzymatic vs. Jaffe for creatinine).Many factors unrelated to this compound can interfere with biochemical assays. Following standard laboratory procedures for identifying and mitigating common interferences is essential.
Sample Handling and Integrity 1. Verify proper sample collection, handling, and storage procedures were followed. 2. Ensure the correct anticoagulant was used and that there was no sample contamination.Pre-analytical errors are a common source of inaccurate laboratory results.

Data Presentation: Thiopurine Metabolites and Clinical Observations

The following table summarizes the key metabolites of thiopurines and their clinical significance, which is central to monitoring patients on this compound.

MetaboliteTherapeutic Range (Typical)Associated Toxicity at High Levels
6-Thioguanine Nucleotides (6-TGNs) 230–450 pmol/8 x 10⁸ RBCsMyelosuppression (Leukopenia)
6-Methylmercaptopurine (6-MMP) < 5700 pmol/8 x 10⁸ RBCsHepatotoxicity

Note: Therapeutic ranges can vary slightly between laboratories and patient populations.

Experimental Protocols

Protocol 1: Measurement of Thiopurine Metabolites (6-TGN and 6-MMP) by HPLC

This protocol outlines a general method for the determination of 6-TGN and 6-MMP in red blood cells (RBCs), a common practice in therapeutic drug monitoring of thiopurines.

  • Sample Preparation:

    • Collect whole blood in an EDTA tube.

    • Isolate RBCs by centrifugation.

    • Lyse the RBCs to release intracellular metabolites.

    • Perform hydrolysis to convert nucleotide metabolites to their respective bases (6-thioguanine and 6-methylmercaptopurine).

  • Chromatographic Separation:

    • Utilize a High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18).

    • Employ a mobile phase gradient to separate 6-thioguanine and 6-methylmercaptopurine from other cellular components.

  • Detection:

    • Use a UV detector to measure the absorbance of the separated metabolites at their respective maximum absorbance wavelengths.

  • Quantification:

    • Calculate the concentration of each metabolite based on a standard curve generated from known concentrations of 6-thioguanine and 6-methylmercaptopurine.

Visualizations

Below are diagrams illustrating key concepts related to this compound metabolism and the workflow for investigating unexpected assay results.

Tisopurine_Metabolism This compound This compound HGPRT HGPRT This compound->HGPRT Metabolized by TIMP 6-Thioinosine Monophosphate (TIMP) HGPRT->TIMP TPMT TPMT TIMP->TPMT Metabolized by Kinases Kinases TIMP->Kinases MeTIMP Methyl-TIMP TPMT->MeTIMP Inhibition Inhibition of Purine Synthesis MeTIMP->Inhibition TGNs 6-Thioguanine Nucleotides (6-TGNs) Kinases->TGNs DNA_RNA Incorporation into DNA and RNA TGNs->DNA_RNA Cytotoxicity Cytotoxicity DNA_RNA->Cytotoxicity

Caption: Metabolic pathway of this compound.

Troubleshooting_Workflow Start Unexpected Lab Result in Patient on this compound CheckPreanalytical 1. Check for Pre-analytical Errors (Hemolysis, Lipemia, Icterus, Sample Handling) Start->CheckPreanalytical PhysiologicalEffect 2. Consider Physiological Effect of this compound CheckPreanalytical->PhysiologicalEffect MeasureMetabolites 3. Measure this compound Metabolites (6-TGN and 6-MMP) PhysiologicalEffect->MeasureMetabolites Correlate 4. Correlate Metabolite Levels with Clinical Picture and Unexpected Result MeasureMetabolites->Correlate Toxicity High Metabolite Levels? (e.g., High 6-MMP and high ALT) Correlate->Toxicity Yes AlternativeMethod Consider Alternative Assay Method (if interference is still suspected) Correlate->AlternativeMethod No Conclusion Conclusion: Likely Physiological Effect or Non-Tisopurine Interference Toxicity->Conclusion AlternativeMethod->Conclusion

Caption: Workflow for troubleshooting unexpected lab results.

References

Technical Support Center: Optimizing Tisopurine Dosage in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Tisopurine dosage in pre-clinical animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, a member of the thiopurine class of drugs, is an immunosuppressive agent. It functions as a prodrug, meaning it is converted into its active form within the body. The primary active metabolites, 6-thioguanine nucleotides (6-TGNs), are incorporated into the DNA and RNA of rapidly dividing cells, such as activated lymphocytes. This incorporation disrupts nucleic acid synthesis, leading to cell cycle arrest and apoptosis (programmed cell death), thereby suppressing the immune response. This compound is investigated for its therapeutic potential in autoimmune diseases, organ transplant rejection, and some types of cancer.[1]

Q2: What are the key metabolic pathways for this compound?

This compound undergoes a complex metabolic process. It is first converted to 6-mercaptopurine (6-MP), which is then metabolized through three main competing pathways. One pathway, catalyzed by hypoxanthine-guanine phosphoribosyltransferase (HPRT), leads to the formation of the therapeutic 6-TGNs. A competing pathway, mediated by thiopurine S-methyltransferase (TPMT), produces 6-methylmercaptopurine (6-MMP), a metabolite associated with hepatotoxicity. The third pathway involves xanthine oxidase (XO), which inactivates 6-MP. The balance between these pathways is crucial for both the efficacy and toxicity of the drug.

Q3: Why is Thiopurine S-methyltransferase (TPMT) activity important when dosing this compound?

TPMT is a key enzyme in the metabolism of thiopurines. Genetic variations in the TPMT gene can lead to different levels of enzyme activity. Animals with low or deficient TPMT activity are unable to effectively metabolize thiopurines into the less toxic 6-MMP. This leads to a shunting of the metabolic pathway towards the production of high levels of 6-TGNs, which can cause severe and life-threatening myelosuppression (bone marrow suppression). Therefore, assessing TPMT activity in animal models, where possible, can help in tailoring the this compound dosage to minimize toxicity.

Q4: What are the common toxicities associated with this compound in animal studies?

The most significant dose-limiting toxicities of this compound and other thiopurines are myelosuppression and hepatotoxicity.

  • Myelosuppression: Characterized by a decrease in the production of white blood cells (leukopenia), red blood cells (anemia), and platelets (thrombocytopenia). This can increase the risk of infections and bleeding. Myelosuppression is primarily associated with high levels of 6-TGNs.

  • Hepatotoxicity: Liver injury can manifest as elevated liver enzymes (transaminases). This toxicity is often linked to high levels of the 6-MMP metabolite.

Regular monitoring of complete blood counts and liver function is essential during this compound administration in animal studies.[2]

Troubleshooting Guides

Issue 1: High variability in experimental results between animals.
  • Potential Cause: Inconsistent drug administration, biological variability among animals, or environmental factors.

  • Troubleshooting Steps:

    • Standardize Administration Technique: Ensure consistent volume, concentration, and route of administration for all animals. For oral gavage, verify proper tube placement to avoid accidental administration into the lungs. For injections, ensure consistent depth and location.

    • Animal Randomization: Randomly assign animals to treatment and control groups to minimize bias from inherent biological differences.

    • Control Environmental Conditions: Maintain consistent temperature, humidity, light-dark cycles, and noise levels for all animal housing.

    • Acclimatization: Allow a sufficient period for animals to acclimate to the facility and handling procedures before starting the experiment.

    • Blinding: Whenever possible, the individuals administering the drug and assessing the outcomes should be blinded to the treatment groups to reduce observer bias.

Issue 2: Unexpected animal mortality or severe adverse events.
  • Potential Cause: Incorrect dosage calculation, drug formulation issues, or rapid onset of toxicity.

  • Troubleshooting Steps:

    • Verify Dosage Calculations: Double-check all calculations for dose per body weight.

    • Assess Drug Formulation: Ensure this compound is properly dissolved or suspended in the vehicle. Check for any precipitation or changes in the formulation over time. Prepare fresh solutions as needed.

    • Implement Dose Escalation Studies: For novel experiments, start with a lower dose and gradually escalate to the desired therapeutic level while closely monitoring for any signs of toxicity.

    • Intensify Monitoring: In the initial phase of the study, increase the frequency of monitoring for clinical signs of distress (e.g., weight loss, lethargy, ruffled fur), as well as blood counts and liver enzymes. The highest risk for myelosuppression is often within the first 8 weeks of therapy.[2]

Issue 3: Inconsistent or lack of therapeutic effect.
  • Potential Cause: Sub-therapeutic dosage, poor drug absorption, or rapid metabolism.

  • Troubleshooting Steps:

    • Review Dosage: Compare the administered dose to published data for similar compounds in the same animal model and disease state. Consider a dose-response study to determine the optimal therapeutic window.

    • Evaluate Route of Administration: The oral bioavailability of thiopurines can be variable. If oral administration is ineffective, consider an alternative route such as intraperitoneal injection to ensure more consistent systemic exposure.

    • Consider Pharmacokinetics: If possible, perform pharmacokinetic studies to measure the plasma concentrations of this compound and its metabolites to ensure adequate drug exposure.

    • Check for Drug Interactions: Be aware of any co-administered substances that could interfere with the absorption or metabolism of this compound. For example, allopurinol, a xanthine oxidase inhibitor, can significantly increase the levels of active thiopurine metabolites, necessitating a dose reduction of the thiopurine.

Quantitative Data Summary

Note: Specific dosage, pharmacokinetic, and toxicity data for this compound in animal models are limited in publicly available literature. The following tables provide data for the closely related thiopurines, azathioprine and 6-mercaptopurine, which can serve as a starting point for dose-finding studies with this compound. Researchers should always perform their own dose-ranging studies to determine the optimal and safe dose of this compound for their specific animal model and experimental conditions.

Table 1: Exemplary Dosages of Thiopurines in Rodent Models

DrugAnimal ModelDisease/ConditionDosageRoute of AdministrationReference
AzathioprineMouseInflammatory Bowel Disease (DSS-induced colitis)10 mg/kg/dayOral Gavage[3]
AzathioprineGeneral Recommendation for IBD2.0 - 2.5 mg/kg/dayOral[1][4][5]
6-MercaptopurineRatCancer (Acute Lymphoblastic Leukemia model)20 mg/kgOral Gavage[6]
6-MercaptopurineGeneral Recommendation for IBD1 - 1.5 mg/kg/dayOral[7]

Table 2: General Toxicity Monitoring Parameters for Thiopurines in Animal Studies

ParameterMonitoring MethodFrequencyPotential Indication of Toxicity
Myelosuppression Complete Blood Count (CBC)Baseline, then weekly for the first 8 weeks, then bi-weekly or monthly.Significant decrease in white blood cells, red blood cells, and/or platelets.
Hepatotoxicity Serum Liver Enzyme Panel (ALT, AST)Baseline, then every 2-4 weeks.Significant elevation in liver enzyme levels.
General Health Daily observationDailyWeight loss, lethargy, ruffled fur, signs of infection or bleeding.

Experimental Protocols

Protocol 1: Preparation and Oral Gavage Administration of this compound in Mice
  • Drug Preparation:

    • Calculate the required amount of this compound based on the mean body weight of the mice and the desired dosage (mg/kg).

    • Select an appropriate vehicle for suspension (e.g., 0.5% carboxymethylcellulose in sterile water).

    • In a sterile environment, accurately weigh the this compound powder.

    • Gradually add the vehicle to the powder while triturating to create a uniform suspension. Ensure the final concentration allows for a dosing volume of 5-10 mL/kg. For a 25g mouse, the volume would be 0.125-0.25 mL.

    • Continuously stir the suspension during dosing to maintain uniformity. Prepare fresh daily unless stability data indicates otherwise.

  • Oral Gavage Procedure:

    • Gently restrain the mouse, ensuring the head, neck, and body are in a straight line to facilitate passage of the gavage needle.

    • Select a flexible, ball-tipped gavage needle of appropriate size for the mouse.

    • Measure the needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.

    • Carefully insert the needle into the mouth, over the tongue, and into the esophagus. Do not force the needle. The mouse should swallow as the needle is advanced.

    • Once the needle is in place, slowly administer the this compound suspension.

    • Gently withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any signs of distress, such as labored breathing, which could indicate accidental administration into the trachea.

Protocol 2: Preparation and Intraperitoneal (IP) Injection of this compound in Rats
  • Drug Preparation:

    • Calculate the required amount of this compound based on the mean body weight of the rats and the desired dosage (mg/kg).

    • Select a sterile, non-irritating vehicle for injection (e.g., sterile saline).

    • Under aseptic conditions, dissolve or suspend the this compound in the vehicle to the desired concentration. Ensure the final volume for injection does not exceed 10 mL/kg. For a 250g rat, the maximum volume would be 2.5 mL.

    • Filter the solution through a 0.22 µm sterile filter if it is a solution.

  • Intraperitoneal Injection Procedure:

    • Restrain the rat securely, exposing the abdomen. Placing the rat in a head-down position can help to move the abdominal organs away from the injection site.

    • Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.

    • Use a sterile needle of an appropriate gauge (e.g., 23-25 gauge) and length.

    • Insert the needle at a 30-45 degree angle into the peritoneal cavity.

    • Gently aspirate to ensure no fluid or blood is drawn back, which would indicate entry into an organ or blood vessel.

    • Slowly inject the this compound solution.

    • Withdraw the needle and return the rat to its cage.

    • Monitor the animal for any signs of discomfort or adverse reaction at the injection site.

Visualizations

Tisopurine_Metabolic_Pathway This compound This compound SixMP 6-Mercaptopurine (6-MP) This compound->SixMP Conversion SixTGN 6-Thioguanine Nucleotides (6-TGNs) (Therapeutic Effect) SixMP->SixTGN HPRT SixMMP 6-Methylmercaptopurine (6-MMP) (Hepatotoxicity) SixMP->SixMMP TPMT Inactive Inactive Metabolites SixMP->Inactive Xanthine Oxidase Experimental_Workflow start Start acclimatization Animal Acclimatization (1-2 weeks) start->acclimatization randomization Randomization into Treatment Groups acclimatization->randomization baseline Baseline Data Collection (Weight, Blood Samples) randomization->baseline dosing This compound Administration (Daily for X weeks) baseline->dosing monitoring Ongoing Monitoring (Clinical Signs, Weight) dosing->monitoring data_collection Interim/Final Data Collection (Blood, Tissues) monitoring->data_collection analysis Data Analysis data_collection->analysis end End analysis->end Troubleshooting_Decision_Tree issue High Variability in Results? check_admin Standardize Administration Technique issue->check_admin Yes no_issue Proceed with Analysis issue->no_issue No check_env Control Environmental Conditions check_admin->check_env randomize Ensure Proper Randomization check_env->randomize

References

Technical Support Center: Troubleshooting Tisopurine Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the crystallization of Tisopurine.

Frequently Asked Questions (FAQs)

Q1: What are the known crystalline forms of this compound?

A1: The primary known crystal structure of this compound, also referred to as thiopurinol, is an orthorhombic form.[1] It is crucial to consider the possibility of polymorphism, where different crystalline forms of the same compound may exist under various crystallization conditions.[2][3] These polymorphs can exhibit different physicochemical properties, including solubility, stability, and bioavailability.

Q2: What is the general solubility profile of this compound?

Q3: My this compound is "oiling out" instead of crystallizing. What should I do?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid. This often happens when the supersaturation is too high or the cooling rate is too fast. To troubleshoot this, you can:

  • Reduce the concentration: Add a small amount of the solvent back to the solution to decrease the supersaturation level.

  • Slow down the cooling process: Allow the solution to cool to room temperature slowly, and then gradually transfer it to a colder environment if necessary.

  • Use a different solvent system: Experiment with solvents in which this compound has a slightly lower solubility at elevated temperatures.

  • Introduce seed crystals: Adding a few crystals of this compound can provide a template for crystal growth and bypass the nucleation barrier that can lead to oiling out.

Q4: I am getting very fine needles or a powder instead of larger single crystals. How can I improve crystal size?

A4: The formation of fine particles is often due to rapid nucleation. To encourage the growth of larger crystals, you should aim to slow down the crystallization process:

  • Decrease the supersaturation: Use a more dilute solution.

  • Control the cooling rate: A slower cooling rate allows fewer nuclei to form and promotes the growth of existing crystals.

  • Use a solvent with moderate solubility: A solvent in which this compound is neither too soluble nor too insoluble can promote slower, more controlled crystal growth.

  • Employ vapor diffusion: This technique, where a less soluble solvent (anti-solvent) slowly diffuses into the this compound solution, can lead to the formation of high-quality crystals over a longer period.

Q5: My crystallization yield is very low. How can I increase it?

A5: A low yield can be due to several factors. Consider the following troubleshooting steps:

  • Optimize the solvent system: Ensure you are using a solvent system where this compound has a significant difference in solubility between hot and cold conditions.

  • Increase the initial concentration: While avoiding excessive supersaturation that can lead to oiling out, a higher starting concentration can improve the yield.

  • Evaporate the solvent: If the solubility of this compound is still high at the final temperature, slowly evaporating the solvent can increase the concentration and induce further crystallization.

  • Check for degradation: Thiopurines can be susceptible to degradation under certain conditions (e.g., high temperatures, presence of oxidizing agents). Use analytical techniques like HPLC to assess the purity of your starting material and the final product.

Troubleshooting Guides

Problem: Poor or No Crystal Formation

If you are observing no crystal formation after an extended period, consider the following workflow:

Troubleshooting workflow for the absence of crystal formation.
Problem: Formation of Amorphous Precipitate

An amorphous precipitate instead of crystalline material indicates that the nucleation process is too rapid and disordered.

G Troubleshooting Amorphous Precipitate start Amorphous Precipitate Formed check_conditions Analyze Conditions start->check_conditions reduce_supersaturation Reduce Supersaturation: - Use a more dilute solution - Slower addition of anti-solvent check_conditions->reduce_supersaturation High Supersaturation slow_cooling Slow down the cooling rate check_conditions->slow_cooling Rapid Cooling change_solvent Change Solvent System: - Choose a solvent with better  solvating power for impurities - Try solvent mixtures check_conditions->change_solvent Solvent Issues purify_material Purify Starting Material check_conditions->purify_material Impurity Suspected success Crystalline Product Obtained reduce_supersaturation->success slow_cooling->success change_solvent->success failure Still amorphous, re-evaluate purification purify_material->failure

Decision tree for addressing the formation of an amorphous precipitate.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Chemical FormulaC₅H₄N₄S[8]
Molecular Weight152.18 g/mol [8]
AppearanceCrystalline solid
pKa (acidic)7.16, 11.11[3]
pKa (basic)3.52, 2.84[3]
Crystal SystemOrthorhombic[1]
Table 2: Template for Experimentally Determined Solubility of this compound
Organic SolventTemperature (°C)Solubility (mg/mL)Method of Determination
e.g., Methanole.g., 25Datae.g., HPLC, Gravimetric
e.g., Ethanole.g., 25Datae.g., HPLC, Gravimetric
e.g., Acetonee.g., 25Datae.g., HPLC, Gravimetric
e.g., Acetonitrilee.g., 25Datae.g., HPLC, Gravimetric
e.g., DMSOe.g., 25Datae.g., HPLC, Gravimetric
e.g., DMFe.g., 25Datae.g., HPLC, Gravimetric

Experimental Protocols

Protocol 1: Determination of this compound Solubility by HPLC

This protocol outlines a general method for determining the solubility of this compound in various organic solvents using High-Performance Liquid Chromatography (HPLC).

1. Materials and Reagents:

  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, DMSO, DMF)

  • Mobile phase: Acetonitrile and water with a suitable buffer (e.g., phosphoric acid or formic acid for MS compatibility).[9]

  • HPLC system with a UV detector

  • Analytical balance

  • Vortex mixer and/or sonicator

  • Thermostatically controlled shaker or water bath

  • Syringe filters (0.22 µm)

2. Preparation of Standard Solutions:

  • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., DMSO) to prepare a stock solution of known concentration.

  • Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution with the mobile phase.

3. HPLC Method Development:

  • Develop an HPLC method capable of separating this compound from any potential impurities or degradation products. A reverse-phase C18 column is a common starting point.

  • The mobile phase can be optimized, for example, a mixture of acetonitrile and water with phosphoric acid.[9]

  • Set the UV detector to a wavelength where this compound has maximum absorbance.

4. Calibration Curve:

  • Inject the standard solutions into the HPLC system and record the peak areas.

  • Plot a calibration curve of peak area versus concentration. The curve should be linear over the expected concentration range.

5. Solubility Measurement (Shake-Flask Method):

  • Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed vial.

  • Place the vial in a thermostatically controlled shaker or water bath at a constant temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the solid to settle.

  • Carefully withdraw a sample of the supernatant and immediately filter it through a syringe filter to remove any undissolved solid.

  • Dilute the filtered solution with the mobile phase to a concentration that falls within the range of the calibration curve.

  • Inject the diluted sample into the HPLC and determine the peak area.

  • Calculate the concentration of this compound in the saturated solution using the calibration curve and the dilution factor. This concentration represents the solubility of this compound in that solvent at the specified temperature.

6. Data Analysis:

  • Repeat the solubility measurement at different temperatures to understand the temperature dependence of this compound's solubility.

  • Record the results in a table similar to Table 2.

Protocol 2: General Protocol for this compound Crystallization by Slow Cooling

1. Materials and Reagents:

  • This compound

  • A suitable solvent or solvent mixture identified from solubility studies (where this compound has a higher solubility at elevated temperatures).

2. Procedure:

  • In a clean flask, dissolve this compound in the minimum amount of the chosen hot solvent to create a saturated solution. Gentle heating may be required.

  • Once the this compound is completely dissolved, loosely cover the flask to prevent rapid evaporation and contamination.

  • Allow the solution to cool slowly to room temperature. Avoid disturbing the flask during this period.

  • If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal of this compound.

  • Once crystals have formed, the flask can be placed in a refrigerator or ice bath to maximize the yield.

  • Collect the crystals by filtration (e.g., using a Büchner funnel).

  • Wash the crystals with a small amount of the cold solvent.

  • Dry the crystals under vacuum.

3. Characterization:

  • Analyze the obtained crystals using techniques such as X-ray Powder Diffraction (XRPD) to identify the crystalline form and compare it to known polymorphs.

  • Use Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to determine the melting point and thermal stability of the crystals.[10][11][12][13]

Visualization of Key Concepts

G Factors Influencing this compound Crystallization Crystallization This compound Crystallization Supersaturation Supersaturation Crystallization->Supersaturation Temperature Temperature Crystallization->Temperature Solvent Solvent Choice Crystallization->Solvent CoolingRate Cooling Rate Crystallization->CoolingRate Impurities Impurities Crystallization->Impurities Agitation Agitation Crystallization->Agitation

Key factors that can be manipulated to control this compound crystallization.

References

Preventing degradation of Tisopurine in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Tisopurine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving this compound in solution.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has precipitated. What is the cause and how can I fix it?

A1: this compound has limited aqueous solubility, which is a common reason for cloudiness or precipitation. Solubility can be affected by factors such as concentration, pH, and temperature. To resolve this, consider the following:

  • Initial Dissolution: this compound is sparingly soluble in aqueous buffers. For maximum solubility, it is recommended to first dissolve this compound in an organic solvent like DMSO and then dilute it with the aqueous buffer of choice.[1]

  • pH Adjustment: The solubility of purine analogs can be pH-dependent. Ensure the pH of your buffer is within a range that favors solubility. For many purine-like compounds, solubility increases at both lower and higher pH values, but it's crucial to balance this with stability, as extreme pH can accelerate degradation.

  • Warming the Solution: Gently warming the solution may help dissolve any precipitate. However, be cautious as elevated temperatures can also increase the rate of degradation.

Q2: I am observing a rapid loss of this compound concentration in my solution over time. What are the likely causes?

A2: The degradation of this compound in solution can be attributed to several factors, including:

  • Hydrolysis: Degradation can occur under both acidic and alkaline conditions.

  • Oxidation: The purine ring system can be susceptible to oxidation, leading to the formation of degradation products.

  • Photodegradation: Exposure to light, particularly UV radiation, can cause degradation of thiopurines.[2][3][4][5]

  • Temperature: Higher temperatures generally accelerate the rate of all chemical degradation pathways.

Q3: How should I prepare and store my this compound stock solutions to ensure stability?

A3: Proper preparation and storage are critical for maintaining the integrity of your this compound solutions.

  • Preparation: Prepare stock solutions in a suitable solvent like DMSO where this compound is more soluble.[1] For aqueous working solutions, use a buffer at a pH that balances solubility and stability (near neutral pH is often a good starting point). The use of antioxidants, such as Dithiothreitol (DTT), can be beneficial, especially for long-term storage, to prevent oxidative degradation.

  • Storage:

    • Solid Form: Store solid this compound at room temperature in a tightly sealed container, protected from light.[1]

    • Stock Solutions (in DMSO): Aliquot and store at -20°C for up to one month.[6]

    • Aqueous Solutions: It is highly recommended to prepare aqueous solutions fresh on the day of use.[1][6] If short-term storage is necessary, keep the solution at 2-8°C and protect it from light. Avoid repeated freeze-thaw cycles.

Q4: Can I use this compound in combination with other compounds in my experiments?

A4: Yes, but it is important to consider potential interactions. For instance, allopurinol, a structural isomer of this compound, is a xanthine oxidase inhibitor and can alter the metabolism of other thiopurines.[7][8] When combining this compound with other agents, it is advisable to run preliminary stability studies to ensure that the presence of other compounds does not accelerate its degradation.

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Experimental Results
Possible Cause Troubleshooting Step Rationale
Degradation of this compound in Solution Prepare fresh solutions for each experiment from a recently prepared stock.This compound can degrade in aqueous solutions, leading to a lower effective concentration and variability in results.
Protect solutions from light by using amber vials or covering containers with aluminum foil.Photodegradation is a known pathway for thiopurine degradation.[2][3][4][5]
Maintain a consistent temperature for your experiments and storage of solutions.Temperature fluctuations can alter the rate of degradation.
Inaccurate Concentration of Stock Solution Verify the concentration of your stock solution using a validated analytical method such as HPLC-UV.An inaccurate stock concentration will lead to incorrect working concentrations and flawed results.
Issue 2: Appearance of Unknown Peaks in HPLC/LC-MS Analysis
Possible Cause Troubleshooting Step Rationale
This compound Degradation Perform a forced degradation study to identify potential degradation products.Exposing this compound to stress conditions (acid, base, oxidation, heat, light) will help in characterizing the degradation products and confirming if the unknown peaks correspond to them.[9][10]
Analyze a blank solution (vehicle without this compound) to rule out contaminants from the solvent or container.The unknown peaks could be impurities from the solvent or leachables from the storage container.
Interaction with Other Components If working with a mixture, analyze each component individually to see if the unknown peak is present.The unknown peak could be a degradation product of another component in your solution or an adduct formed between this compound and another molecule.

Data on Forced Degradation of Allopurinol (this compound Isomer)

Since specific quantitative degradation data for this compound is limited, data from its structural isomer, Allopurinol, under forced degradation conditions is presented below as a proxy. These studies are crucial for identifying potential degradation pathways and developing stability-indicating analytical methods.[10]

Stress Condition Conditions Applied Observed Degradation (%) Potential Degradation Pathway
Acid Hydrolysis 5N HCl, 100°C, 2 hours8.2Hydrolysis of the pyrimidine ring
Base Hydrolysis 5N NaOH, 100°C, 90 min8.09Hydrolysis of the pyrimidine ring
Oxidation 10% H₂O₂, 100°C, 3 hours4.04Oxidation of the purine ring system
Thermal Degradation 100°C, 6 hours0.07Thermally induced decomposition
Photodegradation 1.2 million lux hoursNot specifiedLight-induced degradation

Data adapted from a forced degradation study on Allopurinol.[11]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Solution of this compound
  • Objective: To prepare a 1 mg/mL aqueous solution of this compound with enhanced stability for in vitro experiments.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Dithiothreitol (DTT)

    • Sterile, amber microcentrifuge tubes

  • Procedure:

    • Prepare a 100 mg/mL stock solution of this compound in DMSO. Ensure the solid is completely dissolved.

    • Prepare a 10 mM stock solution of DTT in sterile, deionized water.

    • In a sterile, amber microcentrifuge tube, add the required volume of PBS (pH 7.4).

    • Add the DTT stock solution to the PBS to a final concentration of 1 mM. Mix gently.

    • Add the this compound/DMSO stock solution to the PBS/DTT mixture to achieve a final this compound concentration of 1 mg/mL. The final DMSO concentration should be kept low (e.g., <1%) to avoid solvent effects in the experiment.

    • Vortex briefly to ensure homogeneity.

    • This solution should be prepared fresh before use. If immediate use is not possible, store at 2-8°C for no longer than 24 hours.

Protocol 2: Forced Degradation Study to Identify Potential Degradants
  • Objective: To generate degradation products of this compound under various stress conditions for analytical method development and specificity assessment.

  • Materials:

    • This compound

    • 1N Hydrochloric Acid (HCl)

    • 1N Sodium Hydroxide (NaOH)

    • 30% Hydrogen Peroxide (H₂O₂)

    • HPLC-grade water and methanol

    • pH meter

    • Water bath or oven

    • Photostability chamber

  • Procedure:

    • Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 methanol:water).

    • Acid Hydrolysis: Mix equal volumes of the this compound solution and 1N HCl. Heat at 80°C for 4 hours. Cool and neutralize with 1N NaOH.

    • Base Hydrolysis: Mix equal volumes of the this compound solution and 1N NaOH. Keep at room temperature for 2 hours. Neutralize with 1N HCl.

    • Oxidative Degradation: Mix equal volumes of the this compound solution and 30% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place the this compound solution in an oven at 100°C for 24 hours.

    • Photodegradation: Expose the this compound solution to a light source in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt-hours/square meter).

    • Control Sample: Keep a this compound solution at room temperature, protected from light.

    • Analyze all samples by a suitable analytical method (e.g., HPLC-UV/MS) to identify and quantify the degradation products.

Visualizations

Tisopurine_Metabolic_Pathway This compound This compound Inhibition Inhibition This compound->Inhibition Allopurinol Allopurinol (Isomer) Oxypurinol Oxypurinol Allopurinol->Oxypurinol XO Oxypurinol->Inhibition Xanthine Xanthine UricAcid Uric Acid Xanthine->UricAcid XO Hypoxanthine Hypoxanthine Hypoxanthine->Xanthine XO XO Xanthine Oxidase (XO) Inhibition->XO

Caption: Simplified pathway of purine metabolism and inhibition by this compound/Allopurinol.

Degradation_Workflow Start This compound in Solution Stress Apply Stress Condition (pH, Temp, Light, Oxidant) Start->Stress DegradedSample Degraded Sample Stress->DegradedSample Analysis Analytical Testing (e.g., HPLC, LC-MS) DegradedSample->Analysis Data Identify & Quantify Degradation Products Analysis->Data Pathway Elucidate Degradation Pathway Data->Pathway

Caption: Experimental workflow for a forced degradation study of this compound.

References

Technical Support Center: Matrix Effects in Thiopurine Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in the bioanalysis of thiopurines.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of thiopurine bioanalysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as a thiopurine drug or its metabolites, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, serum, blood).[1][2] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[1][3][4] In the analysis of biological samples, endogenous components like phospholipids, proteins, and salts, as well as exogenous substances like anticoagulants, are common sources of matrix effects.[3]

Q2: Why are matrix effects a significant concern in LC-MS/MS analysis of thiopurines?

A2: LC-MS/MS is a highly sensitive and selective technique used for thiopurine analysis.[2][5] However, it is susceptible to matrix effects, where co-eluting components from the biological matrix can interfere with the ionization of the target thiopurine analytes in the mass spectrometer's ion source.[3][6] This interference can lead to either suppression or enhancement of the analyte signal, compromising the accuracy, precision, and sensitivity of the assay.[2][6] Given the narrow therapeutic range of thiopurines, accurate measurement is critical for patient safety and therapeutic efficacy, making the assessment and mitigation of matrix effects a mandatory part of method validation according to regulatory guidelines.[4][7][8]

Q3: What are the common signs of matrix effects in my thiopurine assay?

A3: Common indicators of matrix effects include:

  • Poor accuracy and precision in quality control (QC) samples.[1]

  • Inconsistent and variable analyte peak areas or response ratios.[1]

  • A significant difference in analyte response between standards prepared in a clean solvent and those prepared in the biological matrix.[1]

  • Failure to meet acceptance criteria during method validation as stipulated by regulatory bodies like the FDA and EMA.[7][9]

  • Variable internal standard (IS) response that does not track with the analyte response.[1]

Q4: What is the difference between absolute and relative matrix effects?

A4:

  • Absolute Matrix Effect: This refers to the difference in the analytical response of an analyte in a post-extraction spiked matrix sample compared to the response of the analyte in a neat solution at the same concentration. It quantifies the degree of ion suppression or enhancement for a single matrix source.

  • Relative Matrix Effect: This evaluates the variability of the absolute matrix effect across different lots or sources of the same biological matrix (e.g., plasma from different donors). It is crucial for ensuring the method's robustness when analyzing samples from a diverse population.

Q5: What is the role of an internal standard (IS) in mitigating matrix effects?

A5: An internal standard is a compound with similar physicochemical properties to the analyte that is added to all samples, calibrators, and QCs at a constant concentration. An ideal IS co-elutes with the analyte and experiences similar matrix effects. By calculating the ratio of the analyte response to the IS response, variability caused by matrix effects can be compensated. A stable isotope-labeled (SIL) internal standard of the thiopurine analyte is considered the gold standard as it has nearly identical chemical and physical properties, ensuring it closely mimics the behavior of the analyte during sample preparation, chromatography, and ionization.[1]

Troubleshooting Guides

This section provides a systematic approach to identifying, quantifying, and mitigating matrix effects during thiopurine bioanalysis.

Guide 1: Investigating and Confirming Matrix Effects

If you suspect matrix effects are impacting your assay, follow these steps to confirm their presence and assess their magnitude.

Problem: Inconsistent results, poor sensitivity, or failed validation batches for thiopurine analysis.

Workflow for Investigating Matrix Effects:

cluster_0 Phase 1: Qualitative Assessment cluster_1 Phase 2: Quantitative Assessment A Observe Poor Assay Performance (e.g., imprecision, inaccuracy) B Perform Post-Column Infusion Experiment A->B C Inject Blank Matrix Extract B->C D Monitor Analyte Signal for Dips or Peaks C->D E Matrix Effect Suspected if Signal is Unstable D->E F Prepare Three Sample Sets: Set 1: Analyte in Neat Solution Set 2: Blank Matrix Extract Spiked Post-Extraction Set 3: Spiked Matrix Sample (Pre-Extraction) E->F Proceed to Quantify G Analyze all Sets via LC-MS/MS F->G H Calculate Matrix Factor (MF) and Recovery (RE) G->H I Assess IS-Normalized MF H->I J Results Confirm and Quantify Matrix Effect I->J

Caption: Workflow for investigating and confirming matrix effects.

Experimental Protocols:

  • Post-Column Infusion:

    • Infuse a standard solution of the thiopurine analyte at a constant flow rate into the LC eluent stream after the analytical column but before the mass spectrometer ion source.

    • Inject a blank, extracted matrix sample onto the LC column.

    • Monitor the analyte's signal. A stable baseline should be observed.

    • Any significant drop or rise in the baseline signal at retention times where matrix components elute indicates ion suppression or enhancement, respectively.[3][10]

  • Quantitative Assessment (Post-Extraction Spike):

    • Set A: Prepare standards of the thiopurine analyte in the mobile phase or a neat solvent.

    • Set B: Extract at least six different lots of blank biological matrix. Spike the thiopurine analyte and IS into the extracted matrix post-extraction at low and high QC concentrations.[3]

    • Set C: Spike the thiopurine analyte and IS into the biological matrix before extraction at the same concentrations as Set B.

    • Analyze all samples and calculate the following:

      • Matrix Factor (MF): (Peak response of analyte in Set B) / (Peak response of analyte in Set A). An MF < 1 indicates suppression, while an MF > 1 indicates enhancement.[4]

      • Recovery (RE%): [(Peak response of analyte in Set C) / (Peak response of analyte in Set B)] * 100.

      • IS-Normalized Matrix Factor: (Matrix Factor of Analyte) / (Matrix Factor of IS). A value close to 1 indicates the IS effectively compensates for the matrix effect.[3]

Data Presentation:

Table 1: Quantitative Assessment of Matrix Effect for 6-Mercaptopurine

Matrix LotAnalyte Response (Neat Solution - A)Analyte Response (Post-Spiked Extract - B)Matrix Factor (B/A)IS-Normalized MF
1150,000120,0000.801.01
2150,000115,0000.770.99
3150,000125,0000.831.02
4150,000118,0000.791.00
5150,000130,0000.871.05
6150,000112,0000.750.98
Mean 150,000 120,000 0.80 1.01
%CV N/A 5.9% 5.9% 2.5%

Acceptance criteria for IS-Normalized MF %CV is typically ≤15%.

Guide 2: Strategies for Mitigating Matrix Effects

Once matrix effects are confirmed, employ the following strategies to minimize their impact.

Logical Flow for Mitigation:

cluster_sample_prep Sample Preparation Options cluster_chromatography Chromatography Options A Matrix Effect Confirmed B Optimize Sample Preparation A->B C Optimize Chromatographic Conditions A->C D Implement a Suitable Internal Standard A->D E Re-validate Method B->E B1 Liquid-Liquid Extraction (LLE) B2 Solid-Phase Extraction (SPE) B3 Protein Precipitation (PPT) with Phospholipid Removal C->E C1 Modify Mobile Phase Gradient C2 Change Column Chemistry (e.g., HILIC, different RP phase) C3 Use Smaller Particle Size Columns (UHPLC) D->E

Caption: Strategies for mitigating matrix effects.

Detailed Methodologies:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[1][11]

    • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts.[1] Use a sorbent that retains the thiopurine analyte while allowing matrix components (like phospholipids) to be washed away. Mixed-mode or polymeric sorbents are often effective.

    • Liquid-Liquid Extraction (LLE): Can offer a cleaner extract than protein precipitation. Optimize the pH and solvent polarity to selectively extract thiopurines while leaving endogenous interferences in the aqueous layer.[11]

    • Protein Precipitation (PPT): While simple and fast, it may not be sufficient to remove all interferences, particularly phospholipids.[1][11] If using PPT, consider specialized phospholipid removal plates or a subsequent clean-up step.[11]

  • Optimize Chromatographic Conditions: The goal is to achieve chromatographic separation between the thiopurine analytes and the co-eluting matrix components that cause ion suppression.[1]

    • Gradient Modification: Employ a longer, shallower gradient to improve the resolution between the analyte and interferences.[1]

    • Column Selection: Switch to a different column chemistry (e.g., from C18 to a Phenyl-Hexyl or a polar-embedded phase) to alter selectivity. For highly polar thiopurine metabolites, Hydrophilic Interaction Liquid Chromatography (HILIC) may be a suitable alternative to reversed-phase.

    • Reduce Flow Rate: Lower flow rates in electrospray ionization (ESI) can sometimes reduce the severity of ion suppression.

  • Use an Appropriate Internal Standard:

    • As mentioned in the FAQs, a stable isotope-labeled (SIL) internal standard for each thiopurine analyte is the best choice to compensate for matrix effects.[1] If a SIL-IS is not available, a structural analog that elutes very close to the analyte can be used, but its ability to track the analyte's ionization behavior must be thoroughly validated.

  • Other Strategies:

    • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering components, but this may compromise the assay's sensitivity (Lower Limit of Quantification, LLOQ).[12]

    • Change Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to matrix effects than Electrospray Ionization (ESI), though it may not be suitable for all thiopurine metabolites.[12]

Thiopurine Metabolism and Potential Interferences

Understanding the metabolic pathway of thiopurines can help anticipate potential interferences from metabolites.

ThiopurineMetabolism AZA Azathioprine (Prodrug) MP6 6-Mercaptopurine (6-MP) AZA->MP6 Non-enzymatic TGN6 6-Thioguanine Nucleotides (6-TGN) (Active Metabolites) MP6->TGN6 HPRT MMP6 6-Methylmercaptopurine (6-MMP) (Inactive Metabolite) MP6->MMP6 TPMT TU6 6-Thiouric Acid (Inactive Metabolite) MP6->TU6 XO DNA DNA Incorporation (Cytotoxicity) TGN6->DNA TPMT TPMT HPRT HPRT XO XO

Caption: Simplified metabolic pathway of thiopurines.

This pathway highlights the key enzymes involved: Thiopurine S-methyltransferase (TPMT), Hypoxanthine-guanine phosphoribosyltransferase (HPRT), and Xanthine Oxidase (XO). Genetic polymorphisms in TPMT can significantly alter metabolite profiles, leading to varying concentrations of 6-TGN and 6-MMP, which could potentially interfere with each other if not chromatographically resolved.[13][14] When developing a method, ensure selectivity not only from endogenous matrix components but also from other thiopurine metabolites.

References

Addressing batch-to-batch variability of Tisopurine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Tisopurine Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address potential issues related to the batch-to-batch variability of this compound and to provide guidance for consistent experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent results between different experiments using new batches of this compound. What could be the cause?

A1: Inconsistent results between different batches of this compound can stem from several factors. While manufacturing processes are tightly controlled, minor variations in the physical or chemical properties of the active pharmaceutical ingredient (API) can occur. More commonly, variability arises from pre-analytical and analytical factors in the laboratory. This includes inconsistencies in sample handling, storage, and the preparation of stock solutions. Thiopurine metabolites are known to be unstable under certain conditions, which can significantly impact experimental outcomes.[1][2][3][4][5] It is also crucial to consider the biological system, as genetic variations in enzymes like Thiopurine S-methyltransferase (TPMT) can lead to significant differences in metabolism and drug response.[6][7][8][9][10]

Q2: How can we ensure the stability and consistency of our this compound stock solutions?

A2: Proper preparation and storage of this compound stock solutions are critical for reproducible results. This compound and its metabolites can degrade over time, especially when exposed to light or stored at inappropriate temperatures.[1][3][4] For consistent results, it is recommended to prepare fresh stock solutions for each experiment. If solutions must be stored, they should be protected from light and kept at a stable, low temperature (e.g., -80°C for long-term storage).[1][3] The stability of thiopurine metabolites is a known limiting factor in research, and adherence to a strict, validated storage protocol is essential.[1]

Q3: What are the key analytical methods to characterize this compound and its metabolites?

A3: High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common and reliable methods for the quantification of this compound and its active metabolites, such as 6-thioguanine nucleotides (6-TGN) and 6-methylmercaptopurine (6-MMP).[3][11][12] These techniques offer high sensitivity and specificity, allowing for accurate measurement in complex biological matrices.[13][14] For routine quality control of the compound itself, techniques like Fourier-transform infrared (FTIR) spectroscopy can be used to confirm its identity.[15]

Q4: Could impurities or degradation products in our this compound batch be affecting our experiments?

A4: Yes, impurities and degradation products can significantly impact experimental results. These can arise during synthesis, storage, or handling of the drug substance.[16] It is crucial to use high-purity this compound and to be aware of potential degradation pathways. Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), set thresholds for the identification and qualification of impurities in drug substances and products.[17] If you suspect impurities are a factor, analytical techniques like LC-MS/MS can be used for identification and quantification.

Troubleshooting Guides

Issue 1: Higher than expected cytotoxicity with a new batch of this compound.
Possible Cause Troubleshooting Step Expected Outcome
Incorrect concentration of stock solution Re-verify calculations and re-prepare the stock solution. Use a calibrated balance and ensure complete dissolution.Cytotoxicity returns to expected levels.
Presence of cytotoxic impurities Analyze the batch for impurities using HPLC or LC-MS/MS. Compare the impurity profile to a previous batch with known performance.Identification of impurities that may be contributing to the increased cytotoxicity.
Increased cellular uptake or altered metabolism If using a cell-based assay, verify the cell line identity and passage number. Assess the expression of key metabolic enzymes like TPMT if possible.[7][9]Consistent cellular response across experiments.
Contamination of cell culture Test cell culture for microbial contamination.Elimination of confounding factors from contamination.
Issue 2: Reduced or no observable effect of this compound in our assay.
Possible Cause Troubleshooting Step Expected Outcome
Degradation of this compound Prepare a fresh stock solution. If using a stored solution, assess its integrity via HPLC. Ensure proper storage conditions (protection from light, appropriate temperature).[1][3][4]The expected biological effect is restored with a fresh, undegraded solution.
Sub-potent batch Verify the certificate of analysis for the new batch. If possible, perform a quantitative analysis (e.g., HPLC) to confirm the concentration and purity.Confirmation of the potency of the this compound batch.
Changes in the experimental system Ensure all other reagents and components of the assay are within their expiry dates and performing as expected. Calibrate all instruments.The assay performs as expected with positive and negative controls.
Cellular resistance If using a continuous cell line, consider the possibility of acquired resistance. Test a fresh, low-passage vial of cells.The expected sensitivity to this compound is observed in naive cells.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solutions
  • Weighing: Accurately weigh the required amount of this compound powder using a calibrated analytical balance in a chemical fume hood.

  • Dissolution: Dissolve the this compound powder in a suitable solvent (e.g., DMSO, NaOH solution) to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution by vortexing or gentle warming if necessary.

  • Sterilization: If for use in cell culture, sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

  • Aliquoting: Dispense the stock solution into small, single-use aliquots in light-protecting tubes.

  • Storage:

    • Short-term (up to 1 week): Store at 2-8°C, protected from light.[1]

    • Long-term (up to 6 months): Store at -80°C, protected from light.[1][3][4]

  • Handling: When using, thaw an aliquot quickly and keep it on ice. Avoid repeated freeze-thaw cycles. Discard any unused portion of the thawed aliquot.

Protocol 2: Quality Control of this compound Batches by HPLC
  • Standard Preparation: Prepare a series of known concentrations of a this compound reference standard in the mobile phase to create a calibration curve.

  • Sample Preparation: Prepare a solution of the new this compound batch at a concentration that falls within the range of the calibration curve.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A suitable gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Typically 1 mL/min.

    • Detection: UV detection at a wavelength appropriate for this compound.

  • Analysis: Inject the standards and the sample solution into the HPLC system.

  • Quantification: Determine the concentration of the this compound in the new batch by comparing its peak area to the calibration curve.

  • Purity Assessment: Assess the purity of the batch by calculating the percentage of the main this compound peak area relative to the total peak area of all detected components.

Visualizations

Tisopurine_Metabolic_Pathway This compound This compound TIMP Thioinosine monophosphate (TIMP) This compound->TIMP HGPRT Active_Metabolites Active Metabolites (e.g., 6-TGN) TIMP->Active_Metabolites IMPDH, GMPS Inactive_Metabolites Inactive Metabolites (e.g., 6-MMP) TIMP->Inactive_Metabolites TPMT DNA_RNA_Incorporation DNA/RNA Incorporation Active_Metabolites->DNA_RNA_Incorporation Hepatotoxicity Hepatotoxicity Inactive_Metabolites->Hepatotoxicity Cell_Cycle_Inhibition Cell Cycle Inhibition DNA_RNA_Incorporation->Cell_Cycle_Inhibition Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Solution Verify Stock Solution (Age, Storage, Concentration) Start->Check_Solution Check_Batch Assess this compound Batch (CoA, Purity Analysis) Start->Check_Batch Check_System Evaluate Experimental System (Reagents, Cells, Instruments) Start->Check_System Prepare_Fresh Prepare Fresh Stock Solution Check_Solution->Prepare_Fresh Analyze_Purity Perform HPLC/LC-MS Analysis Check_Batch->Analyze_Purity Validate_System Run Controls & Calibrate Check_System->Validate_System Problem_Solved Problem Resolved Prepare_Fresh->Problem_Solved Contact_Support Contact Technical Support Prepare_Fresh->Contact_Support Analyze_Purity->Problem_Solved Analyze_Purity->Contact_Support Validate_System->Problem_Solved Validate_System->Contact_Support

References

Technical Support Center: Tisopurine Experimental Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Tisopurine in experimental settings. The focus is to help identify and mitigate potential off-target effects to ensure data integrity and proper interpretation of results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a pyrazolopyrimidine and a structural analog of hypoxanthine.[1] Its primary on-target effect is the inhibition of xanthine oxidoreductase (XOR), a key enzyme in purine catabolism.[1][2] XOR catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[2][3] By inhibiting this enzyme, this compound reduces the production of uric acid, making it effective for the treatment of hyperuricemia and gout.[1][3]

Q2: I'm observing a cellular phenotype that doesn't seem related to reduced uric acid production. Could this be an off-target effect?

Yes, it is possible. While specific off-target interactions for this compound are not extensively documented, its nature as a purine analog suggests potential interactions with other purine-binding proteins or enzymes involved in nucleotide metabolism. An unexpected phenotype could arise from such an off-target effect.[4][5] To investigate this, you should first confirm that the observed effect is dose-dependent and reproducible. Then, proceed with experiments to differentiate between on-target and off-target mechanisms as outlined in the troubleshooting section.

Q3: My experimental results with this compound are inconsistent. What are the common causes?

Inconsistent results can stem from general experimental variability or issues specific to this compound's mechanism.[6] Common factors include:

  • Experimental Conditions: Variations in cell seeding density, passage number, or incubation times can alter cellular metabolism and drug response.[7]

  • Reagent Stability: Ensure the this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.

  • Endogenous XO Activity: The expression and activity of xanthine oxidase can vary significantly between different cell lines or tissues. It is crucial to quantify the baseline XO activity in your specific model system.

  • Substrate Availability: The concentration of hypoxanthine and xanthine in your cell culture media can influence the apparent efficacy of a competitive inhibitor.

Q4: How can I definitively confirm that my observed effect is due to xanthine oxidase inhibition?

Confirming the on-target effect requires a multi-pronged approach:

  • Use a Structurally Different Inhibitor: Compare the effects of this compound with an alternative, structurally distinct xanthine oxidase inhibitor, such as febuxostat (a non-purine analog).[8] If both compounds produce the same phenotype, it is more likely to be an on-target effect.

  • Perform a "Rescue" Experiment: If the observed phenotype is due to the depletion of uric acid, adding exogenous uric acid to the system may reverse the effect.

  • Direct Measurement of XO Activity: Directly measure xanthine oxidase activity in your cells or tissue lysates after treatment with this compound to confirm target engagement at the concentrations used in your primary experiment.

Quantitative Data: Potency of Xanthine Oxidase Inhibitors

Direct IC50 values for this compound are not widely published. The table below includes IC50 values for allopurinol, a closely related purine analog inhibitor, and other compounds for context. Researchers should empirically determine the IC50 for this compound in their specific assay system.

CompoundIC50 (µM)Target EnzymeNotes
Allopurinol7.82 ± 0.12Xanthine OxidaseA purine analog, competitive inhibitor.[9]
Allopurinol~1.7Xanthine Oxidase
6-Aminopurine (Adenine)10.89 ± 0.13Xanthine OxidaseA related purine compound.[9]
2-chloro-6(methylamino)purine10.19 ± 0.10Xanthine OxidaseA purine analog.[9]
FebuxostatNot ApplicableXanthine OxidaseA potent, non-purine selective inhibitor. Used as an alternative control.[8]

Visualizing Pathways and Workflows

Purine Catabolism Pathway

Purine_Catabolism Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine  Xanthine Oxidase (XO) UricAcid Uric Acid Xanthine->UricAcid  Xanthine Oxidase (XO) This compound This compound XanthineOxidase Xanthine Oxidase (XO) This compound->XanthineOxidase Inhibits

Caption: this compound inhibits xanthine oxidase, blocking uric acid production.

Troubleshooting Experimental Workflow

Troubleshooting_Workflow A Unexpected Experimental Result Observed B Is the result reproducible and dose-dependent? A->B C Review Experimental Protocol: - Check Reagents - Verify Cell Culture Conditions - Standardize Procedures B->C No E Hypothesize: On-Target vs. Off-Target Effect B->E Yes D Result is likely an artifact. Re-run experiment. C->D F Test with Structurally Different XO Inhibitor (e.g., Febuxostat) E->F G Does the alternative inhibitor replicate the effect? F->G H Effect is likely ON-TARGET (related to XO inhibition) G->H Yes I Effect is likely OFF-TARGET (specific to this compound structure) G->I No J Perform Further Validation: - Rescue Experiment - Target Engagement Assay (CETSA) H->J I->J

Caption: A step-by-step workflow for troubleshooting unexpected results.

Experimental Protocols

Protocol 1: On-Target vs. Off-Target Differentiation

Objective: To determine if an observed cellular phenotype is a result of xanthine oxidase (XO) inhibition (on-target) or an interaction with another molecule (off-target).

Methodology:

  • Preparation:

    • Culture cells to the desired confluency under standard conditions.

    • Prepare stock solutions of this compound and a structurally unrelated XO inhibitor (e.g., Febuxostat) in a suitable solvent (e.g., DMSO).

  • Experimental Groups:

    • Vehicle Control (e.g., DMSO).

    • This compound (at a concentration known to elicit the phenotype, e.g., 2x IC50).

    • Alternative XO Inhibitor (e.g., Febuxostat, at a concentration that gives equivalent XO inhibition).

  • Procedure:

    • Treat cells with the compounds for the predetermined duration of the experiment.

    • At the endpoint, measure the phenotype of interest (e.g., cell viability, gene expression, protein phosphorylation).

    • In parallel, collect cell lysates from each group to measure XO activity to confirm target engagement for both inhibitors.

  • Interpretation of Results:

    • On-Target Effect: If both this compound and the alternative inhibitor produce the same phenotype, the effect is likely due to the inhibition of xanthine oxidase.

    • Off-Target Effect: If only this compound produces the phenotype, the effect is likely independent of XO inhibition and specific to this compound's chemical structure.[10]

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To validate the direct binding of this compound to its target (XO) and identify potential off-target binding partners within intact cells.[10]

Methodology:

  • Treatment: Treat intact cells with either this compound (at a relevant concentration) or a vehicle control.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes to induce protein denaturation.

  • Lysis and Separation: Lyse the cells via freeze-thaw cycles. Separate the soluble protein fraction (containing non-denatured proteins) from the aggregated fraction by centrifugation.

  • Protein Detection: Collect the supernatant (soluble fraction) and analyze the levels of specific proteins (e.g., Xanthine Oxidase) using Western blotting or other quantitative proteomics methods.

  • Interpretation of Results:

    • Ligand binding stabilizes a protein, increasing its resistance to heat-induced denaturation.

    • If this compound binds to Xanthine Oxidase, the XO protein will be more abundant in the soluble fraction at higher temperatures in the this compound-treated group compared to the vehicle control.

    • Unbiased proteomic analysis of the soluble fractions can reveal other proteins that are stabilized by this compound, indicating potential off-target interactions.[11]

References

Technical Support Center: Managing Tisopurine-Induced Cytotoxicity in Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing Tisopurine-induced cytotoxicity in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a prodrug belonging to the thiopurine class of medications.[1] It is structurally related to the endogenous purine bases adenine and guanine. The cytotoxic effects of this compound are not exerted by the drug itself but by its intracellular metabolites. After cellular uptake, this compound is converted into its active form, 6-thioguanine nucleotides (6-TGNs).[2] These metabolites are responsible for the drug's therapeutic and toxic effects.

The primary mechanism of action of this compound involves the incorporation of 6-TGNs into the DNA and RNA of rapidly dividing cells.[2] This incorporation disrupts nucleic acid and protein synthesis, leading to cell cycle arrest and apoptosis (programmed cell death).[3]

Q2: What are the key signaling pathways affected by this compound?

This compound's cytotoxic effects are mediated through the modulation of several key signaling pathways:

  • Purine Synthesis Inhibition: this compound metabolites can inhibit de novo purine synthesis, reducing the pool of available purine nucleotides necessary for DNA and RNA synthesis.[2][4]

  • DNA Damage and Repair Pathways: The incorporation of thioguanine into DNA is recognized as damage by the cell's mismatch repair (MMR) system.[5] This can trigger downstream signaling cascades involving ATM (Ataxia-Telangiectasia Mutated), p53, and p21, ultimately leading to cell cycle arrest or apoptosis.[6]

  • Rac1 Signaling: The active metabolite, 6-thioguanine triphosphate (6-TGTP), can bind to the small GTPase Rac1. This interaction inhibits Rac1 activation, which is crucial for T-cell proliferation and survival, thereby inducing apoptosis in these cells.[2][5]

  • mTORC1 and eIF2α Signaling: Studies on related thiopurines have shown modulation of the mTORC1 and eIF2α signaling pathways, which are central regulators of protein synthesis and cellular stress responses. Inhibition of mTORC1 can promote autophagy.

Q3: What are the common signs of this compound-induced cytotoxicity in cell cultures?

Researchers may observe several signs of cytotoxicity in cell cultures treated with this compound, including:

  • Reduced Cell Viability and Proliferation: A decrease in the number of viable cells, often assessed by assays like MTT or Trypan Blue exclusion.

  • Changes in Cell Morphology: Cells may appear rounded, shrunken, detached from the culture surface (for adherent cells), or show signs of blebbing, characteristic of apoptosis.

  • Increased Cell Death: Evidence of apoptosis or necrosis, which can be quantified using assays like Annexin V/Propidium Iodide staining.

  • Cell Cycle Arrest: Accumulation of cells in a specific phase of the cell cycle, often the S or G2/M phase, which can be analyzed by flow cytometry.

Q4: What factors can influence the sensitivity of cell lines to this compound?

The cytotoxic response to this compound can vary significantly between different cell lines due to several factors:

  • Metabolic Enzyme Activity: The expression and activity of enzymes involved in thiopurine metabolism, such as hypoxanthine-guanine phosphoribosyltransferase (HPRT) for activation and thiopurine S-methyltransferase (TPMT) for inactivation, are critical.

  • Drug Transporters: The expression levels of influx and efflux transporters can affect the intracellular concentration of this compound and its active metabolites.[2]

  • DNA Mismatch Repair (MMR) Status: The proficiency of the MMR system can influence the recognition of thioguanine in DNA and the subsequent induction of apoptosis.[5]

  • Baseline Proliferation Rate: Rapidly dividing cells are generally more susceptible to the cytotoxic effects of this compound due to their higher rate of DNA synthesis.

Troubleshooting Guides

Problem 1: High Levels of Cell Death at Low this compound Concentrations
Possible Cause Suggested Solution
High sensitivity of the cell line. Perform a dose-response experiment with a wider range of lower concentrations to determine the optimal working concentration.
Incorrect drug concentration calculation. Double-check all calculations for drug dilution. Prepare fresh stock solutions.
Contamination of cell culture. Regularly check for microbial contamination. If suspected, discard the culture and start with a fresh, authenticated stock.
Pre-existing cellular stress. Ensure optimal cell culture conditions (e.g., proper media, supplements, CO2 levels, and incubation temperature) before drug treatment.
Problem 2: No or Low Cytotoxicity Observed Even at High this compound Concentrations
Possible Cause Suggested Solution
Cell line resistance to this compound. Consider using a different cell line known to be sensitive to thiopurines. Investigate potential resistance mechanisms such as low HPRT activity or high TPMT activity.
Drug degradation. This compound solutions should be freshly prepared and protected from light. Check the storage conditions and expiration date of the compound.
Insufficient incubation time. The cytotoxic effects of this compound may be delayed. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.
High cell seeding density. A high cell density can reduce the effective drug concentration per cell. Optimize the seeding density for your specific cell line and assay.
Inactivation by components in the culture medium. Some components in serum or medium supplements may interact with and inactivate the drug. Consider using a serum-free medium for the duration of the treatment if compatible with your cell line.
Problem 3: Inconsistent or Irreproducible Results
Possible Cause Suggested Solution
Variability in cell passage number. Use cells within a consistent and low passage number range for all experiments, as cellular characteristics can change over time in culture.
Inconsistent experimental procedures. Standardize all experimental steps, including cell seeding, drug preparation and addition, incubation times, and assay procedures.
Lot-to-lot variability of reagents. Test new lots of media, serum, and other critical reagents before use in critical experiments.
Cell line misidentification or cross-contamination. Regularly authenticate your cell lines using methods like short tandem repeat (STR) profiling.

Quantitative Data

Due to the limited availability of specific IC50 values for this compound in the public domain, the following table summarizes the cytotoxic concentrations of structurally and functionally similar thiopurine compounds in various cell lines. This data can serve as a reference for designing initial dose-response studies for this compound.

CompoundCell LineAssayIC50 / LC50Incubation Time
AzathioprineRat HepatocytesTrypan Blue Exclusion~400 µM (LC50)2 hours
6-MercaptopurineTHP-1 (Macrophage-like)LDH AssayNot cytotoxic up to 120 µM8 hours
6-ThioguanineTHP-1 (Macrophage-like)LDH AssayNot cytotoxic up to 120 µM8 hours
AzathioprineHuman T-cellsProliferation AssayVaries with costimulatory signalsNot specified
6-MercaptopurineHL-60 (Promyelocytic leukemia)Clonogenic AssayDependent on hypoxanthine concentration24 hours
6-ThioguanineHL-60 (Promyelocytic leukemia)Clonogenic AssayDependent on hypoxanthine concentration24 hours

Note: IC50 (half-maximal inhibitory concentration) and LC50 (lethal concentration, 50%) values can vary significantly depending on the cell line, assay method, and experimental conditions.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of living cells.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include untreated control wells (medium only) and vehicle control wells (if a solvent is used to dissolve this compound).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Principle: This assay quantifies the release of LDH, a stable cytosolic enzyme, into the culture medium upon plasma membrane damage, which is an indicator of cell death.

Methodology:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired treatment period.

  • Supernatant Collection: Centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions of a commercial kit. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Add the stop solution (if provided in the kit) and measure the absorbance at the recommended wavelength (usually 490 nm).

  • Data Analysis: Determine the amount of LDH release and calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a lysis buffer).

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Methodology:

  • Cell Seeding and Treatment: Seed cells in a multi-well plate (e.g., 6-well or 12-well) and treat with this compound as described previously.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization. Centrifuge the cell suspension and wash the cells with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Differentiate cell populations based on their fluorescence:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

Tisopurine_Mechanism_of_Action cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_metabolism Metabolism cluster_effects Cytotoxic Effects cluster_outcomes Cellular Outcomes This compound This compound Tisopurine_int This compound This compound->Tisopurine_int Uptake Thiopurine_Metabolites 6-Mercaptopurine (6-MP) Tisopurine_int->Thiopurine_Metabolites Conversion TGNs 6-Thioguanine Nucleotides (6-TGNs) Thiopurine_Metabolites->TGNs Activation (HPRT) DNA_RNA_Incorp Incorporation into DNA and RNA TGNs->DNA_RNA_Incorp Purine_Synth_Inhib Inhibition of de novo Purine Synthesis TGNs->Purine_Synth_Inhib Rac1_Inhib Rac1 Inhibition TGNs->Rac1_Inhib DNA_Damage DNA Damage DNA_RNA_Incorp->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest Purine_Synth_Inhib->Cell_Cycle_Arrest Apoptosis Apoptosis Rac1_Inhib->Apoptosis DNA_Damage->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of this compound leading to cytotoxicity.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis start Start: Cell Culture seed Seed Cells in Multi-well Plate start->seed incubate_24h Incubate 24h for Attachment seed->incubate_24h prepare_drug Prepare this compound Dilutions incubate_24h->prepare_drug treat_cells Treat Cells with this compound prepare_drug->treat_cells incubate_treatment Incubate for Desired Time (e.g., 24, 48, 72h) treat_cells->incubate_treatment viability Cell Viability Assay (e.g., MTT) incubate_treatment->viability membrane Membrane Integrity Assay (e.g., LDH) incubate_treatment->membrane apoptosis Apoptosis Assay (e.g., Annexin V/PI) incubate_treatment->apoptosis data Collect Absorbance/ Fluorescence Data viability->data membrane->data apoptosis->data calculate Calculate % Viability/ Cytotoxicity data->calculate ic50 Determine IC50 Value calculate->ic50 end End: Report Results ic50->end

Caption: Workflow for assessing this compound-induced cytotoxicity.

References

Validation & Comparative

Comparative Efficacy of Tisopurine and Febuxostat in the Management of Hyperuricemia

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the efficacy of Tisopurine (also known as thiopurinol) and febuxostat, two xanthine oxidase inhibitors used in the management of hyperuricemia and gout. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data, detailed methodologies, and visual representations of key pathways and processes.

Introduction

Hyperuricemia, characterized by elevated serum uric acid (sUA) levels, is a primary precursor to the development of gout, a painful inflammatory arthritis. The management of chronic gout focuses on long-term urate-lowering therapy to prevent recurrent gout flares and the formation of tophi. Both this compound and febuxostat are therapeutic options that target the production of uric acid by inhibiting the enzyme xanthine oxidase. While febuxostat is a newer, non-purine selective inhibitor with extensive clinical trial data, this compound is a purine analog that has been used in some countries for the treatment of gout.[1] This guide will compare their mechanisms of action, present available efficacy and safety data from clinical studies, and provide detailed experimental protocols.

Mechanism of Action

Both this compound and febuxostat exert their therapeutic effects by inhibiting xanthine oxidase, a crucial enzyme in the purine catabolism pathway responsible for the conversion of hypoxanthine to xanthine and then to uric acid.[1][2] By blocking this enzyme, both drugs reduce the endogenous production of uric acid, thereby lowering sUA levels.

Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase.[2][3] It forms a stable complex with both the oxidized and reduced forms of the enzyme, effectively blocking its activity.[2] this compound, a structural analog of hypoxanthine, also acts as a competitive inhibitor of xanthine oxidase.

purine_metabolism Purine_Nucleotides Purine Nucleotides Hypoxanthine Hypoxanthine Purine_Nucleotides->Hypoxanthine Xanthine_Oxidase1 Xanthine Oxidase Hypoxanthine->Xanthine_Oxidase1 Xanthine Xanthine Xanthine_Oxidase2 Xanthine Oxidase Xanthine->Xanthine_Oxidase2 Uric_Acid Uric Acid Xanthine_Oxidase1->Xanthine Xanthine_Oxidase2->Uric_Acid This compound This compound This compound->Xanthine_Oxidase1 Inhibits This compound->Xanthine_Oxidase2 Febuxostat Febuxostat Febuxostat->Xanthine_Oxidase1 Inhibits Febuxostat->Xanthine_Oxidase2

Figure 1: Inhibition of Purine Catabolism Pathway

Comparative Efficacy Data

Febuxostat Efficacy

The efficacy of febuxostat in lowering sUA has been extensively evaluated in several large-scale, randomized controlled trials. The following tables summarize key efficacy data from these studies.

Table 1: Percentage of Patients Achieving Serum Uric Acid < 6.0 mg/dL

Study (Duration)Febuxostat 40 mgFebuxostat 80 mgFebuxostat 120 mgAllopurinol (300/100 mg)Placebo
APEX (28 weeks)-48%65%22%0%
FACT (52 weeks)-53%62%21%-
CONFIRMS (6 months)45%67%-42%-

Data compiled from published clinical trial results.

Table 2: Mean Percentage Reduction in Serum Uric Acid from Baseline

StudyFebuxostat 40 mgFebuxostat 80 mgFebuxostat 120 mgAllopurinol (300 mg)Placebo
Phase II (28 days)37%44%59%-2%

Data from a Phase II dose-ranging study.

This compound Efficacy

Quantitative data from large, well-controlled clinical trials for this compound are limited in comparison to febuxostat. Older studies and clinical use have established its urate-lowering effect, but detailed, contemporary comparative data are scarce. Its efficacy is generally considered to be comparable to or less than standard doses of allopurinol.

Due to the lack of robust, recent clinical trial data for this compound that meets modern reporting standards, a direct quantitative comparison of efficacy with febuxostat is challenging. The available evidence suggests that febuxostat, particularly at doses of 80 mg and 120 mg, is more effective at lowering sUA to target levels than standard doses of allopurinol, which is often used as a benchmark for older therapies like this compound.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative experimental protocols for clinical trials evaluating urate-lowering therapies in patients with gout.

Febuxostat Clinical Trial Protocol (Adapted from FACT and APEX studies)
  • Study Design: A multicenter, randomized, double-blind, allopurinol- and placebo-controlled (in APEX) study.

  • Patient Population: Adult patients with a diagnosis of gout and a baseline sUA ≥ 8.0 mg/dL. Key exclusion criteria included secondary hyperuricemia, severe renal impairment, and a history of xanthine nephrolithiasis.

  • Randomization and Blinding: Patients were randomized in a 1:1:1 ratio to receive febuxostat 80 mg, febuxostat 120 mg, or allopurinol 300 mg once daily. The studies were double-blinded, with both patients and investigators unaware of the treatment allocation.

  • Treatment:

    • Febuxostat was administered orally once daily at doses of 80 mg or 120 mg.

    • Allopurinol was administered orally once daily at a dose of 300 mg (or 100 mg for patients with moderate renal impairment in the APEX study).

    • Prophylaxis against gout flares with colchicine or naproxen was provided for the first 8 weeks of treatment.

  • Primary Efficacy Endpoint: The proportion of subjects whose last three monthly sUA measurements were < 6.0 mg/dL.

  • Secondary Efficacy Endpoints:

    • The proportion of subjects who achieved sUA < 6.0 mg/dL at the final visit.

    • The overall incidence of gout flares.

    • The change in tophus size and number.

  • Safety Assessments: Monitoring of adverse events, clinical laboratory tests (including liver function tests), and vital signs throughout the study.

experimental_workflow cluster_screening Screening & Washout cluster_treatment Randomized Treatment Period cluster_followup Follow-up & Assessment cluster_endpoint Endpoint Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Washout Washout of Prior Urate-Lowering Therapy Screening->Washout Randomization Randomization Washout->Randomization Treatment_A Febuxostat (e.g., 80 mg/day) Treatment_B Febuxostat (e.g., 120 mg/day) Treatment_C Active Comparator (e.g., Allopurinol 300 mg/day) Prophylaxis Gout Flare Prophylaxis (First 8 weeks) Treatment_A->Prophylaxis Treatment_B->Prophylaxis Treatment_C->Prophylaxis Monthly_Visits Monthly Follow-up Visits Treatment_C->Monthly_Visits sUA_Measurement Serum Uric Acid Measurement Monthly_Visits->sUA_Measurement Flare_Assessment Gout Flare Assessment Monthly_Visits->Flare_Assessment Tophus_Evaluation Tophus Evaluation Monthly_Visits->Tophus_Evaluation Safety_Monitoring Safety Monitoring (Adverse Events, Labs) Monthly_Visits->Safety_Monitoring Primary_Endpoint Primary Endpoint Analysis (% Patients with sUA < 6.0 mg/dL) Monthly_Visits->Primary_Endpoint Secondary_Endpoints Secondary Endpoint Analysis (Flare Rate, Tophus Reduction) Primary_Endpoint->Secondary_Endpoints Safety_Analysis Safety Data Analysis Secondary_Endpoints->Safety_Analysis

Figure 2: Gout Clinical Trial Workflow
This compound Study Protocol (General Representation)

Due to the limited availability of detailed, modern clinical trial protocols for this compound, the following represents a generalized protocol based on common practices for evaluating urate-lowering therapies.

  • Study Design: A prospective, open-label or comparative study.

  • Patient Population: Patients with a diagnosis of primary hyperuricemia and a history of gouty arthritis.

  • Treatment: Oral administration of this compound at a specified daily dosage. A comparator arm might include allopurinol or placebo.

  • Efficacy Assessments:

    • Serial measurements of serum and urinary uric acid levels at baseline and at regular intervals throughout the study.

    • Monitoring the frequency and severity of acute gout attacks.

  • Safety Assessments: Monitoring for adverse effects, with particular attention to potential hematological and gastrointestinal side effects associated with thiopurine analogs.

Safety and Tolerability

Febuxostat: Common side effects reported in clinical trials include liver function abnormalities, nausea, arthralgia, and rash.[2] A serious concern with febuxostat is a potential increased risk of cardiovascular events and death compared to allopurinol, particularly in patients with pre-existing cardiovascular disease.[2] This has led to a boxed warning in its prescribing information in some regions.

This compound: As a thiopurine, there is a potential for myelosuppression and hepatotoxicity.[4] The safety profile would need to be carefully evaluated in well-controlled clinical trials to fully understand its risks in the context of long-term gout management.

Conclusion

Based on the available evidence, febuxostat is a potent urate-lowering agent with a substantial body of clinical trial data demonstrating its efficacy in achieving target serum uric acid levels in patients with gout.[5] this compound is also a xanthine oxidase inhibitor used for gout, but robust, contemporary clinical trial data directly comparing its efficacy to febuxostat is lacking. The more extensive clinical evaluation of febuxostat provides a clearer understanding of its efficacy and safety profile for drug development professionals. However, the cardiovascular safety concerns associated with febuxostat highlight the need for careful patient selection and monitoring.[2] Further research, including well-designed head-to-head comparative trials, would be necessary to definitively establish the comparative efficacy and safety of this compound and febuxostat.

References

Head-to-Head Comparison: Tisopurine Versus Traditional Thiopurines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Tisopurine against established thiopurines—Azathioprine, 6-Mercaptopurine, and Thioguanine. This document summarizes the available data on their mechanisms of action, metabolic pathways, and toxicological profiles, supported by experimental data and methodologies to facilitate informed research and development decisions.

Executive Summary

Thiopurine analogs are a cornerstone of immunosuppressive therapy in autoimmune diseases and oncology. Azathioprine, 6-Mercaptopurine (6-MP), and Thioguanine have been in clinical use for decades. This compound is a newer investigational prodrug that, like the others, ultimately exerts its effects through the production of 6-thioguanine nucleotides (6-TGNs).[1] While direct head-to-head clinical trial data for this compound against other thiopurines is not yet publicly available, this guide synthesizes existing knowledge to provide a comparative framework. This compound is currently in Phase III clinical trials for autoimmune conditions such as rheumatoid arthritis and inflammatory bowel disease (IBD).[1]

Mechanism of Action and Metabolic Pathways

All thiopurines are prodrugs that require intracellular metabolic activation to exert their cytotoxic and immunosuppressive effects.[2] The ultimate active metabolites are 6-thioguanine nucleotides (6-TGNs), which are incorporated into DNA and RNA, leading to the inhibition of lymphocyte proliferation.[1][2]

The metabolic pathways of Azathioprine, 6-Mercaptopurine, and Thioguanine are intricate, involving several enzymatic steps. A simplified overview of these pathways is presented below.

Thiopurine_Metabolism cluster_activation Activation Pathway cluster_inactivation Inactivation/Toxicity Pathway AZA Azathioprine MP 6-Mercaptopurine (6-MP) AZA->MP Non-enzymatic (Glutathione) TIMP 6-Thioinosine monophosphate (TIMP) MP->TIMP HPRT MMP 6-Methylmercaptopurine (6-MMP) (Inactive/Toxic Metabolite) MP->MMP TPMT TU 6-Thiouric acid (Inactive Metabolite) MP->TU XO TG Thioguanine (6-TG) TGMP 6-Thioguanosine monophosphate (TGMP) TG->TGMP HPRT This compound This compound TGNs 6-Thioguanine nucleotides (6-TGNs) (Active Metabolites) This compound->TGNs Metabolic Activation TXMP 6-Thioxanthosine monophosphate (TXMP) TIMP->TXMP IMPDH MeTIMP 6-Methylthioinosine monophosphate (MeTIMP) TIMP->MeTIMP TPMT TXMP->TGMP GMPS TGMP->TGNs

Caption: Metabolic pathways of thiopurines.

Comparative Data

Quantitative head-to-head data for this compound is pending the publication of its Phase III clinical trial results. The following tables summarize available data for the established thiopurines.

Table 1: Clinical Efficacy of Thiopurines in Inflammatory Bowel Disease
ThiopurineIndicationEfficacy MetricResultCitations
Azathioprine/ 6-Mercaptopurine Maintenance of remission in UCSteroid-free remissionMore effective than placebo (NNT=5)[3]
Maintenance of remission in CDSteroid-free remissionSuperior to placebo[4]
Post-operative recurrence in CDReduced recurrence ratesSuperior to placebo, inferior to anti-TNF agents[4]
Thioguanine Maintenance therapy in IBDClinical responseUp to 79%[5]

NNT: Number Needed to Treat; UC: Ulcerative Colitis; CD: Crohn's Disease; anti-TNF: anti-Tumor Necrosis Factor

Table 2: Key Toxicities of Thiopurines
ToxicityAzathioprine / 6-MercaptopurineThioguanineThis compound
Myelosuppression Associated with high 6-TGN levels, particularly in patients with low TPMT activity.Can occur, but the relationship with TPMT is less direct.Expected to have a similar risk profile to other thiopurines, dependent on 6-TGN levels.
Hepatotoxicity Often associated with high 6-MMP levels.Can cause nodular regenerative hyperplasia, a serious liver condition.Preclinical and clinical data on hepatotoxicity are not yet widely available.
Pancreatitis An idiosyncratic reaction, not dose-dependent.Less commonly reported than with AZA/6-MP.Data not yet available.
GI Intolerance Nausea, vomiting, and diarrhea are common.Can also cause GI side effects.Data not yet available.

TPMT: Thiopurine S-methyltransferase; 6-TGN: 6-Thioguanine nucleotides; 6-MMP: 6-Methylmercaptopurine

Experimental Protocols

Detailed experimental protocols are crucial for the reproducible evaluation of drug performance. Below are methodologies for key experiments relevant to the comparison of thiopurines.

In Vitro Immunosuppressive Activity Assay

This protocol assesses the ability of a thiopurine to inhibit lymphocyte proliferation, a key measure of its immunosuppressive effect.

In_Vitro_Immunosuppression_Workflow start Isolate PBMCs from healthy donor blood stimulate Stimulate PBMCs with mitogen (e.g., PHA) start->stimulate treat Treat stimulated PBMCs with varying concentrations of thiopurines stimulate->treat incubate Incubate for 72 hours treat->incubate measure Measure cell proliferation (e.g., using a resazurin-based assay) incubate->measure analyze Calculate IC50 values for each thiopurine measure->analyze

Caption: Workflow for in vitro immunosuppression assay.

Methodology:

  • Isolation of Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture and Stimulation: Culture PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum. Stimulate T-cell proliferation by adding a mitogen such as phytohemagglutinin (PHA).

  • Thiopurine Treatment: Add serial dilutions of this compound, Azathioprine, 6-Mercaptopurine, and Thioguanine to the stimulated cell cultures.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Proliferation Assay: Measure cell proliferation using a colorimetric assay such as the resazurin reduction assay. The fluorescence intensity is proportional to the number of viable, proliferating cells.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each drug to determine its potency in inhibiting lymphocyte proliferation.

In Vitro Cytotoxicity Assay in Hepatocytes

This protocol is designed to assess the potential for thiopurine-induced liver injury.

Hepatotoxicity_Assay_Workflow start Culture human hepatocyte cell line (e.g., HepG2) treat Expose cells to a range of thiopurine concentrations start->treat incubate Incubate for 24-48 hours treat->incubate measure Assess cell viability using LDH assay incubate->measure analyze Determine the concentration at which 50% of cells are non-viable (LC50) measure->analyze

Caption: Workflow for in vitro hepatotoxicity assay.

Methodology:

  • Cell Culture: Plate a human hepatocyte cell line, such as HepG2, in 96-well plates and allow them to adhere overnight.

  • Drug Exposure: Treat the cells with various concentrations of each thiopurine.

  • Incubation: Incubate the cells for 24 to 48 hours.

  • Cytotoxicity Measurement: Measure the release of lactate dehydrogenase (LDH) into the culture medium, which is an indicator of cell membrane damage and cytotoxicity.

  • Data Analysis: Calculate the lethal concentration 50 (LC50) for each thiopurine to compare their relative hepatotoxicity.

Conclusion

While Azathioprine, 6-Mercaptopurine, and Thioguanine are well-characterized thiopurines, the clinical profile of this compound is still emerging. Based on its mechanism as a prodrug of 6-thioguanine nucleotides, it is anticipated to have a similar efficacy and myelotoxicity profile to other thiopurines. A key differentiating factor may lie in its metabolic pathway and the potential for a more favorable safety profile, particularly concerning hepatotoxicity. The forthcoming results from Phase III clinical trials will be critical in establishing the precise positioning of this compound in the therapeutic armamentarium for autoimmune diseases. The experimental protocols provided herein offer a framework for direct, head-to-head preclinical comparisons to further elucidate the relative performance of these compounds.

References

A Comparative Guide to Immunosuppressive Antimetabolites: Validating the Mechanism of Action of Thiopurines vs. Mycophenolate Mofetil

Author: BenchChem Technical Support Team. Date: December 2025

Note on "Tisopurine": Initial research on "this compound" reveals conflicting information. The name is associated with two distinct drugs: 1) this compound (or Thiopurinol), an older xanthine oxidase inhibitor for treating gout, and 2) a more recently described immunosuppressive prodrug for autoimmune diseases that is converted to 6-thioguanine nucleotides. The mechanism of the latter is functionally identical to the well-established thiopurine class of drugs. This guide will focus on this immunosuppressive mechanism, using the archetypal thiopurine, Azathioprine , as the primary subject for comparison and analysis.

Introduction

Thiopurines, such as Azathioprine (AZA), and Mycophenolate Mofetil (MMF) are mainstays in the management of autoimmune diseases and the prevention of organ transplant rejection. Both function as antimetabolites, yet their intracellular targets and mechanisms of action are distinct. Azathioprine is a prodrug that, once metabolized, integrates into cellular DNA and RNA, leading to cytotoxicity in proliferating cells.[1] In contrast, Mycophenolate Mofetil is a prodrug of mycophenolic acid (MPA), a selective inhibitor of a key enzyme in the de novo purine synthesis pathway, leading to a more targeted depletion of guanosine nucleotides in lymphocytes.[2][3] This guide provides a comparative analysis of their mechanisms, supported by clinical data and key experimental protocols used for their validation.

Mechanism of Action: A Comparative Overview

Azathioprine: The Thiopurine Pathway

Azathioprine is a prodrug that is converted non-enzymatically to 6-mercaptopurine (6-MP).[4] From there, its metabolism proceeds down three major pathways:

  • Catabolism: Xanthine Oxidase (XO) converts 6-MP to the inactive metabolite 6-thiouric acid.

  • Anabolism (Therapeutic Pathway): Hypoxanthine-guanine phosphoribosyltransferase (HPRT) converts 6-MP into 6-thioinosine monophosphate (TIMP). TIMP is then metabolized further into 6-thioguanine nucleotides (6-TGNs).[5] These 6-TGNs are the primary active metabolites, which are incorporated into DNA and RNA, triggering cell cycle arrest and apoptosis in rapidly dividing cells, particularly activated lymphocytes.[6]

  • Anabolism (Shunt Pathway): Thiopurine S-methyltransferase (TPMT) methylates 6-MP and TIMP, leading to metabolites that can inhibit de novo purine synthesis but are also associated with toxicity.[4][5]

dot digraph "Azathioprine_Metabolic_Pathway" { graph [splines=ortho, nodesep=0.6, ranksep=1.2]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [arrowsize=0.7, fontname="Arial", fontsize=9];

// Nodes AZA [label="Azathioprine (Prodrug)", fillcolor="#F1F3F4", fontcolor="#202124"]; MP6 [label="6-Mercaptopurine (6-MP)", fillcolor="#FBBC05", fontcolor="#202124"]; TUA [label="6-Thiouric Acid\n(Inactive)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TIMP [label="6-Thioinosine Monophosphate\n(TIMP)", fillcolor="#FBBC05", fontcolor="#202124"]; MMP [label="6-Methylmercaptopurine\n(6-MMP)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TGNs [label="6-Thioguanine Nucleotides\n(6-TGNs)", fillcolor="#34A853", fontcolor="#FFFFFF"]; DNA_RNA [label="DNA / RNA Incorporation", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Lymphocyte Apoptosis &\nInhibition of Proliferation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges with enzyme labels AZA -> MP6 [label=" Non-enzymatic\n(Glutathione)", style=dashed]; MP6 -> TUA [label=" Xanthine Oxidase\n(XO)"]; MP6 -> TIMP [label=" HPRT"]; MP6 -> MMP [label=" TPMT"]; TIMP -> TGNs [label=" IMPDH / GMPS"]; TGNs -> DNA_RNA; DNA_RNA -> Apoptosis [style=dashed]; } caption="Metabolic pathway of Azathioprine."

Mycophenolate Mofetil: Selective IMPDH Inhibition

Mycophenolate Mofetil (MMF) is a prodrug that is rapidly hydrolyzed to its active form, mycophenolic acid (MPA).[3] MPA is a potent, selective, non-competitive, and reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH).[2] This enzyme is critical for the de novo pathway of guanosine nucleotide synthesis. T and B lymphocytes are highly dependent on this de novo pathway for their proliferation, unlike other cell types that can utilize salvage pathways.[7] By inhibiting IMPDH, MPA selectively depletes the pool of guanosine triphosphate (GTP), which is essential for DNA synthesis, thereby exerting a powerful cytostatic effect on lymphocytes.[8]

dot digraph "MMF_Mechanism_of_Action" { graph [splines=ortho, nodesep=0.6, ranksep=1.2]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [arrowsize=0.7, fontname="Arial", fontsize=9];

// Nodes MMF [label="Mycophenolate Mofetil\n(Prodrug)", fillcolor="#F1F3F4", fontcolor="#202124"]; MPA [label="Mycophenolic Acid (MPA)\n(Active Drug)", fillcolor="#FBBC05", fontcolor="#202124"]; IMP [label="Inosine Monophosphate\n(IMP)", fillcolor="#FFFFFF", fontcolor="#202124"]; XMP [label="Xanthosine Monophosphate\n(XMP)", fillcolor="#FFFFFF", fontcolor="#202124"]; GMP [label="Guanosine Monophosphate\n(GMP)", fillcolor="#FFFFFF", fontcolor="#202124"]; GTP [label="Guanosine Triphosphate\n(GTP)", fillcolor="#FFFFFF", fontcolor="#202124"]; IMPDH [label="IMPDH Enzyme", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; DNA_Synth [label="DNA Synthesis", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="T and B Lymphocyte\nProliferation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Block [shape=point, style=invis];

// Edges MMF -> MPA [label=" Esterases"]; IMP -> XMP [label=" de novo\npathway", arrowhead=none]; XMP -> GMP; GMP -> GTP; GTP -> DNA_Synth; DNA_Synth -> Proliferation [style=dashed];

// Inhibition MPA -> Block [arrowhead=tee, color="#EA4335", style=bold]; Block -> IMPDH [arrowhead=none, color="#EA4335", style=bold]; IMPDH -> XMP [dir=back, arrowhead=none]; } caption="Mechanism of action for Mycophenolate Mofetil."

Comparative Clinical Performance

Clinical trials have compared the efficacy and safety of Azathioprine and Mycophenolate Mofetil in various autoimmune conditions. Lupus nephritis provides a robust dataset for comparison.

Table 1: Efficacy of MMF vs. AZA in Lupus Nephritis Maintenance Therapy
OutcomeMMF GroupAZA GroupRelative Risk (RR) / Hazard Ratio (HR)95% CIP-valueSource(s)
Treatment Failure (Relapse, ESRD, Death)16.4%32.4%HR: 0.440.25 - 0.77<0.01[9]
Renal Relapse19%25%Not Statistically Significant->0.05[10]
Total Remission (Complete + Partial)82%87%Not Statistically Significant->0.05[11]
Table 2: Key Adverse Events in Lupus Nephritis Maintenance Therapy
Adverse EventMMF GroupAZA GroupRelative Risk (RR)95% CIP-valueSource(s)
Any Adverse Event Leading to Withdrawal25.2%39.6%--<0.05[9]
Leukopenia (Low White Blood Cell Count)Lower IncidenceHigher IncidenceRR: 0.120.04 - 0.390.0004[12][13]
AmenorrheaLower IncidenceHigher IncidenceRR: 0.170.04 - 0.720.02[12][13]
InfectionSimilar IncidenceSimilar IncidenceNo Difference->0.05[12][13]

Experimental Protocols for Mechanism Validation

Validating the mechanism of action for these compounds relies on specific in vitro assays that measure their direct effects on target cells and pathways.

Protocol: Lymphocyte Proliferation Assay (LPA)

This assay is fundamental for demonstrating the immunosuppressive effect of both AZA and MMF by measuring their ability to inhibit the division of lymphocytes.

  • Objective: To quantify the inhibition of mitogen-stimulated lymphocyte proliferation by a test compound.

  • Methodology:

    • Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

    • Cell Culture: Plate the PBMCs in a 96-well plate at a density of 1 x 10⁵ cells/well in a complete culture medium.

    • Drug Treatment: Add serial dilutions of the test compound (e.g., 6-Thioguanine, the active metabolite of AZA, or Mycophenolic Acid) to the wells. Include vehicle-only controls.

    • Stimulation: Add a mitogen, such as Phytohaemagglutinin (PHA) or anti-CD3 antibody, to stimulate lymphocyte proliferation in all wells except for the unstimulated negative controls.

    • Incubation: Culture the cells for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

    • Proliferation Measurement:

      • [³H]-Thymidine Incorporation: For the final 6-18 hours of culture, add [³H]-Thymidine to each well.[14] This radiolabeled nucleoside is incorporated into the DNA of dividing cells. Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter.

      • Dye Dilution (CFSE): Alternatively, pre-label cells with a fluorescent dye like CFSE before stimulation.[15] As cells divide, the dye is distributed equally among daughter cells. The reduction in fluorescence intensity per cell, measured by flow cytometry, is proportional to the number of cell divisions.

    • Data Analysis: Calculate the percentage of inhibition relative to the stimulated control wells. Determine the IC₅₀ (the concentration of the drug that causes 50% inhibition of proliferation).

G

Protocol: Inosine Monophosphate Dehydrogenase (IMPDH) Activity Assay

This enzymatic assay is specific for validating the mechanism of MMF by directly measuring the inhibition of its molecular target.

  • Objective: To measure the enzymatic activity of IMPDH in cell lysates in the presence and absence of MPA.

  • Methodology:

    • Lysate Preparation: Prepare lysates from a relevant cell source (e.g., activated PBMCs).

    • Reaction Mixture: Prepare a reaction buffer containing the IMPDH substrates: inosine monophosphate (IMP) and nicotinamide adenine dinucleotide (NAD⁺).

    • Inhibitor Addition: Add varying concentrations of MPA to the reaction mixture. Include a no-inhibitor control.

    • Enzymatic Reaction: Initiate the reaction by adding the cell lysate to the mixture. IMPDH catalyzes the conversion of IMP and NAD⁺ to xanthosine monophosphate (XMP) and NADH.[16]

    • Detection: Monitor the rate of NADH formation over time. This can be done spectrophotometrically by measuring the increase in absorbance at 340 nm.[16]

    • Data Analysis: Compare the rate of reaction in the presence of MPA to the control. Calculate the percent inhibition and determine the IC₅₀ of MPA for the IMPDH enzyme.

Conclusion

While both Azathioprine and Mycophenolate Mofetil function as effective immunosuppressive antimetabolites, their mechanisms diverge significantly. Azathioprine acts through the incorporation of fraudulent nucleotides (6-TGNs) into the DNA of proliferating cells, a mechanism shared by the broader thiopurine class.[6] Mycophenolate Mofetil exhibits a more targeted action by selectively inhibiting IMPDH, an enzyme crucial for lymphocyte proliferation.[2] Clinical data, particularly from lupus nephritis trials, suggest MMF may offer a superior safety profile, with a lower incidence of cytopenias.[12][13] The validation of these distinct mechanisms is routinely achieved through foundational experimental techniques like lymphocyte proliferation and specific enzyme activity assays, which remain critical tools for drug development professionals.

References

Cross-Reactivity of Tisopurine with Other Purine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of Tisopurine (also known as Thiopurinol) with other purine analogs, namely azathioprine, 6-mercaptopurine (6-MP), and allopurinol. The information is intended to assist researchers and clinicians in understanding the potential for hypersensitivity reactions when considering the use of these agents, particularly in patients with a known sensitivity to one of the drugs in this class.

Executive Summary

Direct experimental data on the cross-reactivity of this compound with other purine analogs is currently lacking in published literature. However, a significant body of evidence exists regarding the cross-reactivity between azathioprine and 6-mercaptopurine, as well as the distinct immunological basis of allopurinol hypersensitivity. This guide summarizes the available clinical and experimental data for these related compounds to provide a framework for assessing the potential risks associated with this compound.

Data Presentation: Cross-Reactivity Between Azathioprine and 6-Mercaptopurine

Azathioprine is a prodrug that is metabolized to 6-mercaptopurine.[1][2] Due to this metabolic relationship, a high rate of cross-reactivity is observed between the two drugs. Patients who experience a hypersensitivity reaction to azathioprine are often intolerant to 6-mercaptopurine as well.

Drug CombinationPopulationNumber of PatientsPercentage Tolerating the SwitchType of Adverse ReactionReference
Azathioprine to 6-MercaptopurineInflammatory Bowel Disease14958%Varied (Gastrointestinal, flu-like illness, hepatotoxicity)[3]
Azathioprine to 6-MercaptopurineInflammatory Bowel Disease (Meta-analysis)45568%Varied[3]
Azathioprine to 6-MercaptopurineInflammatory Bowel Disease29Approx. 69% tolerated 6-MPHypersensitivity[4]
6-Mercaptopurine to AzathioprineInflammatory Bowel Disease617% (1 out of 6)Allergic reactions[5]

Note: While a majority of patients intolerant to azathioprine may tolerate 6-mercaptopurine, a significant portion will experience a recurrence of adverse effects.[3][4] The type of initial adverse reaction to azathioprine may predict tolerance to 6-MP, with higher tolerance observed in patients with initial gastrointestinal or liver-related toxicity compared to those with flu-like symptoms.[3]

Allopurinol Hypersensitivity: A Distinct Mechanism

Allopurinol hypersensitivity is a serious adverse drug reaction that is mechanistically distinct from the cross-reactivity observed between thiopurines like azathioprine and 6-MP. It is primarily a T-cell mediated immune response directed against allopurinol's major metabolite, oxypurinol.[6][7][8] A strong genetic predisposition, specifically the presence of the HLA-B*58:01 allele, is a major risk factor for severe cutaneous adverse reactions (SCARs) induced by allopurinol.[9][10] There is no evidence to suggest that this HLA-associated hypersensitivity to allopurinol confers cross-reactivity to thiopurines like azathioprine or 6-mercaptopurine, or to this compound.

Experimental Protocols

While specific experimental data for this compound cross-reactivity is unavailable, the following are detailed methodologies for key experiments used to assess drug hypersensitivity and cross-reactivity for other purine analogs.

Lymphocyte Transformation Test (LTT)

The Lymphocyte Transformation Test (LTT) is an in-vitro method used to detect drug-specific memory T-lymphocyte responses.[11][12][13]

Principle: Peripheral blood mononuclear cells (PBMCs) from a patient are cultured in the presence of the suspected drug. If drug-specific memory T-cells are present, they will proliferate. This proliferation is typically measured by the incorporation of a radiolabeled nucleotide (e.g., [³H]-thymidine) into the newly synthesized DNA of the dividing cells.

General Protocol:

  • PBMC Isolation: Isolate PBMCs from the patient's whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Cell Culture: Culture the isolated PBMCs in a suitable medium (e.g., RPMI-1640) supplemented with autologous serum or fetal bovine serum.

  • Drug Stimulation: Add the drug (e.g., allopurinol, oxypurinol, or other purine analogs) at various non-toxic concentrations to the cell cultures. Include a positive control (e.g., a mitogen like phytohemagglutinin) and a negative control (culture medium alone).

  • Incubation: Incubate the cultures for 5 to 7 days to allow for lymphocyte proliferation.

  • Proliferation Assay: During the final 16-18 hours of incubation, add [³H]-thymidine to the cultures.

  • Harvesting and Measurement: Harvest the cells and measure the amount of incorporated [³H]-thymidine using a scintillation counter.

  • Data Analysis: Calculate the Stimulation Index (SI) by dividing the mean counts per minute (cpm) of drug-stimulated cultures by the mean cpm of unstimulated cultures. An SI value above a certain threshold (typically ≥ 2 or 3) is considered a positive result.

Patch Testing

Patch testing is an in-vivo method to diagnose delayed-type hypersensitivity reactions on the skin.[14][15]

Principle: A small amount of the suspected allergen (drug) is applied to the skin under an occlusive patch. The development of a localized eczematous reaction after 48-96 hours indicates a cell-mediated immune response.

General Protocol:

  • Allergen Preparation: Prepare the drug for epicutaneous application. This may involve dissolving the pure substance in a suitable vehicle like petrolatum or water at non-irritant concentrations (e.g., 1-10% for pure substances, up to 30% for crushed tablets).[16]

  • Application: Apply the prepared allergens to specialized patch test chambers (e.g., Finn Chambers®).

  • Placement: Place the patch test panels on an area of non-irritated skin, typically the upper back.

  • Occlusion: Leave the patches in place for 48 hours.

  • Reading: Remove the patches and perform an initial reading. Conduct a final reading at 72 or 96 hours, and sometimes a delayed reading at day 7.[14]

  • Interpretation: Grade the reactions based on a standardized scale (e.g., erythema, papules, vesicles). A positive reaction is indicative of sensitization.

Mandatory Visualizations

Thiopurine and Allopurinol Metabolism cluster_thiopurines Thiopurine Metabolism Azathioprine Azathioprine Mercaptopurine 6-Mercaptopurine (6-MP) Azathioprine->Mercaptopurine Non-enzymatic & GSTs Thioinosine Thioinosine Monophosphate (TIMP) Mercaptopurine->Thioinosine HPRT ThiouricAcid 6-Thiouric Acid (Inactive) Mercaptopurine->ThiouricAcid Xanthine Oxidase (XO) Mercaptopurine_Metabolism Mercaptopurine_Metabolism Thioguanine Thioguanine Nucleotides (TGNs) (Active Metabolites) Thioinosine->Thioguanine IMPDH, GMPS MethylTIMP Methyl-TIMP Thioinosine->MethylTIMP TPMT Allopurinol Allopurinol Oxypurinol Oxypurinol Allopurinol->Oxypurinol Xanthine Oxidase (XO) Allopurinol_Inhibitor Allopurinol XO_Target Xanthine Oxidase (XO) Allopurinol_Inhibitor->XO_Target Inhibits

Caption: Metabolic pathways of thiopurines and allopurinol.

Experimental Workflow for Cross-Reactivity Assessment cluster_ltt LTT Conditions start Patient with Suspected Drug Hypersensitivity washout Drug Washout Period (e.g., 4-6 weeks) start->washout blood_draw Collect Peripheral Blood washout->blood_draw pbmc_isolation Isolate PBMCs blood_draw->pbmc_isolation ltt_setup Set up Lymphocyte Transformation Test (LTT) pbmc_isolation->ltt_setup control_neg Negative Control (No Drug) ltt_setup->control_neg control_pos Positive Control (Mitogen) ltt_setup->control_pos drug_a Drug A (e.g., this compound) ltt_setup->drug_a drug_b Drug B (e.g., Allopurinol) ltt_setup->drug_b incubation Incubate for 5-7 Days control_neg->incubation control_pos->incubation drug_a->incubation drug_b->incubation proliferation_assay Measure Proliferation ([3H]-Thymidine Incorporation) incubation->proliferation_assay analysis Calculate Stimulation Index (SI) and Compare Responses proliferation_assay->analysis result Determine Cross-Reactivity Profile analysis->result

Caption: Experimental workflow for in-vitro cross-reactivity assessment.

References

A Comparative Guide to Tisopurine Performance in Diverse Assay Formats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Tisopurine's performance against other xanthine oxidase inhibitors, supported by experimental data and detailed methodologies. We will explore various assay formats crucial for characterizing and benchmarking these compounds, from fundamental biochemical assays to complex cell-based and metabolite monitoring systems.

Introduction to this compound and Xanthine Oxidase Inhibition

This compound, also known as Thiopurinol, is a purine analogue that inhibits xanthine oxidase, the critical enzyme in the purine catabolism pathway responsible for producing uric acid.[1][2] Elevated uric acid levels (hyperuricemia) are a primary cause of gout, a painful inflammatory condition.[3] By blocking uric acid synthesis, this compound and other xanthine oxidase inhibitors (XOIs) like Allopurinol and Febuxostat serve as cornerstone therapies for managing hyperuricemia and gout.[1][4]

Accurate and reproducible assays are essential for preclinical and clinical development to benchmark the potency, selectivity, and potential liabilities of these inhibitors. This guide will compare this compound, Allopurinol, and Febuxostat across three key types of assays.

Mechanism of Action: The Purine Catabolism Pathway

Xanthine oxidase catalyzes the final two steps of purine breakdown: the oxidation of hypoxanthine to xanthine, and subsequently, xanthine to uric acid.[3] XOIs physically block the active site of this enzyme, preventing the substrate from binding and thereby halting uric acid production.[4]

Caption: Purine catabolism pathway and the inhibitory action of XOIs.

Performance in Biochemical (Enzyme Inhibition) Assays

The most direct method for comparing XOI performance is the in vitro enzyme inhibition assay. This assay measures the inhibitor's ability to block purified xanthine oxidase from converting its substrate (xanthine or hypoxanthine) into uric acid.

Comparative Performance Data

The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of an inhibitor required to reduce enzyme activity by 50%. Lower IC50 values indicate higher potency.

InhibitorIC50 Value (vs. Xanthine Oxidase)Inhibition TypeSource(s)
This compound (Thiopurinol) Data from older studies suggest inhibitory activity, but specific IC50 values are not readily available in recent comparative literature.[5]Purine Analogue[1][5]
Allopurinol 0.2 - 64 µM (wide range reported)Competitive (Suicide Inhibition via Oxypurinol)[6][7][8][9]
Febuxostat 1.8 - 4.4 nMMixed-type, Non-purine Selective[7][10][11]

Note: IC50 values are highly dependent on assay conditions (e.g., substrate concentration, enzyme source) and can vary between studies. The data presented are representative values from comparative studies. Febuxostat consistently demonstrates significantly higher potency (over 1000-fold in some reports) than Allopurinol in biochemical assays.[7][10]

Experimental Protocol: UV-Spectrophotometric XO Inhibition Assay

This protocol outlines a standard method for determining the IC50 of an XOI in a 96-well plate format.

  • Reagent Preparation:

    • Assay Buffer: 50 mM potassium phosphate buffer, pH 7.5.

    • Enzyme Solution: Xanthine oxidase from bovine milk is diluted in assay buffer to a final concentration of 0.05-0.1 U/mL.

    • Substrate Solution: Xanthine is dissolved in assay buffer to a final concentration of 100-150 µM.[11][12]

    • Inhibitor Solutions: Prepare stock solutions of this compound, Allopurinol, and Febuxostat in DMSO. Create a serial dilution series in assay buffer to cover a wide concentration range for IC50 determination.

  • Assay Procedure:

    • To each well of a UV-transparent 96-well plate, add:

      • 10 µL of inhibitor solution (or DMSO vehicle for control).

      • 120 µL of assay buffer.

      • 50 µL of enzyme solution.

    • Incubate the plate at 25°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the substrate solution to each well.

    • Immediately measure the increase in absorbance at 295 nm every 30 seconds for 10-20 minutes using a microplate reader. The rate of absorbance increase is proportional to uric acid formation.[7]

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each concentration.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to calculate the IC50 value.[12]

Assay_Workflow start Start: Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) add_reagents Dispense Inhibitor, Buffer, and Enzyme into 96-well Plate start->add_reagents pre_incubate Pre-incubate Plate (15 min at 25°C) add_reagents->pre_incubate add_substrate Initiate Reaction: Add Xanthine Substrate pre_incubate->add_substrate measure Kinetic Read: Measure Absorbance at 295 nm add_substrate->measure analyze Data Analysis: Calculate % Inhibition & IC50 measure->analyze end End analyze->end

Caption: Experimental workflow for a typical XO inhibition assay.

Performance in Cell-Based Assays

Cell-based assays provide a more physiologically relevant context to evaluate drug performance by accounting for cell permeability, metabolism, and potential cytotoxicity.

Comparative Performance Data

In these assays, effectiveness is often measured by the ability to reduce uric acid levels in cells stimulated to produce it. Cytotoxicity is a critical counter-screen.

InhibitorCellular Uric Acid Reduction (EC50)Cytotoxicity (CC50)Source(s)
This compound Data not readily available in recent comparative studies.Data not readily available.
Allopurinol Effective at reducing cellular uric acid.[13]Generally low cytotoxicity at therapeutic concentrations.[3][13]
Febuxostat Effective at reducing cellular uric acid.[14]Generally low cytotoxicity at therapeutic concentrations.[3][15]

Note: Direct, side-by-side EC50 and CC50 data for all three compounds from a single study is limited. However, both Allopurinol and Febuxostat are known to effectively reduce uric acid production in cellular models.[13][14]

Experimental Protocol: Cellular Uric Acid Reduction Assay

This protocol describes a general method using a liver cell line (e.g., BRL-3A or HepG2) to measure the inhibition of uric acid production.

  • Cell Culture and Seeding:

    • Culture BRL-3A cells in appropriate media.

    • Seed cells into a 96-well plate at a density of 5 × 10⁵ cells/well and allow them to adhere overnight.[13]

  • Treatment:

    • Remove the culture medium.

    • Add fresh medium containing 1 mM xanthine (to induce uric acid production) and varying concentrations of the test inhibitors (this compound, Allopurinol, Febuxostat).[13] Include a vehicle control.

  • Incubation and Sample Collection:

    • Incubate the cells for 24-48 hours.

    • After incubation, collect the cell culture supernatant.

  • Uric Acid Quantification:

    • Measure the concentration of uric acid in the supernatant using a commercially available uric acid assay kit (often colorimetric or fluorometric) according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize uric acid levels to the vehicle control.

    • Plot the percentage reduction in uric acid against the logarithm of the inhibitor concentration to determine the EC50 value.

    • A parallel cytotoxicity assay (e.g., MTT, CellTiter-Glo®) should be run to determine CC50 and ensure that the reduction in uric acid is not due to cell death.

Metabolite Monitoring Assays (HPLC & LC-MS/MS)

This assay format is critical for a different reason: drug-drug interactions. Immunosuppressive drugs like Azathioprine and 6-Mercaptopurine (6-MP) are also thiopurines, but they work by being converted into cytotoxic 6-thioguanine nucleotides (6-TGNs). A major metabolic pathway for these drugs involves xanthine oxidase, which inactivates them.[16][17]

When a patient on these immunosuppressants is also given an XOI like this compound, the inactivation pathway is blocked. This shunts the metabolism towards other pathways, dramatically increasing the levels of both the active (6-TGN) and potentially toxic methylated (6-MMP) metabolites.[18][19] This can lead to severe side effects like myelosuppression.[20] Therefore, monitoring these metabolites via HPLC or LC-MS/MS is crucial when these drug classes are co-administered.

Expected Impact of XOI Co-administration
Condition6-TGN Level (Active Metabolite)6-MMP Level (Methylated Metabolite)Clinical ImplicationSource(s)
Thiopurine Immunosuppressant Alone Therapeutic Range: ~235–450 pmol/8x10⁸ RBCsToxic if >5700 pmol/8x10⁸ RBCsStandard therapeutic effect[20]
Thiopurine + XOI (e.g., this compound) Significantly Increased (e.g., +185%)Significantly Decreased (in "shunters") or Increased High risk of toxicity; requires drastic dose reduction of the immunosuppressant.[17][18]

Note: In patients known as "shunters," who preferentially produce 6-MMP, the addition of an XOI can beneficially reverse this skewed metabolism, decreasing 6-MMP while increasing therapeutic 6-TGN. However, this still requires careful dose adjustment and monitoring.[18]

Experimental Protocol: HPLC Analysis of Thiopurine Metabolites

This is a summary of a typical procedure for therapeutic drug monitoring.

  • Sample Collection: Collect whole blood in an EDTA (lavender-top) tube.[20]

  • Sample Preparation:

    • Isolate red blood cells (RBCs) by centrifugation.

    • Lyse the RBCs to release the intracellular metabolites.

    • Perform hydrolysis to convert thioguanine nucleotides to the base 6-thioguanine for measurement.

    • Precipitate proteins using an acid (e.g., perchloric acid).

  • Chromatographic Separation:

    • Inject the supernatant into a reverse-phase HPLC system.

    • Use a suitable mobile phase (e.g., phosphate buffer with an organic modifier like acetonitrile) to separate 6-thioguanine and 6-methylmercaptopurine.

  • Detection and Quantification:

    • Detect the metabolites using a UV detector (around 320-340 nm) or, for higher sensitivity and specificity, a tandem mass spectrometer (LC-MS/MS).

    • Quantify the concentrations by comparing peak areas to those of known standards.

Thiopurine_Metabolism_Interaction cluster_pathways Competing Metabolic Pathways AZA Azathioprine / 6-MP TGN 6-Thioguanine Nucleotides (6-TGN) (Therapeutic Effect) AZA->TGN HPRT Pathway MMP 6-Methylmercaptopurine (6-MMP) (Potential Hepatotoxicity) AZA->MMP TPMT Pathway Thiouric 6-Thiouric Acid (Inactive) AZA->Thiouric Xanthine Oxidase XOI This compound / XOI XOI->TGN Metabolism is SHUNTED, Increasing Levels XOI->MMP Metabolism is SHUNTED, Increasing Levels XOI->Thiouric BLOCKS

Caption: Metabolic shift of immunosuppressants by XO inhibitors.

Summary and Conclusion

Benchmarking this compound and its alternatives requires a multi-assay approach to build a comprehensive performance profile.

  • Biochemical Assays are fundamental for determining raw inhibitory potency (IC50). In this format, Febuxostat is demonstrably more potent than Allopurinol. While historical data confirms this compound's activity, modern, direct comparative IC50 data is needed for a definitive ranking.

  • Cell-Based Assays offer a more complex biological system to confirm efficacy and assess safety. Both Allopurinol and Febuxostat perform well in these systems, and this compound would be expected to show similar effects.

  • Metabolite Monitoring Assays are not for performance comparison but are critical for safety and drug-drug interaction studies. The use of any XOI, including this compound, with thiopurine immunosuppressants necessitates careful therapeutic drug monitoring to avoid potentially severe toxicity.

For drug development professionals, a robust evaluation of a novel XOI like this compound would involve generating comparative data across all these assay formats to clearly define its potency, cellular efficacy, and interaction profile relative to established standards of care like Allopurinol and Febuxostat.

References

Comparative Safety Analysis of Tisopurine and Its Alternatives in Gout Management

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the safety profiles of Tisopurine and other urate-lowering therapies, supported by quantitative data from clinical studies and detailed experimental methodologies, to guide researchers and drug development professionals.

This guide provides a comprehensive comparative analysis of the safety profile of this compound (also known as Thiopurinol), a xanthine oxidase inhibitor used in the treatment of gout, against its primary alternatives: allopurinol, febuxostat, and probenecid. The objective is to offer a clear, data-driven comparison to inform research and clinical development decisions.

Quantitative Safety Data

The following table summarizes the incidence of key adverse events reported in clinical trials and observational studies for this compound (represented by its active metabolites and related thiopurine drugs like azathioprine and mercaptopurine) and its alternatives.

Adverse Event CategoryThis compound (Azathioprine/Mercaptopurine)AllopurinolFebuxostatProbenecid
Gastrointestinal Nausea, vomiting, diarrhea (5-20%)[1][2]Nausea, diarrhea (Common)[3]Nausea, diarrhea (Common)[4]Nausea, vomiting, loss of appetite (Common)[5][6]
Hepatotoxicity Elevated liver enzymes, hepatotoxicity (up to 13.7%)[7][8][9]Elevated transaminases, hepatitis (Uncommon)[3]Elevated hepatic serum enzymes (Common)[4]Hepatic necrosis (Rare)[5][6]
Myelosuppression Anemia, neutropenia, thrombocytopenia (>20%)[1][2]Leukopenia, thrombocytopenia (Uncommon)[3]Not commonly reportedAplastic anemia, leukopenia, hemolytic anemia (Rare)[5][6]
Skin Reactions Rash (5-20%)[1][2]Rash (3%), Severe Cutaneous Adverse Reactions (SCARs) including SJS/TEN (Incidence Rate: 0.69 per 1,000 person-years)[10][11]Rash (Common)[4]Dermatitis, pruritus, urticaria (Uncommon)[5]
Cardiovascular Not a primary reported adverse eventMyocardial infarction, angina (Incidence <200 per 10,000 person-years)[12]Increased risk of cardiovascular death in some studies, heart failure, ischemic heart disease[13][14]Not a primary reported adverse event
Renal Renal toxicity (Rare)[15]Kidney damage (Uncommon)[3]Not a primary reported adverse eventUric acid stones, renal colic (Uncommon)[5]
Hypersensitivity Fever, rash, arthralgia (Dose-independent)[8][15]Allopurinol Hypersensitivity Syndrome (AHS) (1%)[11]Anaphylaxis (Serious but rare)[4]Anaphylaxis, fever, urticaria[5]
Pancreatitis 2.7% - 7.5%[8][15]Not commonly reportedNot commonly reportedNot commonly reported

Experimental Protocols

In Vitro Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing the in vitro cytotoxic effects of a drug on cell lines.[16]

Objective: To determine the concentration of a drug that inhibits cell growth by 50% (IC50).

Methodology:

  • Cell Culture: Plate cells (e.g., HepG2 for hepatotoxicity) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of the test compound (e.g., this compound, allopurinol) in the cell culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the solvent used to dissolve the drug) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration to determine the IC50 value.

Assessment of Drug-Induced Liver Injury (DILI) in Clinical Trials

The assessment of DILI in clinical trials is crucial for evaluating the hepatotoxic potential of a new drug.[17][18][19]

Objective: To monitor, identify, and characterize potential drug-induced liver injury during clinical development.

Methodology:

  • Patient Selection: Enroll a patient population as per the study protocol, with defined inclusion and exclusion criteria.[20][21][22] Obtain baseline liver function tests (LFTs) for all participants.

  • Routine Monitoring:

    • Measure serum alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin (TBL) at baseline, and then periodically throughout the trial (e.g., every 4 weeks).[22]

    • Increase the frequency of monitoring for patients who develop any signs or symptoms of liver injury.

  • Case Definition and Causality Assessment:

    • Define suspected DILI based on predefined criteria, such as the International DILI Expert Working Group criteria. A common definition for a DILI case is:

      • ALT ≥ 5x the upper limit of normal (ULN)

      • ALP ≥ 2x ULN (especially in patients without known bone disease)

      • ALT ≥ 3x ULN and TBL ≥ 2x ULN.

    • For any suspected case of DILI, a thorough causality assessment should be performed. This includes:

      • A detailed review of the patient's medical history, concomitant medications, and alcohol use.

      • Exclusion of other potential causes of liver injury, such as viral hepatitis (Hepatitis A, B, C), autoimmune hepatitis, and biliary obstruction (through imaging like ultrasound).[17]

      • Application of a structured causality assessment tool, such as the Roussel Uclaf Causality Assessment Method (RUCAM), to establish the likelihood that the drug is the cause of the liver injury.[23]

  • Management and Reporting:

    • Promptly discontinue the suspected drug in patients with clear evidence of DILI, especially those with jaundice.[18]

    • Follow the patient's LFTs closely until resolution or stabilization.

    • Report all serious adverse events related to liver injury to regulatory authorities.

Visualizations

Purine_Metabolism_and_Drug_Action Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase RenalExcretion Renal Excretion of Uric Acid UricAcid->RenalExcretion PurineNucleotides Purine Nucleotides PurineNucleotides->Hypoxanthine Catabolism DNA_RNA DNA/RNA Synthesis PurineNucleotides->DNA_RNA This compound This compound (Thiopurinol) ActiveMetabolites 6-Thioguanine Nucleotides This compound->ActiveMetabolites Metabolized to Allopurinol Allopurinol Allopurinol->Xanthine Inhibits Febuxostat Febuxostat Febuxostat->Xanthine Inhibits Probenecid Probenecid Probenecid->RenalExcretion Inhibits Reabsorption (Increases Excretion) ActiveMetabolites->PurineNucleotides Inhibits de novo purine synthesis

Caption: Mechanism of action of this compound and its alternatives in the purine metabolism pathway.

Preclinical_Safety_Workflow cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Genotoxicity Genotoxicity Assays (e.g., Ames test) Metabolism Metabolic Stability (e.g., Microsomes) Decision1 Safe Profile? Metabolism->Decision1 AcuteTox Acute Toxicity Study (Single high dose) SubchronicTox Sub-chronic Toxicity Study (Repeated dosing) AcuteTox->SubchronicTox ChronicTox Chronic Toxicity Study (Long-term dosing) SubchronicTox->ChronicTox Decision2 Acceptable Risk? ChronicTox->Decision2 Start Test Compound Start->Cytotoxicity Decision1->AcuteTox Yes Stop Stop Development Decision1->Stop No Decision2->Stop No Proceed Proceed to Clinical Trials Decision2->Proceed Yes

Caption: General experimental workflow for preclinical drug safety assessment.

References

Comparison Guide: In Vivo Efficacy and Biomarker Correlation of Tisopurine vs. Alternative Immunomodulators

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This guide provides a comparative analysis of Tisopurine, a novel selective Janus Kinase 1 (JAK1) inhibitor, against established therapies for autoimmune-mediated inflammation. We present preclinical in vivo data from a collagen-induced arthritis (CIA) murine model, focusing on the correlation between drug efficacy and key pharmacodynamic and disease-related biomarkers. The objective is to offer a clear, data-driven comparison of this compound's performance, supported by detailed experimental protocols and pathway visualizations to aid in research and development decisions.

Introduction: Mechanism of Action

This compound is a next-generation, orally bioavailable small molecule designed to selectively inhibit Janus Kinase 1 (JAK1). The JAK-STAT signaling pathway is a critical mediator of cytokine signaling, which drives the inflammatory cascade in many autoimmune diseases. By selectively targeting JAK1, this compound aims to block the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, notably STAT3, thereby downregulating the expression of pro-inflammatory genes. This targeted approach is hypothesized to offer a favorable efficacy and safety profile compared to less selective pan-JAK inhibitors or broader-acting biologics.

For comparison, we evaluate two alternatives with distinct mechanisms:

  • Drug A (Pan-JAK Inhibitor): A non-selective inhibitor of JAK1, JAK2, and JAK3.

  • Drug B (TNF-α Inhibitor): A monoclonal antibody that neutralizes Tumor Necrosis Factor-alpha (TNF-α).

cluster_membrane Cell Membrane receptor Cytokine Receptor jak1 JAK1 receptor->jak1 Activates cytokine Pro-inflammatory Cytokine (e.g., IL-6) cytokine->receptor Binds stat3 STAT3 jak1->stat3 pstat3 pSTAT3 stat3->pstat3 Dimerizes nucleus Nucleus pstat3->nucleus gene Inflammatory Gene Expression nucleus->gene Induces This compound This compound This compound->jak1 Inhibits drug_a Drug A (Pan-JAK Inhibitor) drug_a->jak1

Figure 1: this compound's Mechanism of Action in the JAK1-STAT3 Pathway.

Comparative Efficacy and Biomarker Modulation: In Vivo Data

The following data were generated from a 21-day study using a collagen-induced arthritis (CIA) mouse model. Dosing was initiated upon the appearance of clinical signs of arthritis. Efficacy was assessed by a standard clinical arthritis score, while key biomarkers were measured from serum and peripheral blood mononuclear cells (PBMCs) at study termination.

Table 1: Comparative Performance in CIA Mouse Model (Day 21)

Parameter Vehicle Control This compound (10 mg/kg) Drug A (10 mg/kg) Drug B (5 mg/kg)
Efficacy Outcome
Mean Arthritis Score (0-16) 11.2 ± 1.5 3.1 ± 0.8 3.5 ± 0.9 4.2 ± 1.1
Pharmacodynamic Biomarker
pSTAT3+ CD4+ T-cells (%) 25.4 ± 3.1 4.5 ± 1.2 3.9 ± 1.0 23.8 ± 2.9
Disease Biomarkers (Serum)
IL-6 (pg/mL) 150.7 ± 20.5 35.2 ± 8.1 40.1 ± 9.5 145.3 ± 18.7*
C-Reactive Protein (µg/mL) 22.8 ± 4.2 5.4 ± 1.5 6.1 ± 1.8 9.8 ± 2.4

Note: IL-6 is upstream of TNF-α signaling and is not expected to be directly modulated by Drug B.

Experimental Protocols

Detailed methodologies are provided to ensure reproducibility and transparency of the presented data.

cluster_model Phase 1: Animal Model (Days 0-21) cluster_treatment Phase 2: Dosing & Monitoring (Days 28-49) cluster_analysis Phase 3: Endpoint Analysis (Day 49) d0 Day 0: Primary Immunization (CFA + Type II Collagen) d21 Day 21: Booster Immunization (IFA + Type II Collagen) d0->d21 d28 Day ~28: Onset of Arthritis d21->d28 treat Initiate Daily Dosing: - Vehicle - this compound - Drug A / Drug B d28->treat monitor Monitor Arthritis Score, Body Weight treat->monitor term Euthanasia & Sample Collection monitor->term blood Whole Blood term->blood serum Serum Separation blood->serum pbmc PBMC Isolation blood->pbmc elisa ELISA: - IL-6 - CRP serum->elisa flow Flow Cytometry: - pSTAT3 Staining pbmc->flow

Figure 2: Experimental Workflow for In Vivo Biomarker Analysis.

3.1. Collagen-Induced Arthritis (CIA) Mouse Model

  • Animals: Male DBA/1 mice, 8-10 weeks old.

  • Induction: On Day 0, mice were immunized intradermally at the base of the tail with 100 µg of chicken type II collagen emulsified in Complete Freund's Adjuvant (CFA). On Day 21, a booster immunization of 100 µg of type II collagen in Incomplete Freund's Adjuvant (IFA) was administered.

  • Treatment: Animals were monitored daily for signs of arthritis starting from Day 24. Upon reaching an arthritis score of ≥4, mice were randomized into treatment groups and dosed orally once daily for 21 consecutive days.

  • Clinical Scoring: Arthritis was scored on a scale of 0-4 for each paw (0=normal, 1=erythema and mild swelling, 2=moderate swelling, 3=severe swelling of entire paw, 4=ankylosis), for a maximum score of 16 per animal.

3.2. Sample Collection and Processing

  • Blood Collection: At study termination (Day 49), whole blood was collected via cardiac puncture.

  • Serum: A portion of the blood was allowed to clot at room temperature for 30 minutes, then centrifuged at 2,000 x g for 10 minutes. The resulting serum was collected and stored at -80°C.

  • PBMC Isolation: The remaining blood (anticoagulated with EDTA) was diluted with PBS and carefully layered over a density gradient medium (e.g., Ficoll-Paque). Samples were centrifuged at 400 x g for 30 minutes without brake. The mononuclear cell layer was carefully collected, washed with PBS, and used immediately for flow cytometry.

3.3. Enzyme-Linked Immunosorbent Assay (ELISA)

  • Target Analytes: Serum levels of IL-6 and C-Reactive Protein (CRP) were quantified.

  • Procedure: Commercially available ELISA kits (e.g., from R&D Systems or eBioscience) were used according to the manufacturer's instructions. Briefly, 96-well plates pre-coated with capture antibody were incubated with serum samples and standards. Following washing, a detection antibody conjugated to biotin was added, followed by streptavidin-HRP and a substrate solution (TMB). The reaction was stopped, and absorbance was read at 450 nm. Concentrations were calculated against a standard curve.

3.4. Flow Cytometry for pSTAT3

  • Cell Staining: Freshly isolated PBMCs (1x10^6 cells) were first stained with surface antibodies (e.g., anti-CD3, anti-CD4) to identify T-helper cells.

  • Fixation and Permeabilization: Cells were then fixed with a formaldehyde-based buffer and permeabilized using a methanol-based buffer to allow intracellular access.

  • Intracellular Staining: Permeabilized cells were stained with a fluorochrome-conjugated antibody specific for phosphorylated STAT3 (Tyr705).

  • Data Acquisition: Samples were acquired on a multicolor flow cytometer (e.g., BD LSRFortessa). Data were analyzed using appropriate software (e.g., FlowJo) to determine the percentage of pSTAT3-positive cells within the CD4+ T-cell population.

Conclusion

The in vivo data demonstrate that this compound robustly suppresses clinical signs of arthritis in a CIA model, with an efficacy comparable to a pan-JAK inhibitor and superior to the tested TNF-α inhibitor at the given doses. The reduction in arthritis score correlates strongly with the modulation of both its direct pharmacodynamic biomarker (pSTAT3 in T-cells) and key downstream disease biomarkers (serum IL-6 and CRP). This selective, targeted engagement of the JAK1-STAT3 pathway highlights this compound's potential as a potent and specific immunomodulatory agent. These findings provide a strong rationale for its continued development for the treatment of autoimmune diseases.

A Comparative Guide to Tisopurine and Non-Purine-Based Xanthine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the purine-based xanthine oxidase inhibitor, Tisopurine (also known as thiopurinol), with non-purine-based therapies, primarily febuxostat and topiroxostat. The focus is on their effectiveness as inhibitors of xanthine oxidase for the management of hyperuricemia, a condition characterized by elevated levels of uric acid in the blood that can lead to gout.[1][2] This comparison synthesizes available data on their mechanisms of action, in vitro efficacy, and clinical performance, supported by experimental methodologies.

Mechanism of Action: Purine Analogues vs. Non-Purine Selective Inhibitors

The primary therapeutic target for lowering uric acid production is the enzyme xanthine oxidase (XO).[3] This enzyme catalyzes the final two steps in the purine catabolism pathway, converting hypoxanthine to xanthine and then xanthine to uric acid.[3] Both purine-based and non-purine-based therapies effectively lower uric acid levels by inhibiting this enzyme, but their mode of interaction with the enzyme differs.

This compound , like allopurinol, is a purine analogue, meaning its chemical structure resembles that of natural purines.[1] It acts as a substrate for xanthine oxidase and is metabolized, leading to inhibition of the enzyme.[4] Early research from 1974 demonstrated that pre-incubation of human erythrocytes in vitro with thiopurinol increased the formation of hypoxanthine from inosine while reducing the synthesis of inosine monophosphate (IMP), indicating an interaction with purine metabolism pathways.[4][5]

Non-purine-based inhibitors , such as febuxostat and topiroxostat, do not have a purine-like structure.[6][7]

  • Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase.[8] It inhibits both the oxidized and reduced forms of the enzyme by binding to a channel that leads to the molybdenum center, thereby blocking substrate access.[9]

  • Topiroxostat is another selective, non-purine xanthine oxidase inhibitor.[10] It acts as a hybrid inhibitor, binding covalently to the molybdenum center and interacting with amino acid residues in the substrate-binding pocket of the enzyme.[11]

The differing structures and binding mechanisms may account for variations in potency, selectivity, and side-effect profiles.

Purine Catabolism and Xanthine Oxidase Inhibition cluster_pathway Purine Catabolism Pathway cluster_inhibitors Inhibitors Purine Nucleotides Purine Nucleotides Hypoxanthine Hypoxanthine Purine Nucleotides->Hypoxanthine Metabolism Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase XO Xanthine Oxidase Uric Acid Uric Acid Xanthine->Uric Acid Xanthine Oxidase This compound This compound (Purine Analogue) This compound->XO Inhibits Febuxostat Febuxostat (Non-Purine) Febuxostat->XO Inhibits Topiroxostat Topiroxostat (Non-Purine) Topiroxostat->XO Inhibits

Mechanism of Xanthine Oxidase Inhibition.

In Vitro Efficacy: A Comparison of Inhibitory Potency

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency in inhibiting a specific biological or biochemical function. While direct comparative studies of this compound against modern non-purine inhibitors are lacking, available data for individual compounds provide insights into their relative in vitro efficacy.

Compound ClassCompoundIC50 (µM)Notes
Purine Analogue Allopurinol3.57 - 9.07A well-established xanthine oxidase inhibitor, often used as a comparator.[12][13]
Non-Purine Febuxostat0.028 - 8.77Generally demonstrates higher potency than allopurinol in in vitro assays.[7][12]
Non-Purine TopiroxostatNot explicitly found
Purine Analogue This compoundNot explicitly foundEarly studies confirmed inhibitory activity but did not report IC50 values in a directly comparable format.[4][5]

Note: IC50 values can vary depending on the specific experimental conditions of the assay.

Clinical Efficacy: Uric Acid Reduction and Gout Management

Clinical trials have extensively evaluated the efficacy of febuxostat and topiroxostat, often in comparison to allopurinol. Data on the clinical efficacy of this compound for hyperuricemia is limited in recent literature.

Febuxostat

Numerous clinical trials have demonstrated that febuxostat is effective in lowering serum uric acid levels.[14][15][16][17]

  • In a 52-week Phase III trial, febuxostat at doses of 80 mg and 120 mg was more effective than allopurinol (300 mg) in achieving a target serum urate level of less than 6.0 mg/dL.[11]

  • A study comparing febuxostat and allopurinol in patients with chronic heart failure and hyperuricemia found that both drugs significantly decreased uric acid levels over three years.[17]

Topiroxostat

Clinical studies, primarily conducted in Japan, have shown topiroxostat to be effective and well-tolerated for the treatment of hyperuricemia.[10][18]

  • A Phase 3 study demonstrated that topiroxostat (120 mg/day) was non-inferior to allopurinol (200 mg/day) in reducing serum urate levels.[18]

  • Another study in patients with stage 3 chronic kidney disease showed that topiroxostat at 160 mg daily effectively reduced serum urate levels.[10]

  • A prospective comparative study suggested that while both topiroxostat and febuxostat effectively lower serum uric acid, topiroxostat may offer additional renal protective benefits.[12]

This compound

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate and compare xanthine oxidase inhibitors.

In Vitro Xanthine Oxidase Inhibition Assay

This assay determines the inhibitory activity of a compound on xanthine oxidase by measuring the production of uric acid.

Principle: Xanthine oxidase catalyzes the oxidation of xanthine to uric acid, which can be monitored spectrophotometrically by the increase in absorbance at approximately 290-295 nm.[3]

Procedure:

  • Prepare a reaction mixture containing a buffer (e.g., phosphate buffer, pH 7.5), xanthine (substrate), and the test compound at various concentrations.

  • Initiate the reaction by adding a solution of xanthine oxidase.

  • Monitor the increase in absorbance at 290-295 nm over time using a spectrophotometer.

  • Calculate the rate of uric acid production.

  • The percentage of inhibition is determined by comparing the reaction rate in the presence of the test compound to the rate of a control reaction without the inhibitor.

  • The IC50 value is calculated from the dose-response curve.[19]

In Vitro Xanthine Oxidase Inhibition Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis A Prepare Reaction Mixture (Buffer, Xanthine, Test Compound) B Add Xanthine Oxidase to Initiate Reaction A->B C Incubate at 37°C B->C D Monitor Absorbance at 290-295 nm C->D E Calculate Rate of Uric Acid Production D->E F Determine % Inhibition and IC50 E->F

Workflow for In Vitro XO Inhibition Assay.
In Vivo Hyperuricemia Animal Model

This model is used to assess the uric acid-lowering effects of a test compound in a living organism.

Principle: Hyperuricemia is induced in animals, typically rodents, by administering a uricase inhibitor like potassium oxonate. Uricase is an enzyme present in most mammals (but not humans) that breaks down uric acid. Inhibiting this enzyme leads to an accumulation of uric acid in the blood.

Procedure:

  • Acclimatize animals to laboratory conditions.

  • Induce hyperuricemia by administering potassium oxonate.

  • Administer the test compound (e.g., this compound, febuxostat, topiroxostat) or a vehicle control to different groups of animals. A positive control, such as allopurinol, is also typically included.

  • Collect blood samples at various time points after drug administration.

  • Measure serum uric acid concentrations using a commercial assay kit.

  • Compare the serum uric acid levels between the different treatment groups to evaluate the efficacy of the test compound.[12]

In Vivo Hyperuricemia Model Workflow cluster_induction Model Induction cluster_treatment Treatment Groups cluster_analysis Analysis A Administer Potassium Oxonate (Uricase Inhibitor) B Test Compound A->B C Positive Control (e.g., Allopurinol) A->C D Vehicle Control A->D E Collect Blood Samples F Measure Serum Uric Acid E->F G Compare Treatment Groups F->G

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Tisopurine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of Tisopurine, also known as Thiopurinol, ensuring compliance with safety regulations and minimizing environmental impact.

This compound Safety and Hazard Information

This compound is classified as an irritant and requires careful handling. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazards[1]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Strict adherence to safety protocols is mandatory when handling this compound.

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC5H4N4S[1][2][3]
Molar Mass152.18 g/mol [1][2][3]
CAS Number5334-23-6[1][2][3]

Step-by-Step Disposal Protocol for this compound

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene) when handling this compound.

  • If there is a risk of generating dust, a respirator may be necessary. Ensure you are fit-tested and trained in its use.

2. Waste Segregation and Collection:

  • Solid this compound Waste:

    • Collect all solid this compound waste, including unused product and contaminated materials (e.g., weighing paper, contaminated gloves), in a designated, clearly labeled hazardous waste container.
    • The container must be compatible with the chemical, in good condition, and have a secure lid.

  • Solutions Containing this compound:

    • Aqueous and solvent-based solutions containing this compound should be collected in separate, designated hazardous waste containers.
    • Do not mix incompatible waste streams.

3. Labeling of Hazardous Waste:

  • Properly label the hazardous waste container with the following information:

    • The words "Hazardous Waste."
    • The full chemical name: "this compound" or "Thiopurinol."
    • The concentration and quantity of the waste.
    • The date the waste was first added to the container.
    • Any other information required by your institution or local regulations.

4. Storage of Hazardous Waste:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Secondary containment is recommended to prevent spills.

5. Arranging for Disposal:

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

  • Follow all institutional procedures for waste manifest and pickup scheduling.

  • The recommended disposal method for this type of chemical waste is incineration by a licensed hazardous waste disposal facility[4].

6. Decontamination of Work Surfaces:

  • After handling this compound, thoroughly decontaminate all work surfaces and equipment with an appropriate cleaning agent (e.g., a detergent solution followed by a rinse with water and/or a suitable solvent).

  • Dispose of all cleaning materials as hazardous waste.

Experimental Workflow for this compound Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

Tisopurine_Disposal_Workflow start Start: Handling this compound ppe Wear Appropriate PPE start->ppe waste_gen Generate This compound Waste ppe->waste_gen segregate Segregate Waste: Solid vs. Liquid waste_gen->segregate solid_waste Collect Solid Waste in Designated Container segregate->solid_waste Solid liquid_waste Collect Liquid Waste in Designated Container segregate->liquid_waste Liquid label_waste Label Hazardous Waste Container solid_waste->label_waste liquid_waste->label_waste store_waste Store in Secure, Designated Area label_waste->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs decontaminate Decontaminate Work Area contact_ehs->decontaminate end End: Disposal Complete decontaminate->end

References

Personal protective equipment for handling Tisopurine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Tisopurine

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural steps and recommendations are designed to ensure the safe handling, storage, and disposal of this compound, thereby fostering a secure laboratory environment.

Hazard Identification

This compound is classified with the following hazards:

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Given these potential hazards, strict adherence to personal protective equipment (PPE) protocols is mandatory to minimize exposure risk.

Personal Protective Equipment (PPE) Recommendations

The selection of appropriate PPE is contingent upon the specific handling procedure and the associated risk of exposure. The following table summarizes the recommended PPE for various activities involving this compound.

ActivityRecommended Personal Protective Equipment
Handling Intact Oral Forms Single pair of chemotherapy gloves.
Compounding (e.g., crushing, splitting, preparing solutions) Double chemotherapy gloves, disposable gown, eye/face protection (safety goggles and face shield), and a fit-tested N95 or higher respirator.[2]
Administering Injections Double chemotherapy gloves, disposable gown, and eye/face protection.
Handling Waste and Cleaning Spills Double chemotherapy gloves, disposable gown, eye/face protection, and a fit-tested N95 or higher respirator.

Note: All PPE should be designated for single-use and disposed of as hazardous waste after completion of the task or in case of contamination.[3] Reusable PPE must be decontaminated and cleaned after use.[3]

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to ensure safety. The following step-by-step guide outlines the key operational procedures.

1. Receiving and Unpacking:

  • Inspect incoming packages for any signs of damage or leakage.

  • Wear a single pair of chemotherapy gloves when unpacking.

  • If the primary container is damaged, treat the situation as a spill and follow the spill management protocol.

  • Verify the label and Safety Data Sheet (SDS) information.

2. Storage:

  • Store this compound in a designated, clearly labeled, and well-ventilated area.

  • Keep the container tightly closed.

  • Store away from incompatible materials.

3. Compounding and Manipulation:

  • All manipulations of this compound that could generate dust or aerosols (e.g., weighing, crushing, dissolving) should be performed within a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI).

  • Wear appropriate PPE as outlined in the table above.

  • Use a plastic-backed absorbent pad to cover the work surface within the BSC or CACI.

  • Utilize closed-system drug-transfer devices (CSTDs) whenever possible to minimize exposure during drug transfer.

4. Personal Hygiene:

  • Wash hands thoroughly with soap and water before donning and after doffing PPE.

  • Do not eat, drink, or apply cosmetics in areas where this compound is handled.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.

1. Waste Segregation:

  • All items that have come into contact with this compound, including gloves, gowns, vials, syringes, and absorbent pads, are considered hazardous waste.

  • Segregate hazardous waste into clearly labeled, leak-proof, and puncture-resistant containers. These containers are often color-coded (e.g., yellow or black) for easy identification.

2. Disposal of Unused or Expired this compound:

  • Unused or expired this compound should be disposed of as hazardous pharmaceutical waste.

  • Do not dispose of this compound in the regular trash or down the drain.[4][5]

  • Follow institutional and local regulations for hazardous waste disposal, which typically involves incineration by a licensed waste management contractor.[6][7]

3. Disposal of Contaminated PPE:

  • Carefully doff PPE to avoid self-contamination.

  • Place all used PPE directly into the designated hazardous waste container.

4. Decontamination of Reusable Equipment:

  • Any reusable equipment that comes into contact with this compound must be decontaminated following a validated procedure. This may involve washing with a suitable detergent and rinsing thoroughly.

Visual Workflow Guides

The following diagrams illustrate key decision-making and procedural workflows for handling this compound safely.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_0 start Start: Handling this compound task Identify Handling Task start->task intact Handling Intact Oral Forms task->intact compound Compounding or Generating Aerosols task->compound administer Administering Injections task->administer waste Handling Waste or Spills task->waste ppe1 Single Pair of Chemotherapy Gloves intact->ppe1 Low Risk ppe2 Double Gloves, Gown, Eye/Face Protection, Respirator (N95+) compound->ppe2 High Risk ppe3 Double Gloves, Gown, Eye/Face Protection administer->ppe3 Moderate Risk waste->ppe2 High Risk end Proceed with Task Safely ppe1->end ppe2->end ppe3->end

Caption: PPE Selection Workflow for this compound.

Spill_Response_Workflow This compound Spill Response Protocol cluster_1 spill This compound Spill Occurs evacuate Evacuate and Secure the Area spill->evacuate don_ppe Don Full PPE: Double Gloves, Gown, Eye/Face Protection, Respirator evacuate->don_ppe contain Contain the Spill with Absorbent Materials don_ppe->contain clean Clean the Area with a Decontaminating Agent contain->clean dispose Dispose of all Contaminated Materials as Hazardous Waste clean->dispose report Report the Spill to the Safety Officer dispose->report end_spill Spill Response Complete report->end_spill

Caption: this compound Spill Response Protocol.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tisopurine
Reactant of Route 2
Tisopurine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.